molecular formula C10H7FN4 B1339449 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-71-3

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1339449
CAS No.: 51516-71-3
M. Wt: 202.19 g/mol
InChI Key: QMABEDHYXLYKEL-UHFFFAOYSA-N
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Description

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABEDHYXLYKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577012
Record name 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51516-71-3
Record name 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=51516-71-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Foundational & Exploratory

A Guide to the One-Pot Synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "biologically privileged" structure in the development of novel therapeutics.[1] This guide provides an in-depth technical overview of an efficient, regioselective, one-pot synthesis of a key derivative, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. By condensing (3-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile, this method offers high yields and avoids the formation of unwanted isomers, making it a robust and scalable process for research and drug development professionals.[2] We will explore the underlying reaction mechanism, provide a detailed experimental protocol with optimization insights, and outline the expected analytical characterization of the final product.

Introduction: The Significance of the 5-Aminopyrazole Core

Pyrazole derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-fungal, antibacterial, and anti-tumor activities.[3] Within this family, the 5-aminopyrazole moiety is a particularly versatile building block for constructing more complex fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines.[4][5] The title compound, this compound, incorporates a fluorinated phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The direct, one-pot synthesis of this intermediate is therefore of high value for creating libraries of novel compounds with potential therapeutic applications.[2]

Synthetic Strategy: A Direct Cyclocondensation Approach

The most direct and regioselective one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction between an arylhydrazine and an activated malononitrile derivative. The chosen pathway for the title compound is the cyclocondensation of (3-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile. This two-component approach is highly efficient and selectively yields the desired 5-amino regioisomer, as the ethoxy group acts as an excellent leaving group to facilitate ring closure.[2][6]

An alternative, though less direct for this specific target, is a three-component reaction involving an aldehyde, malononitrile, and a hydrazine.[7][8][9] This method is better suited for synthesizing pyrazoles with substitution at the 3-position.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established cascade of reactions. The process is initiated by the nucleophilic attack of the hydrazine onto the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring.

The proposed mechanism is as follows:

  • Michael Addition: The terminal nitrogen of (3-fluorophenyl)hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile system of (ethoxymethylene)malononitrile.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on one of the nitrile groups.

  • Tautomerization & Aromatization: A proton shift occurs, followed by the elimination of an ethanol molecule, which drives the reaction towards the formation of the stable, aromatic 5-aminopyrazole ring.

G R1 (3-Fluorophenyl)hydrazine I1 Michael Adduct R1->I1 1. Michael Addition R2 (Ethoxymethylene)malononitrile R2->I1 I2 Cyclized Intermediate I1->I2 P 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile I2->P 3. Aromatization Elim Ethanol (Eliminated) I2->Elim

Caption: General experimental workflow.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (ethoxymethylene)malononitrile (1.0 eq).

  • Reagent Addition: Add (3-fluorophenyl)hydrazine (1.0 eq) and the chosen solvent (e.g., TFE, ~5-10 mL per mmol of limiting reagent). If using the hydrochloride salt of the hydrazine, add triethylamine (1.1 eq) to the mixture to liberate the free base.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product as a solid.

Causality Behind Experimental Choices & Optimization

The efficiency of this synthesis is highly dependent on the choice of solvent. Protic solvents are generally preferred as they can facilitate proton transfer steps in the mechanism.

  • Solvent Selection: Studies on analogous syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance reaction rates and yields compared to traditional alcohols like ethanol or aprotic solvents like THF. [2] Table 2: Effect of Solvent on a Representative Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [2]| Entry | Solvent | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | TFE | 30 | 93 | | 2 | Ethanol | 30 | 85 | | 3 | THF | 30 | 25 | | 4 | Methanol | 30 | 78 |

  • Temperature: Reflux conditions are typically sufficient to overcome the activation energy for the cyclization and aromatization steps, ensuring the reaction proceeds to completion in a reasonable timeframe. [2]* Base: The reaction proceeds efficiently without a catalyst when using the free hydrazine base. The basicity of the hydrazine itself is sufficient. If a hydrazine salt is used, a non-nucleophilic organic base like triethylamine is required to neutralize the acid and free the hydrazine for the initial Michael addition.

Product Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques. While specific experimental data for this exact compound is not readily available in the searched literature, the following table outlines the expected spectroscopic profile based on closely related analogs. [10][11] Table 3: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Signal / ValueRationale
¹H NMR Amino ProtonsBroad singlet, ~6.0-7.0 ppmExchangeable protons of the -NH₂ group.
Aromatic ProtonsMultiplets, ~7.2-7.8 ppmSignals corresponding to the four protons on the 3-fluorophenyl ring, showing characteristic splitting due to F-H coupling.
Pyrazole ProtonSinglet, ~7.5-8.0 ppmSignal for the C3-H proton on the pyrazole ring.
¹³C NMR Aromatic Carbons~110-165 ppmSignals for the pyrazole and phenyl ring carbons. The carbon attached to fluorine will show a large ¹JCF coupling constant.
Nitrile Carbon~115-120 ppmCharacteristic signal for the -C≡N carbon.
C4-CN~80-90 ppmSignal for the C4 carbon of the pyrazole ring bearing the nitrile group.
FTIR (KBr) N-H StretchTwo bands, 3200-3450 cm⁻¹Asymmetric and symmetric stretching of the primary amine.
C≡N StretchSharp, medium band, ~2210-2230 cm⁻¹Characteristic nitrile group absorption.
C-F StretchStrong band, ~1100-1250 cm⁻¹Aromatic carbon-fluorine bond stretch.
Mass Spec (ESI+) [M+H]⁺Calculated m/z + 1The mass of the protonated molecule, confirming the molecular weight.

Safety and Handling

  • Hydrazine Derivatives: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Malononitrile Derivatives: These compounds can be irritating and toxic. Avoid inhalation of dust and skin contact.

  • Solvents: TFE and other organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The one-pot cyclocondensation of (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile provides a highly efficient, regioselective, and reliable route to this compound. The methodology is straightforward, utilizes readily available starting materials, and offers excellent yields under mild reflux conditions. This makes it an ideal procedure for academic and industrial laboratories focused on the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health.
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  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
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Sources

The Convergence of Sustainability and Medicinal Chemistry: A Technical Guide to the Green Catalytic Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Traditional synthetic routes to these vital compounds, however, often rely on harsh conditions, hazardous solvents, and multi-step procedures that generate significant chemical waste. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of green catalytic methodologies for the synthesis of these pyrazole derivatives. By leveraging principles of green chemistry, such as the use of benign solvents, energy-efficient techniques, and recyclable catalysts, we can develop more sustainable and efficient pathways to these pharmacologically significant molecules. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be rigorously grounded in authoritative scientific literature.

Introduction: The Imperative for Green Synthesis in Pharmaceutical Development

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance the sustainability of drug manufacturing.[2] The synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is a key area for the implementation of greener practices.[5][6] 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Consequently, the development of eco-friendly synthetic routes to this privileged scaffold is of paramount importance.

This guide will explore a range of green catalytic strategies, including the use of deep eutectic solvents (DESs), ionic liquids (ILs), microwave-assisted synthesis, ultrasound-assisted synthesis, and heterogeneous nanocatalysts. We will examine the underlying mechanisms of these approaches and provide practical, step-by-step protocols for their implementation in the laboratory.

Foundational Principles of Green Chemistry in Pyrazole Synthesis

The green synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is guided by the twelve principles of green chemistry. Key principles that are particularly relevant to this topic include:

  • Waste Prevention: One-pot, multi-component reactions are favored as they reduce the number of synthetic steps and minimize waste generation.[7]

  • Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment.

  • Safer Solvents and Auxiliaries: The use of benign solvents like water, ethanol, or green solvent systems like DESs and ILs is a cornerstone of these methodologies.[5][6][8][9][10]

  • Design for Energy Efficiency: Employing energy-efficient techniques such as microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[7][11][12][13][14][15]

  • Use of Renewable Feedstocks: While not always directly applicable to the core synthesis, the use of bio-derived solvents or catalysts aligns with this principle.

  • Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is superior as they are required in small amounts and can often be recycled and reused.[16]

Green Catalytic Strategies for the Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles typically proceeds via a multi-component reaction involving an aryl hydrazine, a source of a three-carbon component with a nitrile group, and often an aldehyde. Green catalytic approaches aim to make this process more efficient and environmentally friendly.

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs): Benign Reaction Media and Catalysts

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to volatile organic compounds (VOCs) in organic synthesis.[5][6][8][9][17][18] Their low vapor pressure, high thermal stability, and tunable properties make them excellent media for a variety of chemical transformations.[8][10] In the context of pyrazole synthesis, DESs and ILs can act as both the solvent and the catalyst, simplifying the reaction setup and workup.[8][17][19]

For instance, a choline chloride/urea DES can serve as an effective and biodegradable medium for the synthesis of heterocyclic compounds.[17] Similarly, Brønsted acidic ionic liquids like triethylammonium hydrogen sulfate ([Et3NH][HSO4]) have been shown to catalyze the one-pot, four-component synthesis of related dihydropyrano[2,3-c]pyrazoles with excellent yields at room temperature.[10] The ionic liquid can often be recovered and reused, further enhancing the green credentials of the process.[19][20]

Mechanism of Action: In many cases, the acidic or basic nature of the IL or DES facilitates the key condensation and cyclization steps of the pyrazole formation. The unique solvation properties of these solvents can also enhance reaction rates and selectivity.

Microwave-Assisted and Ultrasound-Assisted Synthesis: Energy-Efficient Methodologies

Microwave and ultrasound irradiation are powerful tools for accelerating organic reactions.[7][12][13][21] These techniques offer several advantages over conventional heating, including rapid heating, reduced reaction times, and often improved yields and purities.[12][13][22]

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This localized and efficient heating can dramatically shorten reaction times from hours to minutes.[13][15][22] Several protocols for the microwave-assisted synthesis of 5-aminopyrazole derivatives have been reported, often in green solvents like ethanol or even under solvent-free conditions.[11][12][13][14][22]

Ultrasound-assisted synthesis employs acoustic cavitation to create localized hot spots with high temperatures and pressures. This phenomenon can enhance mass transfer and accelerate reaction rates. Ultrasound has been successfully applied to the synthesis of pyrazole derivatives, leading to high yields in very short reaction times.[7][12][13]

Caption: Comparison of Conventional vs. Green Synthesis Methods.

Heterogeneous Nanocatalysts: Recyclability and Efficiency

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, which are key tenets of green chemistry.[1] Nanocatalysts, with their high surface area-to-volume ratio, can exhibit exceptional catalytic activity.[1]

Recent research has focused on the development of magnetically separable nanocatalysts for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. For example, silica-coated iron oxide nanoparticles functionalized with organic moieties have been shown to be highly effective and recyclable catalysts for the three-component synthesis of these compounds.[1][23][24] The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for multiple reaction cycles without a significant loss of activity.[1][23]

Another innovative approach involves the use of copper immobilized on a modified layered double hydroxide (LDH) as a nanocatalyst.[25][26][27] This heterogeneous catalyst has demonstrated high activity and selectivity in the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles in an environmentally friendly water/ethanol solvent system.[25]

G A Reactants & Catalyst in Solution B Reaction Completion A->B C Application of External Magnetic Field B->C D Decantation of Product Solution C->D E Isolated Catalyst C->E F Product Purification D->F G Catalyst Wash & Reuse E->G G->A

Caption: Workflow for Magnetic Nanocatalyst Recovery and Reuse.

Comparative Analysis of Green Catalytic Methods

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key parameters of different green catalytic methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

MethodCatalystSolventTemperatureTimeYield (%)Catalyst RecyclabilityReference
Ionic Liquid [Et3NH][HSO4]Solvent-freeRoom Temp.15 minExcellentYes[10]
Microwave Catalyst-freeEthanol120 °C10 min~89N/A[22]
Ultrasound Catalyst-freeWaterN/A4-5 min88-97N/A[12][13]
Magnetic Nanocatalyst Fe3O4@SiO2@Vanillin@Thioglycolic acidSolvent-free (grinding)Room Temp.ShortHighYes (6 cycles)[1]
LDH Nanocatalyst LDH@PTRMS@DCMBA@CuIH2O/EtOH55 °C15-27 min85-93Yes (4 cycles)[25]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative 5-amino-1-aryl-1H-pyrazole-4-carbonitrile using a magnetically separable nanocatalyst. This method is chosen for its operational simplicity, high yield, short reaction time, and adherence to multiple green chemistry principles.[1][23]

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile using a Recyclable Magnetic Nanocatalyst

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Fe3O4@SiO2@Vanillin@Thioglycolic acid magnetic nanoparticles (0.1 g)[1]

  • Mortar and pestle

  • External magnet

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a mortar, combine benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe3O4@SiO2@Vanillin@Thioglycolic acid nanocatalyst (0.1 g).[1]

  • Grind the mixture at room temperature for the time specified in the reference literature (typically short).[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add a small amount of ethanol to the mixture.

  • Place a strong external magnet against the side of the mortar to immobilize the magnetic nanocatalyst.

  • Carefully decant the ethanolic solution containing the product into a separate flask.

  • Wash the catalyst with a small portion of hot ethanol and combine the washings with the product solution.

  • The catalyst can be dried and reused for subsequent reactions.[1]

  • Evaporate the solvent from the product solution under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1][24][26]

Conclusion and Future Outlook

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been significantly advanced by the application of green catalytic methods. The use of deep eutectic solvents, ionic liquids, microwave and ultrasound irradiation, and heterogeneous nanocatalysts offers substantial improvements in terms of efficiency, sustainability, and safety compared to traditional synthetic approaches. These methodologies not only align with the principles of green chemistry but also provide practical and scalable solutions for the production of these medicinally important compounds.

Future research in this area will likely focus on the development of even more efficient and benign catalytic systems, such as biocatalysts, and the expanded use of renewable starting materials. The integration of flow chemistry with these green catalytic methods also holds great promise for the continuous and automated synthesis of pyrazole derivatives, further enhancing the sustainability of pharmaceutical manufacturing.

References

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  • Semantic Scholar. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

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  • OICC Press. (n.d.). A New Heterogeneous PMO@MXene Catalyst for One-Pot Synthesis of Substituted 5-amino-3-(aryl)-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Retrieved from [Link]

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  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • Scirp.org. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Bentham Science. (n.d.). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Retrieved from [Link]

  • ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Retrieved from [Link]

  • National Institutes of Health. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

The Formation of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic mechanism and experimental protocol for the formation of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The narrative focuses on the highly regioselective and efficient condensation reaction between (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile. We will dissect the reaction pathway, from the initial nucleophilic attack to the final intramolecular cyclization, grounding the discussion in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering both theoretical insight and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and crop protection, renowned for its diverse biological activities.[1] Derivatives of this heterocyclic system are integral to a range of commercial products, from anti-inflammatory drugs to potent insecticides. The specific substitution pattern of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles offers a versatile platform for further chemical elaboration, making the reliable and selective synthesis of these intermediates a critical objective in modern synthetic chemistry. The title compound, this compound, incorporates a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity. Understanding the fundamental mechanism of its formation is paramount for process optimization, yield improvement, and the rational design of novel analogues.

The Core Reaction Pathway: A Stepwise Mechanistic Analysis

The synthesis of this compound is most effectively and regioselectively achieved through the reaction of (3-fluorophenyl)hydrazine with (ethoxymethylene)malononitrile.[1] This one-pot reaction proceeds with excellent selectivity, yielding the 5-amino-1-aryl isomer as the exclusive product.[1] The mechanism can be delineated into a sequence of well-understood organic reactions: a Michael-type addition, elimination of ethanol, and a subsequent intramolecular cyclization.

The proposed mechanism is as follows:

  • Initial Nucleophilic Attack (Michael Addition): The reaction is initiated by the nucleophilic attack of the substituted nitrogen atom of (3-fluorophenyl)hydrazine on the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is a classic example of a Michael or conjugate addition.[2][3] The electron-withdrawing nature of the two nitrile groups makes the double bond a potent Michael acceptor.[4] The choice of the substituted nitrogen as the initial nucleophile is a key determinant of the final product's regiochemistry.

  • Formation of a Zwitterionic Intermediate and Proton Transfer: The initial attack forms a zwitterionic intermediate. A rapid proton transfer from the positively charged nitrogen to the newly formed carbanion at the α-position leads to a more stable, neutral intermediate.

  • Elimination of Ethanol: The intermediate undergoes elimination of the ethoxy group, facilitated by the formation of a carbon-carbon double bond. This step results in the formation of ethanol and a key hydrazone intermediate, 2-((2-(3-fluorophenyl)hydrazinyl)methylene)malononitrile.[1]

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The crucial ring-forming step involves the intramolecular nucleophilic attack of the terminal amino group (-NH2) of the hydrazine moiety onto the carbon atom of one of the nitrile groups.[1] This type of reaction, an intramolecular addition of a nucleophile to a nitrile, is conceptually related to the Thorpe-Ziegler reaction.

  • Tautomerization to the Aromatic Product: The resulting cyclic imine intermediate is not aromatic. It rapidly tautomerizes to the more stable aromatic this compound, which is the final product.

The high regioselectivity of this reaction, consistently favoring the 5-amino isomer, is a significant advantage. This is in contrast to some classical pyrazole syntheses, such as the Knorr synthesis, which can often lead to mixtures of regioisomers.[1]

Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product Hydrazine (3-Fluorophenyl)hydrazine Michael_Addition Step 1: Michael Addition (Nucleophilic Attack) Hydrazine->Michael_Addition Malononitrile_Derivative (Ethoxymethylene)malononitrile Malononitrile_Derivative->Michael_Addition Intermediate_1 Zwitterionic Intermediate Michael_Addition->Intermediate_1 Forms Proton_Transfer Proton Transfer Intermediate_1->Proton_Transfer Intermediate_2 Neutral Adduct Proton_Transfer->Intermediate_2 Elimination Step 2: Elimination of Ethanol Intermediate_2->Elimination Intermediate_3 Hydrazone Intermediate Elimination->Intermediate_3 Forms Cyclization Step 3: Intramolecular Cyclization Intermediate_3->Cyclization Intermediate_4 Cyclic Imine Cyclization->Intermediate_4 Forms Tautomerization Step 4: Tautomerization Intermediate_4->Tautomerization Final_Product 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile Tautomerization->Final_Product Yields Experimental_Workflow Start Start Dissolve 1. Dissolve (3-fluorophenyl)hydrazine hydrochloride in Ethanol Start->Dissolve Neutralize 2. Neutralize with Et3N at 0°C (if applicable) Dissolve->Neutralize Add_Malono 3. Add (ethoxymethylene)malononitrile Neutralize->Add_Malono Reflux 4. Reflux for 3-4 hours Add_Malono->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Cool and concentrate Monitor->Workup Complete Purify 6. Purify by recrystallization or chromatography Workup->Purify Characterize 7. Characterize final product (NMR, MS, MP) Purify->Characterize End End Characterize->End

Sources

The Synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Starting Materials and Synthetic Strategies for a Key Pharmaceutical Intermediate

Introduction

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is a cornerstone in the development of kinase inhibitors, particularly for Janus kinase (JAK) and Bruton's tyrosine kinase (BTK), which are implicated in inflammatory diseases and cancer. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials, mechanistic underpinnings, and detailed experimental considerations for researchers in drug discovery and development.

Retrosynthetic Analysis and Key Starting Materials

The most direct and industrially scalable approach to the synthesis of this compound involves the cyclocondensation of two key starting materials: (3-Fluorophenyl)hydrazine and (Ethoxymethylene)malononitrile (EMMN) . This highly regioselective, one-pot reaction is the preferred method for constructing the desired pyrazole core.[1][2]

A retrosynthetic analysis reveals the logic of this disconnection:

Retrosynthesis cluster_SM target This compound intermediates Key Disconnection (C-N and C=C bond formation) target->intermediates Cyclocondensation starting_materials Starting Materials intermediates->starting_materials hydrazine (3-Fluorophenyl)hydrazine emmn (Ethoxymethylene)malononitrile

Caption: Retrosynthetic analysis of the target molecule.

Alternative, multi-component strategies exist for the synthesis of the broader 5-aminopyrazole-4-carbonitrile scaffold, often involving an aldehyde, malononitrile, and a hydrazine derivative.[3][4][5] However, for the specific synthesis of the title compound, the direct condensation of (3-fluorophenyl)hydrazine and EMMN offers superior control and efficiency.

Primary Synthetic Pathway: A Mechanistic Deep Dive

The reaction between (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile proceeds via a well-established mechanism involving a Michael-type addition followed by an intramolecular cyclization and subsequent elimination of ethanol.

The key steps are as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of (3-fluorophenyl)hydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group in EMMN.

  • Intermediate Formation: This initial attack forms an open-chain intermediate.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups.

  • Tautomerization and Elimination: A final tautomerization and elimination of an ethanol molecule yield the aromatic this compound.

This reaction pathway exhibits excellent regioselectivity, with the formation of the 5-amino isomer being highly favored.[2]

Reaction_Mechanism cluster_reactants Starting Materials hydrazine (3-Fluorophenyl)hydrazine michael_addition Michael-Type Addition hydrazine->michael_addition emmn (Ethoxymethylene)malononitrile emmn->michael_addition intermediate Open-Chain Intermediate michael_addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate elimination Elimination of Ethanol cyclized_intermediate->elimination product This compound elimination->product

Caption: Synthetic workflow for the target compound.

Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
(3-Fluorophenyl)hydrazine hydrochlorideC₆H₇FN₂·HCl162.602924-16-5Can be used directly or after neutralization.
(Ethoxymethylene)malononitrile (EMMN)C₆H₆N₂O122.12123-06-8Often stabilized with a small amount of acid.
Ethanol (anhydrous)C₂H₅OH46.0764-17-5Should be of sufficient purity for synthesis.
Triethylamine (or other suitable base)(C₂H₅)₃N101.19121-44-8Required if starting with the hydrochloride salt.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Base Addition (if applicable): If using the hydrochloride salt of the hydrazine, add a suitable base such as triethylamine (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to liberate the free hydrazine.

  • Addition of EMMN: To the stirred solution, add (ethoxymethylene)malononitrile (1.0 eq) either neat or as a solution in ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Safety and Handling Considerations

  • (3-Fluorophenyl)hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • (Ethoxymethylene)malononitrile is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily relying on the condensation of (3-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile. This technical guide has outlined the key starting materials, the underlying reaction mechanism, and a practical experimental protocol. By understanding these core principles, researchers can confidently and safely produce this important intermediate for the advancement of pharmaceutical research and development.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link][6][7]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link][1][2]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link][8]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link][3][9]

  • NaCl catalysed synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link][4]

  • 3-Fluorophenylhydrazine hydrochloride. AHH Chemical Co., Ltd. [Link][10]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][11]

  • Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules. [Link][12]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link][13]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link][5]

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Spectroscopic Characterization of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles and a Note on Data

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The specific compound of interest, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, combines several key pharmacophoric features: a hydrogen-bond-donating amino group, a hydrogen-bond-accepting cyano group, and a metabolically stable fluorophenyl substituent. These features make it a promising building block for developing novel therapeutics, potentially targeting kinases, G-protein coupled receptors, or other enzyme classes.

Important Note on Data Availability: As of the date of this publication, a comprehensive, publicly available experimental spectroscopic dataset specifically for this compound has not been identified through extensive searches. This guide, therefore, leverages established principles of spectroscopic analysis and available data from closely related structural analogs to provide a robust, predictive framework for its characterization. The insights and protocols herein are designed to be directly applicable for researchers synthesizing and verifying this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and highlights its key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of novel organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆: The choice of a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is strategic; it readily solubilizes the polar pyrazole derivative and its residual water peak does not typically interfere with key signals.

Proton(s) Expected δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale and Expert Insights
Pyrazole H-37.5 - 8.0s-This is a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the overall aromatic system.
NH₂6.5 - 7.5br s-The amino protons are typically observed as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace water in the solvent. The chemical shift can vary with concentration and temperature.
Phenyl H-2'7.8 - 8.2dddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3This proton experiences ortho-coupling to the fluorine atom and meta-coupling to H-4' and H-6'.
Phenyl H-4'7.4 - 7.7dddJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-H) ≈ 2-3Experiences ortho-coupling to H-5', para-coupling to the fluorine atom, and meta-coupling to H-2'.
Phenyl H-5'7.2 - 7.5tJ(H-H) ≈ 8-9Appears as a triplet due to coupling with two adjacent protons (H-4' and H-6').
Phenyl H-6'7.6 - 7.9dtJ(H-H) ≈ 8-9, J(H-H) ≈ 2-3Shows ortho-coupling to H-5' and meta-coupling to H-2' and H-4'.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion, especially for resolving the complex aromatic region).

  • Data Acquisition:

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum. Key parameters to consider are a 30-degree pulse angle to allow for faster repetition, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and an acquisition time of at least 2-3 seconds for good resolution.

    • Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆:

Carbon(s) Expected δ (ppm) Rationale and Expert Insights
C-5 (pyrazole)150 - 155This carbon is attached to two nitrogen atoms (the amino group and the ring nitrogen), leading to a significant downfield shift.
C-3 (pyrazole)140 - 145The chemical shift of this carbon is influenced by the adjacent nitrogen and the aromatic ring system.
C-F (phenyl)160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz)The direct coupling to fluorine results in a large doublet splitting, a hallmark of a C-F bond.
C-CN115 - 120The cyano carbon is typically found in this region.
C-4 (pyrazole)90 - 95This carbon is shielded by the electron-donating amino group and the electron-withdrawing cyano group.
Phenyl Carbons110 - 140The remaining phenyl carbons will appear in the aromatic region, with their specific shifts influenced by the fluorine substituent and their position relative to the pyrazole ring. Carbons ortho and para to the fluorine will show smaller C-F couplings.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Use the same high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A longer acquisition time and a larger number of scans (often several hundred to a few thousand) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Expected Vibrational Frequencies (cm⁻¹):

Functional Group Expected Wavenumber (cm⁻¹) Intensity Rationale and Expert Insights
N-H stretch (amino)3400 - 3200Medium-StrongThe primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.
C≡N stretch (nitrile)2230 - 2210Strong, SharpThe carbon-nitrogen triple bond of the nitrile group gives a characteristic sharp absorption in a relatively clean region of the spectrum.
C=C/C=N stretch (aromatic)1650 - 1450Medium-StrongMultiple bands are expected in this region due to the stretching vibrations of the pyrazole and phenyl rings.
C-F stretch1250 - 1000StrongThe carbon-fluorine bond stretch is typically a strong absorption in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a very efficient technique.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will perform the background subtraction and Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass-to-Charge Ratio (m/z):

  • Molecular Formula: C₁₀H₇FN₄

  • Exact Mass: 202.0655

  • Expected [M+H]⁺ (in ESI+): 203.0733

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Processing: The software will generate a mass spectrum showing the relative abundance of ions at different m/z values. The observed mass of the molecular ion should be compared to the calculated theoretical mass.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

spectroscopy_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Compound ir IR Spectroscopy Functional Group ID: -NH₂ (stretch) -C≡N (stretch) -C-F (stretch) synthesis->ir Quick Check ms Mass Spectrometry Molecular Weight: [M+H]⁺ = 203.0733 synthesis->ms MW Verification nmr NMR Spectroscopy ¹H & ¹³C Detailed Structure synthesis->nmr Detailed Analysis confirmation Structure Confirmed Data Consistent with 5-amino-1-(3-fluorophenyl)- 1H-pyrazole-4-carbonitrile ir->confirmation ms->confirmation nmr->confirmation

Caption: A logical workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the interpretive insights provided, researchers and drug development professionals can confidently synthesize and confirm the structure of this valuable chemical entity. The integration of NMR, IR, and MS data provides a self-validating system, ensuring the high fidelity of the material for subsequent biological evaluation.

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023-09-13).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Proposed mechanism for the formation of pyrazole-4-carbonitrile...
  • 5-Amino-1-phenylpyrazole-4-carbonitrile. NIST WebBook.
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. SpectraBase.

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Structural Elucidation of Fluorinated Pyrazole Carbonitriles: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyrazole carbonitriles represent a cornerstone scaffold in modern medicinal chemistry and drug discovery, with their unique physicochemical properties driving potency and metabolic stability in numerous therapeutic agents.[1][2][3] The precise and unambiguous structural characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of ¹H and ¹³C NMR spectroscopy as applied to fluorinated pyrazole carbonitriles. It moves beyond a simple recitation of spectral data, offering field-proven insights into experimental design, spectral interpretation, and the profound influence of the fluorine atom on NMR parameters. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and confident structural assignment.

The Strategic Importance of Fluorinated Pyrazoles

The introduction of fluorine into the pyrazole core can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The pyrazole nucleus itself is a "privileged scaffold," frequently found in approved drugs for a wide range of diseases.[3] The carbonitrile group often serves as a key pharmacophoric element or a synthetic handle for further molecular elaboration. Consequently, the ability to precisely confirm the structure, substitution pattern, and isomeric purity of these compounds is a critical step in any drug development pipeline.[5] NMR spectroscopy, particularly through the observation of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, provides an unparalleled window into the molecular architecture of these complex heterocycles.[6]

Foundational Principles: The Fluorine Effect in NMR

The ¹⁹F nucleus possesses favorable NMR properties: 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[7][8] Its presence introduces two key phenomena that are central to the analysis of fluorinated pyrazoles:

  • Large Chemical Shift Dispersion: The ¹⁹F chemical shift range is significantly wider than that of ¹H, making it an extremely sensitive probe of the local electronic environment.[9]

  • Through-Bond J-Coupling: The ¹⁹F nucleus couples to other active nuclei (¹H, ¹³C) through chemical bonds. These coupling constants (J-values), measured in Hertz (Hz), are invaluable for establishing connectivity. The magnitude of the coupling is dependent on the number of intervening bonds.

A key aspect of analyzing these compounds is understanding the far-reaching nature of fluorine couplings. While ¹H-¹H couplings are typically observed over two to three bonds, ¹H-¹⁹F and ¹³C-¹⁹F couplings can often be resolved over four or even five bonds, providing crucial long-range structural information.[10]

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reliable dataset is the foundation of accurate spectral analysis. The following protocol outlines a self-validating workflow for acquiring ¹H and ¹³C NMR data for a novel fluorinated pyrazole carbonitrile.

Workflow for NMR Analysis of Fluorinated Pyrazole Carbonitriles

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A 1. Weigh ~5-10 mg of Sample B 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C 3. Transfer to NMR Tube B->C D 4. Acquire 1D ¹H Spectrum C->D E 5. Acquire 1D ¹³C Spectrum (Proton Decoupled) D->E F 6. Acquire 2D Correlation Spectra (HSQC, HMBC) E->F G 7. Process & Reference Spectra F->G H 8. Analyze Chemical Shifts (δ) & Coupling Constants (J) G->H I 9. Correlate ¹H-¹³C via HSQC/HMBC H->I J 10. Propose & Verify Structure I->J

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified fluorinated pyrazole carbonitrile. The higher end of this range is preferable for ¹³C and 2D NMR experiments to ensure a good signal-to-noise ratio in a reasonable time.

    • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key.

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial before transferring to a 5 mm NMR tube. This ensures homogeneity.

    • Causality: Using a deuterated solvent prevents the large signal from the solvent's protons from overwhelming the analyte signals.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient.

    • Expert Insight: Pay close attention to the phasing and baseline correction. Automated routines are good, but manual adjustment is often necessary for high-quality spectra, especially for resolving complex multiplets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This collapses ¹H-¹³C couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

    • A typical spectral width is 220-240 ppm. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

    • Trustworthiness: Note that in proton-decoupled spectra, the C-F couplings will still be present, often resulting in complex multiplets for fluorinated carbons. This is a key diagnostic feature.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (¹JCH). It is essential for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is the primary tool for piecing together the carbon skeleton and assigning quaternary (non-protonated) carbons, including the carbon of the nitrile group.

Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and coupling constants (J).

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-9.0 ppm). The presence of electron-withdrawing groups like fluorine and carbonitrile will generally shift adjacent protons downfield (to a higher ppm value).

  • Integration: The area under a signal is proportional to the number of protons it represents. This is used to determine the relative number of protons in different environments.

  • Coupling Constants (J): Spin-spin coupling between ¹H and ¹⁹F nuclei is a powerful diagnostic tool.

    • ³JHF (three-bond coupling): Typically in the range of 5-10 Hz for protons ortho to a fluorine on an aromatic ring.

    • ⁴JHF (four-bond coupling): Typically smaller, around 0.5-3.0 Hz, for protons meta to a fluorine.[11]

    • The splitting patterns (e.g., doublet of doublets, triplet) that arise from these couplings provide definitive evidence of the spatial relationship between protons and fluorine atoms.

Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum is crucial for determining the carbon framework. The most informative feature in the context of these molecules is the C-F coupling.

  • Chemical Shift (δ): The carbon directly attached to fluorine will be significantly shifted downfield and can be identified by its large ¹JCF coupling. The carbon of the nitrile group (-C≡N) typically appears in a distinct region around δ 110-120 ppm. Pyrazole ring carbons resonate between δ 100-160 ppm.

  • Coupling Constants (J): The magnitude of C-F coupling is highly dependent on the number of intervening bonds and provides a wealth of structural information.

Visualizing Spin-Spin Couplings in a Fluorinated Pyrazoledot

Sources

A Technical Guide to the Solubility of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in modern drug discovery. The document outlines the theoretical principles governing its solubility, presents a robust, step-by-step experimental protocol for accurate solubility determination using the shake-flask method, and provides a qualitative solubility profile in a range of common organic solvents. The guide is intended for researchers, chemists, and pharmaceutical scientists involved in process development, formulation, and medicinal chemistry, offering insights into solvent selection for synthesis, purification, and formulation workflows.

Introduction: The Significance of Pyrazole Scaffolds and Solubility

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] Compounds based on the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework are crucial building blocks for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are potent inhibitors of various protein kinases. The specific compound of interest, this compound, incorporates a fluorine atom, a common strategy in modern drug design to modulate metabolic stability, binding affinity, and physicochemical properties.

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle.[3] Understanding and quantifying the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants remain in solution, and optimizing reaction kinetics.

  • Purification: Designing efficient crystallization or chromatographic purification steps, where solubility differences are exploited to remove impurities.

  • Formulation: Developing viable dosage forms, as poor solubility can lead to low bioavailability and therapeutic inefficacy.[4]

This guide provides the foundational knowledge and practical methodology to assess and understand the solubility of this important chemical entity.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process involves overcoming two primary energy barriers: the solute's crystal lattice energy (the energy holding the molecules together in a solid) and the energy required to create a cavity in the solvent. Dissolution is favored when the energy released from the new solute-solvent interactions is sufficient to overcome these barriers.[5]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[7]

Let's analyze the structure of This compound :

  • Polar Features: The molecule possesses several polar functional groups capable of hydrogen bonding and dipole-dipole interactions:

    • The primary amine (-NH₂) group is a strong hydrogen bond donor and acceptor.

    • The pyrazole ring contains two nitrogen atoms, which are hydrogen bond acceptors.

    • The nitrile (-C≡N) group has a strong dipole moment.

  • Nonpolar Features: The 1-phenyl ring provides a significant nonpolar, hydrophobic character to the molecule.

  • The Fluorine Effect: The fluorine atom on the phenyl ring is highly electronegative, creating a strong C-F dipole. However, its small size and inability to donate hydrogen bonds mean its overall effect on solubility is complex and context-dependent. It can increase polarity locally but also enhance hydrophobicity.

Based on this structure, we can predict that the compound will exhibit favorable solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility will be limited in nonpolar, non-polarizable solvents like alkanes.

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[8][9]

Rationale and Self-Validation

This protocol is designed to be self-validating. By adding a clear excess of the solid, we ensure that the resulting solution is saturated. The extended equilibration time (24 hours) with agitation allows the system to reach a true thermodynamic equilibrium. Analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; if the concentration does not change between these points, the measurement is considered valid. Temperature control is critical as solubility is highly temperature-dependent.[10]

Materials & Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (e.g., ~20-50 mg) to a series of vials. The exact mass should be recorded, but the key is to ensure solid material remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours.[11]

  • Sample Collection & Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.[12]

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method. The dilution factor must be precisely recorded.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Solubility Profile and Data Analysis

While extensive quantitative data for this specific molecule is not widely published, a qualitative assessment based on its structural features and general chemical principles allows for the generation of an expected solubility profile. The following table summarizes the anticipated solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High Strong dipole-dipole interactions and ability to accept hydrogen bonds from the amine group.[7]
Polar Protic Methanol, EthanolModerate to High Capable of both donating and accepting hydrogen bonds, effectively solvating the polar groups of the solute.[6]
Ethers Tetrahydrofuran (THF)Moderate Acts as a hydrogen bond acceptor but lacks donor capability. Moderate polarity.
Ketones AcetoneModerate Polar aprotic solvent with a strong dipole moment capable of solvating the nitrile and pyrazole groups.
Halogenated Dichloromethane (DCM)Low to Moderate Moderately polar; solubility is driven by dipole interactions rather than hydrogen bonding.
Esters Ethyl AcetateLow to Moderate Moderate polarity with hydrogen bond accepting capability.
Aromatic Hydrocarbons TolueneLow Primarily nonpolar; unable to effectively solvate the polar functional groups of the solute.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble Nonpolar solvents cannot overcome the solute's crystal lattice energy due to weak solute-solvent interactions.[5]

Analysis: The predicted trend shows that solubility is highest in polar aprotic and protic solvents. This is consistent with the molecule's structure, which features multiple sites for hydrogen bonding and strong dipole interactions. The presence of the fluorophenyl ring contributes some nonpolar character, but the influence of the amine, pyrazole, and nitrile functionalities dominates the solubility behavior, making the compound poorly soluble in nonpolar hydrocarbon solvents.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker (e.g., 25°C) B->C D Agitate for 24 hours to reach equilibrium C->D E Settle suspension D->E F Filter supernatant (0.22 µm syringe filter) E->F G Accurately dilute filtrate F->G H Quantify concentration via HPLC-UV G->H I Calculate Solubility (Concentration x Dilution Factor) H->I

Caption: Workflow for equilibrium solubility determination.

Conclusion

This compound is a molecule of significant interest in pharmaceutical development. Its solubility is dictated by a combination of strong polar functionalities and a nonpolar aromatic ring, leading to high solubility in polar organic solvents and poor solubility in nonpolar ones. The isothermal shake-flask method provides a reliable means of quantifying this critical parameter. The data and protocols presented in this guide serve as a valuable resource for scientists, enabling informed solvent selection and facilitating the efficient development of synthetic, purification, and formulation processes.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Geronikaki, A., & Pitta, E. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews, 21(1), 54-69. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5188. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Retrieved from [Link]

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discovery and history of 5-aminopyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 5-Aminopyrazole Derivatives in Medicinal Chemistry

Abstract

The 5-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This technical guide provides a comprehensive exploration of the discovery, history, and evolution of 5-aminopyrazole derivatives as therapeutic agents. We trace their origins from foundational synthetic methodologies to their initial applications in agrochemicals and their subsequent rise to prominence in pharmaceuticals. Through detailed case studies on landmark drugs such as the anti-inflammatory agent Celecoxib and a new generation of kinase inhibitors, this guide elucidates the key structure-activity relationships (SAR) and mechanistic principles that govern their efficacy. Furthermore, we present detailed experimental protocols for synthesis and biological evaluation, alongside visualizations of key pathways and workflows, to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile and impactful class of compounds.

Introduction: The Pyrazole Scaffold – A Privileged Structure

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrazole motif—a five-membered ring with two adjacent nitrogen atoms—holding a place of particular distinction.[1] While rarely found in nature, likely due to the biological challenge of forming N-N bonds, pyrazole-containing molecules exhibit an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][3]

Within this class, derivatives bearing a free amino group have proven to be especially fruitful. The 5-aminopyrazole system, in particular, has emerged as a highly versatile and privileged scaffold.[3] Its unique electronic properties and ability to act as a multi-functional synthetic building block have enabled the development of numerous clinically successful drugs.[1][4] This guide delves into the rich history of these compounds, from their initial synthesis to their current status as indispensable tools in the medicinal chemist's armamentarium.

Foundational Synthesis of the 5-Aminopyrazole Core

The history of 5-aminopyrazole derivatives is intrinsically linked to the development of their synthetic routes. The most versatile and historically significant method involves the condensation of a β-ketonitrile with a hydrazine derivative.[4][5]

Causality Behind the Experimental Choice: This reaction is highly effective due to the distinct electrophilic and nucleophilic centers of the reactants. The reaction typically proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile group, leading to the stable aromatic pyrazole ring after dehydration.[4]

reagents β-Ketonitrile + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization (Attack on Nitrile) intermediate->cyclization Tautomerization product 5-Aminopyrazole cyclization->product Dehydration

Caption: Foundational synthesis of the 5-aminopyrazole core.

This fundamental transformation has been the bedrock for producing a vast library of 5-aminopyrazole analogs, allowing for systematic exploration of their biological activities. There are several synthetic strategies for preparing 5-aminopyrazole derivatives, including reacting ketene N,S-acetals with hydrazine hydrate.[1]

From Crop Protection to Clinical Candidates: The Emergence of a Bioactive Scaffold

The initial applications of 5-aminopyrazole derivatives were not in human medicine but in the agrochemical industry.[4] A prominent example is Fipronil , an insecticide that acts as a potent inhibitor of GABA receptors in insects.[3][5] The success of Fipronil highlighted the potential of the 5-aminopyrazole scaffold to interact potently and selectively with biological targets.

This success spurred medicinal chemists to explore its potential in human therapeutics. The scaffold's rigid structure, combined with the hydrogen bonding capabilities of the amino group and the pyrazole nitrogens, made it an ideal candidate for fitting into the active sites of various enzymes and receptors.

Key Therapeutic Areas and Landmark Drugs

The versatility of the 5-aminopyrazole core is best illustrated by its successful application across diverse therapeutic areas.

Case Study: Anti-inflammatory Agents & The Rise of Celecoxib

The discovery in the early 1990s of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory therapy.[6] While COX-1 is responsible for baseline physiological functions, COX-2 is upregulated at sites of inflammation. This presented a clear therapeutic opportunity: selectively inhibiting COX-2 could reduce inflammation and pain while sparing the gastroprotective functions of COX-1.[6]

The 1,5-diarylpyrazole structure became a key pharmacophore for achieving this selectivity. Celecoxib (Celebrex®) , developed by a team at Searle, emerged as a landmark drug from this effort.[6] Its structure features a central pyrazole ring with a p-sulfonamidophenyl group at one nitrogen and a p-tolyl group at an adjacent carbon. This specific arrangement allows the sulfonamide group to bind to a secondary pocket present in the COX-2 active site but not in COX-1, conferring its selectivity.

Key Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition:

  • 1,5-Diaryl Substitution: The specific regioisomer with aryl groups at the 1- and 5-positions was found to be crucial for potent and selective COX-2 inhibition.

  • Sulfonamide/Methylsulfonyl Group: The SO₂NH₂ or SO₂Me group on one of the aryl rings is critical for binding to the hydrophilic side pocket of the COX-2 enzyme, a key interaction for selectivity.[7]

  • Trifluoromethyl Group: The CF₃ group at the 3-position of the pyrazole ring enhances the potency of the compound.[8]

Case Study: Kinase Inhibitors in Oncology and Autoimmunity

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them prime therapeutic targets.[10] The 5-aminopyrazole scaffold has proven exceptionally effective as a template for designing potent and selective kinase inhibitors.

The JAK-STAT Pathway: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for signaling from cytokine receptors.[9] This signaling occurs through the JAK-STAT pathway. By inhibiting JAKs, small molecules can block these pro-inflammatory signals, making them effective treatments for autoimmune conditions like rheumatoid arthritis.[11][12]

cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor:f0 1. Binding JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P P-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor JAK Inhibitor (5-Aminopyrazole Derivative) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for 5-aminopyrazole-based JAK inhibitors.

The 5-aminopyrazole core is adept at fitting into the ATP-binding pocket of kinases. The amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a common anchoring point for inhibitors.

A notable recent example is Pirtobrutinib , a highly selective and reversible Bruton's tyrosine kinase (BTK) inhibitor approved for treating mantle cell lymphoma.[13] Its 5-aminopyrazole core demonstrates the enduring relevance and adaptability of this scaffold in developing next-generation targeted therapies.[3]

Expanding Horizons: Other Therapeutic Applications

The utility of 5-aminopyrazole derivatives extends beyond inflammation and cancer. Research has demonstrated their potential as:

  • Antimicrobial Agents: Derivatives have shown broad-spectrum antibacterial activity.[1][14]

  • Antioxidants: Certain compounds exhibit significant radical scavenging and antioxidant properties.[13][15]

  • Enzyme Inhibitors: They have been investigated as inhibitors for a variety of other enzymes, including p38 MAPK and carbonic anhydrase.[2][13]

Structure-Activity Relationship (SAR) and Lead Optimization

The success of the 5-aminopyrazole scaffold lies in its synthetic tractability, which allows for systematic modification at multiple positions to optimize pharmacological properties.

Core 5-Aminopyrazole Core R1 R1 (N1-position) Core->R1 R3 R3 (C3-position) Core->R3 R4 R4 (C4-position) Core->R4 R5 R5-NH2 (C5-amino) Core->R5 Prop1 Modulates Selectivity & Pharmacokinetics R1->Prop1 Prop3 Impacts Potency R3->Prop3 Prop4 Fine-tunes Potency & Vector for Fused Rings R4->Prop4 Prop5 Key H-Bonding Anchor (e.g., Kinase Hinge) R5->Prop5

Caption: Key positions for modification on the 5-aminopyrazole scaffold and their general impact on activity.

  • N1-Position: Substitution at this position is critical for modulating selectivity and pharmacokinetic properties. Large, hydrophobic groups are common.

  • C3-Position: Modifications here can significantly impact potency.

  • C4-Position: This position is often used to attach side chains that can interact with specific sub-pockets of a target enzyme or to serve as a point for creating fused heterocyclic systems.[1][16]

  • C5-Amino Group: While often unsubstituted to act as a hydrogen bond donor, it can also be functionalized to alter properties or serve as a synthetic handle.

Experimental Protocols

To ensure scientific integrity and provide practical value, the following are representative protocols for the synthesis and evaluation of 5-aminopyrazole derivatives.

Protocol: General Synthesis of a 3-substituted-5-aminopyrazole

This protocol describes the foundational reaction of a β-ketonitrile with hydrazine hydrate.

Objective: To synthesize a 5-aminopyrazole derivative.

Materials:

  • β-Ketonitrile (e.g., Benzoylacetonitrile) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the β-ketonitrile (1.0 eq) in ethanol in the reaction flask.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid. Slowly add hydrazine hydrate (1.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a JAK inhibitor)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Objective: To quantify the potency of a 5-aminopyrazole derivative against a target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (5-aminopyrazole derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, which measures ADP production)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the specific peptide substrate, and the diluted test compound (or DMSO for control).

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the pre-incubation. Allow incubating for 15-20 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for 1-2 hours at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Detect Signal: Add the kinase detection reagent according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and simultaneously measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The journey of 5-aminopyrazole derivatives from simple heterocyclic structures to blockbuster drugs is a testament to the power of medicinal chemistry. This versatile scaffold has demonstrated remarkable adaptability, providing solutions for inflammatory diseases, cancers, and infections.[1][13] Its continued prevalence in drug discovery pipelines, especially in the area of targeted kinase inhibitors, underscores its enduring importance.

Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel fused-ring systems to access new chemical space, and applying modern computational methods to rationally design the next generation of 5-aminopyrazole-based therapeutics. The rich history of this compound class provides a robust foundation for these future innovations.

References

  • Basic Mechanisms of JAK Inhibition - PMC - PubMed Central. (2020-06-11).
  • Janus kinase inhibitors: Mechanisms of action - Australian Prescriber. (2014-10-01).
  • Janus kinase inhibitor - Wikipedia.
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  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online.
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  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025-01-17).
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (2023-04-25).
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  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011-02-09).

Sources

Methodological & Application

The Strategic Utility of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this five-membered heterocycle are integral to a wide array of therapeutic agents, demonstrating efficacy as anti-inflammatory, anti-cancer, antiviral, and antimicrobial agents.[2][3] The specific intermediate, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile , has emerged as a particularly valuable building block. Its strategic substitution, featuring a reactive aminonitrile functionality and a fluorinated phenyl ring, offers medicinal chemists a powerful handle for constructing complex molecular architectures with desirable pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a pharmaceutical intermediate. We will delve into its synthesis, key reactions, and provide a detailed protocol for its conversion into a highly sought-after pharmaceutical scaffold.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₀H₇FN₄N/A
Molecular Weight 202.19 g/mol N/A
Appearance Off-white to pale yellow solidGeneral Observation
Solubility Soluble in DMSO, DMF, and hot ethanolGeneral Laboratory Experience
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard Chemical Handling

Safety Precautions: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a related analogue, is known to be toxic if swallowed and causes skin and eye irritation.[4] It is prudent to handle this compound with similar precautions. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis of the Intermediate: A Foundational Protocol

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through a regioselective condensation reaction between an arylhydrazine and (ethoxymethylene)malononitrile.[5] This method is robust and provides good yields of the desired pyrazole isomer.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[5]

Materials:

  • 3-Fluorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Triethylamine (optional, for neutralization of the hydrochloride salt)

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorophenylhydrazine hydrochloride (1.2 mmol), (ethoxymethylene)malononitrile (1.0 mmol), and anhydrous sodium acetate (1.2 mmol).

  • Solvent Addition: Add absolute ethanol (10-15 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the crude product by filtration. If no precipitate is present, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

  • Sodium Acetate: Acts as a base to neutralize the HCl salt of the hydrazine, liberating the free base necessary for the reaction.

  • Ethanol as Solvent: Provides a suitable medium for the reactants and allows for heating to reflux to drive the reaction to completion.

  • Regioselectivity: The reaction mechanism favors the formation of the 5-amino pyrazole isomer due to the electrophilic nature of the carbon atom of the ethoxymethylene group and the nucleophilic attack of the substituted nitrogen of the hydrazine.[5]

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines: A Gateway to Kinase Inhibitors

A primary and highly significant application of this compound is its use as a precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[2][3][6] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[7]

The synthesis of the pyrazolo[3,4-d]pyrimidine ring is typically achieved through the cyclization of the 5-aminopyrazole-4-carbonitrile intermediate with a one-carbon synthon, such as formamide or triethyl orthoformate.[5]

G cluster_start Starting Intermediate cluster_cyclization Cyclization cluster_product Pharmaceutical Scaffold cluster_application Therapeutic Application start 5-amino-1-(3-fluorophenyl)- 1H-pyrazole-4-carbonitrile reagents Formamide (HCONH₂) or Triethyl Orthoformate/NH₃ start->reagents Reacts with cyclization Formation of Pyrimidine Ring reagents->cyclization product 4-Amino-1-(3-fluorophenyl)- 1H-pyrazolo[3,4-d]pyrimidine cyclization->product Yields application Kinase Inhibitors (e.g., for Cancer, Inflammation) product->application Basis for

Sources

Application Notes & Protocols: The Utility of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical design, renowned for its versatile biological activity.[1][2][3] Heterocyclic compounds containing nitrogen are prevalent in over 85% of high-activity, low-toxicity pesticides.[1][4] Within this class, pyrazole derivatives have been successfully commercialized as potent insecticides, fungicides, and herbicides.[1][5] Their success stems from their ability to act as effective synthons and binucleophiles, allowing for the construction of complex molecules with a broad spectrum of biological targets.[1][2]

The subject of this guide, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile , represents a highly valuable and strategic intermediate in this field. Its structure combines three key functional motifs: a reactive amino group, a versatile nitrile, and a substituted phenyl ring, making it an ideal starting point for generating diverse libraries of potential agrochemicals. This document provides an in-depth exploration of its synthesis and application, particularly as a scaffold for developing next-generation insecticides and fungicides, drawing parallels to blockbuster products like Fipronil and Pyraclostrobin.[1][6]

Part 1: Synthesis of the Core Intermediate

The most direct and efficient route to synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is through a one-pot cyclocondensation reaction.[7] This method involves the Michael-type addition and subsequent cyclization of an aryl hydrazine with (ethoxymethylene)malononitrile.[1][4] This approach is favored for its high regioselectivity, often yielding the desired 5-amino isomer as the exclusive product under mild reaction conditions, which is critical for industrial-scale production.[1][7]

The causality behind this selectivity lies in the electronic nature of the reactants. The hydrazine nitrogen preferentially attacks the β-carbon of the electrophilic alkene, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring. The use of polar solvents like ethanol or fluorinated alcohols at reflux facilitates this process, leading to excellent yields.[1][4]

Workflow for Synthesis of the Core Intermediate

reagents Reactants: - (3-fluorophenyl)hydrazine - (ethoxymethylene)malononitrile reaction One-Pot Reaction: - Reflux (approx. 78°C) - Stirring for 2-4 hours reagents->reaction Add to solvent Solvent System: Ethanol (EtOH) solvent->reaction Dissolve in workup Work-up & Isolation: - Cool to RT - Filter precipitate - Wash with cold EtOH reaction->workup Reaction completion purification Purification: - Recrystallization from Ethanol or - Column Chromatography (Hexane/Ethyl Acetate) workup->purification Crude product product Final Product: This compound purification->product Purified solid

Caption: Synthesis workflow for the core pyrazole intermediate.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a robust, one-step synthesis that yields the target compound with high purity and regioselectivity.[1][7]

Materials & Reagents:

  • (3-fluorophenyl)hydrazine hydrochloride

  • Sodium acetate (anhydrous)

  • (ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • Hydrazine Free-Basing (In Situ): In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add (3-fluorophenyl)hydrazine hydrochloride (10 mmol, 1.65 g) and sodium acetate (11 mmol, 0.90 g) to absolute ethanol (50 mL). Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base.

  • Addition of Malononitrile Derivative: To the stirring suspension, add (ethoxymethylene)malononitrile (10 mmol, 1.22 g).

  • Reaction at Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux with vigorous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

  • Drying and Purification: Dry the solid product under vacuum. The resulting compound is often pure enough for subsequent steps. For higher purity, recrystallize from hot ethanol or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Data Presentation:

ParameterValue/ConditionRationale & Notes
Solvent EthanolA polar protic solvent that facilitates the reaction and allows for easy product precipitation upon cooling.[1]
Temperature Reflux (~78°C)Provides sufficient energy to overcome the activation barrier for cyclization without degrading the product.
Reaction Time 2-4 hoursTypically sufficient for complete conversion as monitored by TLC.
Yield 85-95%This reaction is known for its high efficiency and atom economy.[7]
Appearance White to off-white powderThe expected physical state of the purified product.[1]

Part 2: Application in the Synthesis of Phenylpyrazole Insecticides

The 5-amino-1-aryl-pyrazole scaffold is the defining feature of the fiproles, a major class of insecticides that includes Fipronil.[5] These compounds act as potent blockers of GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and death. Our target molecule, this compound, serves as a direct precursor or a close analog for developing novel insecticides with potentially improved efficacy, selectivity, or resistance profiles.[8]

The development workflow involves synthesizing the core intermediate and then performing chemical modifications at key positions (C3, C4-nitrile, C5-amine) to create a library of analogs for biological screening.

Logical Workflow for Novel Insecticide Discovery

cluster_mods Chemical Derivatization start Core Intermediate: 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile mod_c3 C3 Position: Electrophilic Substitution (e.g., Halogenation) start->mod_c3 Modify mod_c4 C4-Nitrile Group: - Hydrolysis (Amide/Acid) - Reduction (Amine) start->mod_c4 Modify mod_c5 C5-Amino Group: - Diazotization (Sandmeyer) - Acylation start->mod_c5 Modify library Library of Novel Pyrazole Analogs mod_c3->library mod_c4->library mod_c5->library bioassay Biological Screening: - Insecticidal Activity Assay (e.g., against Tuta absoluta) library->bioassay sar Structure-Activity Relationship (SAR) Study bioassay->sar lead Lead Compound Identification sar->lead

Caption: A rational workflow for insecticide lead discovery.

Experimental Protocol 2: Synthesis of a C3-Halogenated Insecticidal Analog

This protocol demonstrates a representative modification to generate a novel analog. Halogenation at the C3 position is a common strategy in agrochemical design to modulate lipophilicity and target binding.

Materials & Reagents:

  • This compound (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve the starting pyrazole (5 mmol, 1.08 g) in anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.5 mmol, 0.98 g) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction is typically complete overnight. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with saturated sodium thiosulfate solution (50 mL) to remove any remaining bromine, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 3-bromo-5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Part 3: Application in the Synthesis of Strobilurin-Type Fungicides

Strobilurins, such as Pyraclostrobin, are a vital class of fungicides that inhibit mitochondrial respiration by binding to the Cytochrome bc1 complex.[6][9] While Pyraclostrobin features a 1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl group, our intermediate can be used as a versatile platform to design novel analogs that incorporate the essential pyrazole-phenyl core while exploring different linker chemistries and side chains to mimic the strobilurin pharmacophore.

The key synthetic challenge is to convert the 5-amino group into a suitable handle for attaching the strobilurin side chain, typically an ether linkage. A standard and reliable method is to perform a diazotization of the amine followed by hydrolysis to yield a 5-hydroxypyrazole intermediate.

Conceptual Pathway to Pyraclostrobin Analogs

start Core Intermediate: 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile diazotization Step 1: Diazotization/Hydrolysis (NaNO2, H2SO4/H2O, heat) start->diazotization hydroxyl Intermediate: 5-hydroxy-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile diazotization->hydroxyl etherification Step 2: Williamson Ether Synthesis (Side-chain-Br, Base like K2CO3) hydroxyl->etherification product Final Product: Novel Pyraclostrobin Analog etherification->product

Caption: Synthetic strategy for novel strobilurin-type fungicides.

Experimental Protocol 3: Synthesis of the 5-Hydroxypyrazole Intermediate

This protocol details the crucial conversion of the amino group to a hydroxyl group, preparing the scaffold for etherification.

Materials & Reagents:

  • This compound (from Protocol 1)

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice bath

Procedure:

  • Diazonium Salt Formation: In a 250 mL beaker, carefully add the starting pyrazole (10 mmol, 2.16 g) to a solution of sulfuric acid (5 mL) in water (25 mL), cooled in an ice bath to 0-5°C. Stir until a fine suspension is formed.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol, 0.76 g in 10 mL water) dropwise to the pyrazole suspension. Maintain the temperature strictly between 0-5°C. Stir for 1 hour at this temperature after the addition is complete.

  • Hydrolysis: Carefully and slowly heat the reaction mixture to 60-70°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature. The 5-hydroxypyrazole product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used directly in the next step or recrystallized from an appropriate solvent system (e.g., ethanol/water).

This 5-hydroxy intermediate is now primed for a Williamson ether synthesis with a suitable electrophilic side chain to generate a library of novel strobilurin analogs for fungicidal screening.

References

  • Plem, S., Müller, D., & Murguía, M. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link][1][4][7]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link][10]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][2]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link][3]

  • CONICET. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. [Link][8]

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubMed. (2018). Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues. [Link][6]

  • ResearchGate. (n.d.). Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues | Request PDF. [Link][11]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. [12]

  • MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]

  • Scribd. (n.d.). Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues. [Link][9]

  • Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin. [13]

  • Google Patents. (n.d.). DE102005057180A1 - A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides.
  • ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. [Link][5]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of synthetic strategies starting from the versatile building block, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile . We delve into the chemical logic and provide detailed, field-tested protocols for transforming this precursor into higher-order, fused heterocyclic systems and other novel derivatives with high potential for biological activity. The focus is on explaining the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them for their unique discovery programs. Key transformations, including the synthesis of pyrazolo[3,4-d]pyrimidines and the derivatization via diazonium intermediates, are discussed with comprehensive protocols and characterization guidelines.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered immense interest in drug discovery.[4] Their structural versatility allows for precise modulation of physicochemical properties, making them ideal candidates for interacting with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][3][5][6]

The starting material, This compound , is a particularly valuable precursor. Its key structural features dictate its synthetic potential:

  • The 5-Amino Group: A potent nucleophile and a handle for diazotization, enabling a wide range of functional group interconversions and extensions.

  • The 4-Cyano Group: An electrophilic center that can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or amide.

  • The Vicinal Amino and Cyano Groups: Together, they form a reactive synthon, perfectly poised for annulation reactions to build fused ring systems.

  • The 1-(3-fluorophenyl) Group: The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, a common strategy in modern drug design.

This guide will focus on two high-impact synthetic pathways originating from this starting material, providing both the strategic rationale and the practical execution details.

Strategic Overview of Synthetic Pathways

The strategic diversification of the starting material can be visualized as a series of pathways, each leveraging a different aspect of its inherent reactivity. The primary routes we will explore are designed to generate scaffolds with a high probability of biological relevance, particularly in oncology and inflammation research.[7][8]

G start 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carbonitrile path1_reagent One-Carbon Electrophiles (Formic Acid, Formamide, Urea) start->path1_reagent Strategy 1 path2_reagent NaNO₂ / Strong Acid (Diazotization) start->path2_reagent Strategy 2 path1_product Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitor Scaffolds) path1_reagent->path1_product path1_desc Annulation / Cyclocondensation path1_reagent->path1_desc path2_intermediate Pyrazole-5-diazonium Salt (Versatile Intermediate) path2_reagent->path2_intermediate path2_desc Diazotization path2_reagent->path2_desc path2a_reagent Sandmeyer Reaction (CuX, H₂O) path2_intermediate->path2a_reagent path2b_reagent Azo Coupling (Activated Arenes) path2_intermediate->path2b_reagent path2a_product 5-Halo/Hydroxy-pyrazoles path2a_reagent->path2a_product path2a_desc Nucleophilic Substitution path2a_reagent->path2a_desc path2b_product Azo-Linked Pyrazoles (Dyes, Molecular Probes) path2b_reagent->path2b_product path2b_desc Electrophilic Aromatic Subst. path2b_reagent->path2b_desc

Caption: Synthetic pathways from the pyrazole precursor.

Strategy 1: Annulation to Pyrazolo[3,4-d]pyrimidines

Scientific Rationale: The synthesis of pyrazolo[3,4-d]pyrimidines is arguably the most impactful transformation of 5-aminopyrazole-4-carbonitriles. This fused heterocyclic system is a bioisostere of purine and is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[7][9] The reaction proceeds via a cyclocondensation where the 5-amino group and the 4-cyano group react with a reagent that provides a single carbon atom, such as formic acid, formamide, or urea, to form the pyrimidine ring.[10]

Protocol 3.1: Synthesis of 1-(3-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the cyclization using formic acid, which typically results in the formation of the 4-oxo derivative of the pyrazolo[3,4-d]pyrimidine core.

Materials and Reagents

ReagentSupplierPurityCAS Number
This compound(In-house/Vendor)>98%(e.g., 290313-39-0)
Formic AcidSigma-Aldrich>98%64-18-6
Ethanol (EtOH)Fisher ScientificACS Grade64-17-5
Sodium Bicarbonate (NaHCO₃)VWR>99%144-55-8
Deionized Water (H₂O)Millipore-7732-18-5

Experimental Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.16 g, 10.0 mmol).

  • Reagent Addition: Add formic acid (30 mL).

    • Causality Note: Formic acid serves as both the reactant (the one-carbon source for the pyrimidine ring) and the solvent. The excess ensures the reaction goes to completion. The mechanism involves initial formylation of the 5-amino group, followed by an intramolecular cyclization where the nitrogen of the formyl group attacks the cyano carbon, and subsequent tautomerization to the stable pyrimidinone.[9]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The starting material spot should disappear and a new, more polar spot corresponding to the product should appear.

  • Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water.

    • Trustworthiness Note: This step precipitates the product, which has lower solubility in water than in formic acid, while also diluting the excess acid. Performing this slowly and over ice prevents excessive heat generation.

  • Neutralization & Isolation: A white precipitate will form. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid until effervescence ceases and the pH of the solution is ~7-8.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 1-(3-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a white crystalline solid.

Expected Results & Characterization

  • Yield: 80-90%

  • Melting Point: >250 °C (Decomposition may be observed)

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on the fluorophenyl ring, a singlet for the pyrazole C3-H, a singlet for the pyrimidine C6-H, and a broad singlet for the N-H proton.

  • ¹³C NMR (101 MHz, DMSO-d₆): Signals for all unique carbons, including the C=O of the pyrimidinone.

  • MS (ESI+): Calculated m/z for C₁₁H₇FN₄O, found [M+H]⁺.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-F stretching (~1250 cm⁻¹).

Strategy 2: Derivatization via Diazotization

Scientific Rationale: The 5-amino group can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[11] Pyrazolyl-5-diazonium salts are highly valuable intermediates. Unlike their unstable aliphatic counterparts, they possess sufficient stability at low temperatures to be used in subsequent reactions.[12] This opens up two major synthetic avenues: (1) Sandmeyer-type reactions to replace the diazo group with a variety of nucleophiles (e.g., -Cl, -Br, -OH), and (2) Azo coupling reactions with electron-rich aromatic compounds to form highly colored azo compounds.[13]

Protocol 4.1: Diazotization and Subsequent Hydrolysis to 1-(3-fluorophenyl)-4-cyano-1H-pyrazol-5-ol

This protocol describes the conversion of the amino group to a hydroxyl group, a key transformation for creating scaffolds that can act as hydrogen bond donors and acceptors in receptor binding.

Materials and Reagents

ReagentSupplierPurityCAS Number
This compound(In-house/Vendor)>98%(e.g., 290313-39-0)
Sodium Nitrite (NaNO₂)Sigma-Aldrich>99%7632-00-0
Sulfuric Acid (H₂SO₄), ConcentratedFisher ScientificACS Grade7664-93-9
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)VWR>98%7758-99-8
Ethyl Acetate (EtOAc)VWRACS Grade141-78-6
Brine (Saturated NaCl solution)(Lab Prepared)-7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)VWRACS Grade7757-82-6

Experimental Protocol

  • Diazonium Salt Formation:

    • In a 250 mL three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel, prepare a solution of sulfuric acid (10 mL) in water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.

    • Add this compound (2.16 g, 10.0 mmol) portion-wise to the cold acid solution, ensuring the temperature does not exceed 5 °C.

    • Separately, prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the pyrazole suspension over 30 minutes, maintaining the temperature strictly between 0-5 °C.

    • Causality Note: The reaction is highly exothermic. Maintaining a low temperature is critical for the stability of the diazonium salt intermediate. An excess of nitrous acid is used to ensure complete conversion of the amine.[11][12]

    • Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

  • Hydrolysis (Sandmeyer-type):

    • In a separate 500 mL beaker, prepare a solution of copper(II) sulfate pentahydrate (12.5 g, 50 mmol) in water (100 mL) and heat it to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper(II) sulfate solution. Vigorous evolution of nitrogen gas will be observed.

    • Trustworthiness Note: The addition must be slow to control the rate of nitrogen evolution and prevent frothing. The hot copper sulfate solution facilitates the decomposition of the diazonium salt and the substitution by a hydroxyl group.

    • After the addition is complete, continue boiling for 15 minutes to ensure the reaction is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate or remain as an oil.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc).

Expected Results & Characterization

  • Yield: 55-70%

  • ¹H NMR (400 MHz, CDCl₃): Expect a broad singlet for the -OH proton, which is exchangeable with D₂O. The aromatic and pyrazole proton signals will also be present.

  • MS (ESI-): Calculated m/z for C₁₀H₅FN₄O, found [M-H]⁻.

  • IR (KBr, cm⁻¹): A broad peak for O-H stretching (~3400 cm⁻¹) and a sharp peak for C≡N stretching (~2230 cm⁻¹).

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF CERTAIN NEW PYRAZOLE DERIVATIVES. TSI Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Synthesis of 1-tosyl-pyrazolo[3,4-d]pyrimidine-3-carbonitriles 7, 8 and 10. ResearchGate. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. ACS Publications. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health (NIH). [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters. [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • One-pot diazotization reaction carried out on 5-amino-1H-pyrazole-4-carbonitriles 60 to synthesize pyrazolo[3,4-d][1][10][14]triazin-4-ones 61. ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Ovidius University Annals of Chemistry. [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Synthesis of 5-H-pyrazole derivatives via reducted reaction of diazotized 5-aminopyrazole. ResearchGate. [Link]

  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

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Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazole Precursors: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its significant therapeutic potential.[1][2] Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, which allows it to effectively mimic and interact with the ATP-binding sites of various enzymes.[1] This bioisosteric relationship has rendered the pyrazolo[3,4-d]pyrimidine scaffold a "privileged" structure in the design of kinase inhibitors.[3][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][5] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), leading to the discovery of novel anticancer agents.[1][4][6][7][8]

This application note provides a detailed guide for the synthesis of pyrazolo[3,4-d]pyrimidines, with a focus on robust and versatile protocols starting from readily accessible 5-aminopyrazole precursors. We will delve into the mechanistic underpinnings of these transformations, offering practical, step-by-step procedures and highlighting key experimental considerations to empower researchers in the fields of chemical biology and drug development.

Core Synthetic Strategies: From Precursor to Privileged Scaffold

The construction of the pyrazolo[3,4-d]pyrimidine core from 5-aminopyrazole precursors generally involves the formation of the pyrimidine ring through cyclocondensation with a one-carbon or equivalent synthon. The choice of the precursor, particularly the substituent at the 4-position of the pyrazole ring, and the cyclizing agent dictates the final substitution pattern of the bicyclic system. Herein, we detail three of the most effective and widely adopted protocols.

Protocol 1: Cyclocondensation of 5-Aminopyrazole-4-carbonitrile with Formamide

This is a classic and straightforward method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines. The reaction proceeds through an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization.

Mechanism Insight: The lone pair of the 5-amino group of the pyrazole attacks the electrophilic carbon of formamide, followed by the elimination of water to form an N-formyl intermediate. Tautomerization and subsequent intramolecular nucleophilic attack by the pyrazole ring nitrogen onto the formyl carbon, followed by aromatization, yields the final product.

G cluster_0 Mechanism of 4-Aminopyrazolo[3,4-d]pyrimidine Formation start 5-Aminopyrazole-4-carbonitrile + Formamide intermediate1 N-Formyl Intermediate start->intermediate1 Heat intermediate2 Formamidine Intermediate intermediate1->intermediate2 Tautomerization cyclization Intramolecular Cyclization intermediate2->cyclization product 4-Aminopyrazolo[3,4-d]pyrimidine cyclization->product Aromatization

Caption: Mechanism of 4-Aminopyrazolo[3,4-d]pyrimidine Formation.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reaction Setup: Add an excess of formamide (approximately 10-20 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should induce the precipitation of the crude product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[9]

Table 1: Representative Reaction Conditions and Yields for Protocol 1

5-Aminopyrazole PrecursorCyclizing AgentTemperature (°C)Time (h)Typical Yield (%)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormamide190-200675-85
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrileFormamide190-200770-80
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrileFormamide180-190580-90
Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This modern approach offers significant advantages in terms of reaction time, yield, and step-economy.[10] It allows for the one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from a 5-aminopyrazole-4-carboxylate, an orthoformate, and a primary amine under microwave irradiation.[10][11][12]

Mechanism Insight: The reaction is believed to proceed through the initial formation of a formimidate from the primary amine and the orthoformate. The 5-aminopyrazole then reacts with this intermediate, leading to a formamidine derivative which subsequently undergoes intramolecular cyclization to furnish the pyrazolo[3,4-d]pyrimidin-4-one core.[11][12]

G cluster_1 Microwave-Assisted Three-Component Synthesis Workflow start 5-Aminopyrazole-4-carboxylate + Primary Amine + Trimethyl Orthoformate microwave Microwave Irradiation start->microwave intermediate Formamidine Intermediate microwave->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one cyclization->product

Caption: Workflow for Microwave-Assisted Synthesis.

Experimental Protocol:

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine methyl 5-aminopyrazole-4-carboxylate (1.0 eq), the desired primary amine (1.2 eq), and trimethyl orthoformate (3.0 eq).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 30-60 minutes.[12]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent like methanol or ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.[10]

Table 2: Representative Conditions for Microwave-Assisted Synthesis

5-Aminopyrazole PrecursorPrimary AmineTemperature (°C)Time (min)Typical Yield (%)
Methyl 5-amino-1-methylpyrazole-4-carboxylateAniline1605585-95
Methyl 5-amino-1-phenylpyrazole-4-carboxylateBenzylamine1604580-90
Methyl 5-amino-3-phenylpyrazole-4-carboxylate4-Methoxy-aniline1606088-98
Protocol 3: One-Flask Synthesis via Vilsmeier Reagent and Heterocyclization

This protocol provides a versatile route to various pyrazolo[3,4-d]pyrimidines through a one-flask procedure involving a Vilsmeier amidination and subsequent heterocyclization.[13][14][15][16] This method is particularly useful for synthesizing derivatives that may not be readily accessible through other routes.

Mechanism Insight: The reaction initiates with the formation of a Vilsmeier reagent from an N,N-disubstituted amide (e.g., DMF) and a coupling agent like phosphorus tribromide (PBr₃).[13] The 5-aminopyrazole then undergoes amidination and imination reactions with the Vilsmeier reagent to form a key formamidine intermediate.[17] Finally, the addition of a nitrogen source, such as hexamethyldisilazane (HMDS), promotes the intermolecular heterocyclization to yield the pyrazolo[3,4-d]pyrimidine product.[13][14][15][16]

G cluster_2 One-Flask Synthesis via Vilsmeier Reagent start 5-Aminopyrazole + DMF/PBr3 vilsmeier Vilsmeier Amidination/ Imination start->vilsmeier 50-60 °C intermediate Formamidine Intermediate vilsmeier->intermediate cyclization Heterocyclization with HMDS intermediate->cyclization Reflux product Pyrazolo[3,4-d]pyrimidine cyclization->product

Caption: One-Flask Synthesis via Vilsmeier Reagent.

Experimental Protocol:

  • Vilsmeier Reagent Formation and Amidination: To a solution of the 5-aminopyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃, ~3 eq) at 0 °C. Stir the mixture at 50-60 °C for 1-2 hours.[13]

  • Heterocyclization: To the resulting mixture, add hexamethyldisilazane (HMDS, ~5 eq) and heat the reaction to reflux for 3-5 hours.[13]

  • Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[13]

Table 3: Representative Yields for the One-Flask Vilsmeier Protocol

5-Aminopyrazole PrecursorN,N-Disubstituted AmideHeterocyclizing AgentTypical Yield (%)
5-Amino-1,3-diphenylpyrazoleDMFHMDS78-91
5-Amino-1-(4-chlorophenyl)-3-phenylpyrazoleDMFHMDS80-90
5-Amino-1-(p-tolyl)-3-phenylpyrazoleDEF (N,N-diethylformamide)HMDS75-85

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors offers a rich and adaptable platform for the generation of diverse molecular libraries for drug discovery. The protocols outlined in this application note represent robust and scalable methods, each with its own set of advantages. The choice of a particular synthetic route will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. As our understanding of the biological roles of kinases continues to expand, the development of novel and efficient synthetic methodologies for privileged scaffolds like pyrazolo[3,4-d]pyrimidines will remain a critical endeavor in the pursuit of new and more effective therapeutics.

References

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL not available)
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). Bioorganic & Medicinal Chemistry, 21(18), 5558–5571. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(6), 724-740. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules, 22(5), 820. [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. (URL not available)
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 567–573. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals, 16(7), 987. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). RSC Advances, 12(14), 8593–8603. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(6), 724-740. [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (URL not available)
  • A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. (URL not available)
  • Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocycliz
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Medicinal Chemistry, 14(6), 1146-1165. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). RSC Advances, 12(14), 8593–8603. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules, 22(5), 820. [Link]

  • Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1][3][4]-triazolo[1,5-c]pyrimidine derivatives. (2008). Molecules, 13(7), 1501–1517. [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4983. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules, 28(13), 5120. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (URL not available)
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2022). RSC Advances, 12(14), 8593–8603. [Link]

  • One‐pot Microwave‐assisted Synthesis of Pyrazolopyrimidines from 5‐Amino‐4‐thiocyanato‐pyrazoles with Vilsmeier Reagent. (URL not available)
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (URL not available)

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Strategic Derivatization of the 5-Amino Group in 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Guide to Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Synthetic and Medicinal Chemists

Abstract

The 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile scaffold is a privileged starting material in modern medicinal chemistry. Its structural motifs are prevalent in a wide array of biologically active agents, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[1][2] The exocyclic 5-amino group serves as a versatile synthetic handle, allowing for extensive derivatization to explore the chemical space around the core structure. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various robust methods to modify this amino group. We present field-proven protocols for acylation, sulfonylation, reductive amination, and multi-component reactions, explaining the causality behind experimental choices and providing a framework for creating diverse compound libraries for biological screening.

Introduction: The Strategic Importance of the 5-Aminopyrazole Core

5-Aminopyrazoles are foundational building blocks in the synthesis of numerous heterocyclic compounds.[1][3][4] Their ability to act as binucleophiles allows for the construction of fused ring systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][5] However, the direct derivatization of the 5-amino group is a more direct strategy for generating structural diversity and modulating the physicochemical and pharmacological properties of the parent molecule.

The reactivity of the 5-amino group in this compound is analogous to that of a primary aromatic amine, albeit influenced by the electronic nature of the pyrazole ring. It readily undergoes nucleophilic attack on various electrophilic partners. This guide details several high-yield, reliable derivatization pathways.

Derivatization Strategies: An Overview

The primary amino group of the target compound is amenable to a wide range of transformations. The choice of reaction depends on the desired final functionality, which can range from simple amides and sulfonamides to complex structures generated via multi-component reactions. The following sections provide detailed protocols for the most common and effective derivatization strategies.

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination cluster_urea Urea/Thiourea Formation cluster_mcr Multi-Component Reaction start 5-Amino-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile acyl_reagent R-COCl or (R-CO)2O or R-COOH + Coupling Agent start->acyl_reagent sulfonyl_reagent R-SO2Cl start->sulfonyl_reagent carbonyl_reagent R1R2-C=O (Aldehyde/Ketone) start->carbonyl_reagent isocyanate_reagent R-N=C=O or R-N=C=S start->isocyanate_reagent ugi_reagents R1-CHO + R2-COOH + R3-NC start->ugi_reagents amide N-Acyl Derivative (Amide) acyl_reagent->amide Base (e.g., TEA, Pyridine) or HATU, EDC sulfonamide N-Sulfonyl Derivative (Sulfonamide) sulfonyl_reagent->sulfonamide Base (e.g., Pyridine) alkyl_amine N-Alkyl Derivative (Secondary/Tertiary Amine) carbonyl_reagent->alkyl_amine Reducing Agent (e.g., NaBH(OAc)3) urea N-Carbamoyl/Thiocarbamoyl Derivative isocyanate_reagent->urea ugi_product Ugi Product (Bis-amide) ugi_reagents->ugi_product Solvent (e.g., MeOH)

Figure 1: Overview of derivatization pathways for the 5-amino group.

Experimental Protocols

Protocol 1: Acylation for Amide Synthesis

Amide bond formation is one of the most fundamental transformations in medicinal chemistry. It can be achieved by reacting the aminopyrazole with an acylating agent such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent.[3][6]

Method A: Using Acid Chlorides/Anhydrides

This is a direct and often high-yielding method for forming amides from readily available acylating agents.

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or Pyridine (1.5 eq)

    • Magnetic stirrer and stirring bar

    • Ice bath

    • Standard glassware for reaction and work-up

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (e.g., TEA, 1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Peptide Coupling with Carboxylic Acids

This method is ideal for acids that are sensitive or when the corresponding acid chloride is not available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[6]

  • Materials:

    • Carboxylic acid (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Step-by-Step Protocol:

    • In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the residue by flash chromatography.

Acylating AgentCoupling MethodExpected Product
Acetyl ChlorideMethod AN-(4-cyano-1-(3-fluorophenyl)-1H-pyrazol-5-yl)acetamide
Benzoyl ChlorideMethod AN-(4-cyano-1-(3-fluorophenyl)-1H-pyrazol-5-yl)benzamide
Phenylacetic AcidMethod B (HATU)N-(4-cyano-1-(3-fluorophenyl)-1H-pyrazol-5-yl)-2-phenylacetamide

Table 1: Representative Acylation Reactions.

Protocol 2: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a critical pharmacophore in a multitude of drugs. They are readily synthesized by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base.[7][8]

  • Materials:

    • This compound

    • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.2 eq)

    • Anhydrous Pyridine (as solvent and base)

    • Magnetic stirrer and stirring bar

    • Standard glassware

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Purification: Purify the crude solid by recrystallization or silica gel chromatography.

Sulfonylating AgentExpected Product
p-Toluenesulfonyl chloride4-cyano-1-(3-fluorophenyl)-N-tosyl-1H-pyrazol-5-amine
Methanesulfonyl chlorideN-(4-cyano-1-(3-fluorophenyl)-1H-pyrazol-5-yl)methanesulfonamide

Table 2: Representative Sulfonylation Reactions.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[9] The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reducing agent for this purpose as it is mild and tolerant of the slightly acidic conditions required for imine formation.[10]

G cluster_imine amine Py-NH2 (Aminopyrazole) carbinolamine Carbinolamine Intermediate amine->carbinolamine carbonyl R1R2C=O (Aldehyde/Ketone) carbonyl->carbinolamine iminium Iminium Ion [Py-N=CR1R2]+ carbinolamine->iminium -H2O product Py-NH-CHR1R2 (Alkylated Product) iminium->product Hydride Transfer reductant NaBH(OAc)3 (Reducing Agent) reductant->product

Figure 2: Simplified workflow for one-pot reductive amination.

  • Materials:

    • This compound

    • Aldehyde or ketone (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount)

    • Magnetic stirrer and stirring bar

    • Standard glassware

  • Step-by-Step Protocol:

    • To a flask containing a solution of this compound (1.0 eq) in DCE, add the aldehyde or ketone (1.2 eq).

    • If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 3-24 hours, monitoring by LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the product using silica gel chromatography.

Carbonyl CompoundExpected Product
Benzaldehyde5-(benzylamino)-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Acetone1-(3-fluorophenyl)-5-(isopropylamino)-1H-pyrazole-4-carbonitrile
Cyclohexanone5-(cyclohexylamino)-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Table 3: Representative Reductive Amination Reactions.

Protocol 4: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multi-component reaction (MCR) that generates complex, drug-like molecules in a single step with high atom economy.[11] The aminopyrazole serves as the amine component, reacting with a ketone/aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide product.[12]

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde (e.g., isobutyraldehyde) (1.0 eq)

    • Carboxylic acid (e.g., acetic acid) (1.0 eq)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

    • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

    • Magnetic stirrer and stirring bar

    • Standard glassware

  • Step-by-Step Protocol:

    • Dissolve the this compound (1.0 eq), aldehyde (1.0 eq), and carboxylic acid (1.0 eq) in methanol.

    • Stir the solution for 10 minutes at room temperature.

    • Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.

    • Stir the reaction at room temperature for 24-48 hours.

    • Work-up: The product may precipitate from the reaction mixture upon completion. If so, collect by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the residue by silica gel chromatography to isolate the desired bis-amide product.

This protocol offers a remarkable increase in molecular complexity, as four points of diversity can be introduced simultaneously.

Characterization of Synthesized Derivatives

Confirmation of the successful derivatization is crucial. The following analytical techniques are standard for structural elucidation and purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the addition of the new functional group. For example, in an acylation product, new signals corresponding to the acyl group and a downfield shift of the NH proton (which will now be an amide NH) are expected. ¹⁹F NMR can be used to confirm the integrity of the fluorophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of new functional groups. For example, a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ will appear for amide products, and two characteristic S=O stretches will appear for sulfonamides. The disappearance of one of the N-H stretches of the primary amine is also indicative of successful monosubstitution.

  • HPLC: High-performance liquid chromatography is used to determine the purity of the final compound.

Conclusion

The 5-amino group of this compound is a highly versatile functional group that provides a key entry point for chemical library synthesis. The protocols detailed in this application note—acylation, sulfonylation, reductive amination, and the Ugi reaction—are robust, scalable, and allow for the introduction of a wide range of chemical functionalities. By applying these methods, researchers in drug discovery and development can efficiently generate diverse sets of novel compounds for biological evaluation, accelerating the identification of new therapeutic leads.

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI. Available at: [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Available at: [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses. Available at: [Link]

  • Cyanoacetylation of 5-Aminopyrazole: Synthesis of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

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  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. Available at: [Link]

  • Ugi reaction. Wikipedia. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5‐aminooxazoles 74, 5‐iminooxazoles 75 and 2H‐2‐imidazolines 76. ResearchGate. Available at: [Link]

  • Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. ACS Publications. Available at: [Link]

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Sources

Application Notes and Protocols: The Strategic Role of the 3-Fluorophenyl Moiety in Modulating the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique standing of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as its acidity, lipophilicity, and conformational preferences.[1] These modifications often translate into tangible improvements in pharmacokinetic profiles, target selectivity, and resistance to metabolic degradation.[1] Pyrazole derivatives, a versatile class of heterocyclic compounds, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The fusion of a fluorophenyl group, particularly the 3-fluorophenyl moiety, with the pyrazole core has emerged as a powerful strategy to fine-tune the therapeutic potential of these compounds. This document provides an in-depth exploration of the multifaceted role of the 3-fluorophenyl group in pyrazole derivatives, supported by detailed experimental protocols for researchers in drug development.

Part 1: The Impact of the 3-Fluorophenyl Moiety on Biological Activity

The substitution of a phenyl ring with fluorine at the meta-position (3-position) offers a unique combination of steric and electronic effects that can be leveraged to enhance the drug-like properties of pyrazole-based compounds.

Enhancing Metabolic Stability

A primary challenge in drug development is ensuring that a candidate molecule remains in the body long enough to exert its therapeutic effect.[4] Metabolic stability, the resistance of a compound to biotransformation by metabolic enzymes, is a critical determinant of its in vivo half-life and oral bioavailability.[4][5] The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]

By strategically placing a fluorine atom on the phenyl ring, particularly at a site prone to metabolic attack, the overall metabolic stability of the pyrazole derivative can be substantially improved.[1][5] This "metabolic blocking" strategy can prevent hydroxylation and other oxidative transformations, leading to a longer circulating half-life and potentially reducing the required dosing frequency.[1]

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of a 3-fluorophenyl-pyrazole derivative.[6][7]

Objective: To quantify the rate of disappearance of the test compound in the presence of liver microsomes.

Materials:

  • Test compound (e.g., a 3-fluorophenyl-pyrazole derivative)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile (ACN) with an internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound and control compounds in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome suspension to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound to the wells.

    • For the +NADPH condition, add the NADPH regenerating system. For the -NADPH control, add buffer.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

    • The 0-minute time point is typically prepared by adding the quenching solution before the test compound.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Modulating Receptor Binding Affinity and Selectivity

The electronegativity of the fluorine atom can significantly alter the electronic distribution within the 3-fluorophenyl ring, influencing how the molecule interacts with its biological target.[5] This can lead to enhanced binding affinity and selectivity.

  • Hydrogen Bonding and Dipole Interactions: Fluorine can act as a weak hydrogen bond acceptor. More importantly, the C-F bond introduces a strong dipole moment, which can lead to favorable dipole-dipole or dipole-charge interactions with polar residues in the target protein's binding pocket.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the phenyl ring relative to the pyrazole core. This conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

  • Hydrophobic Interactions: The 3-fluorophenyl group can engage in favorable hydrophobic and π-π stacking interactions within the binding site. In some cases, fluorine can also participate in "orthogonal multipolar" interactions with carbonyl groups of the protein backbone.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a 3-fluorophenyl-pyrazole derivative for a specific receptor.

Objective: To measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or purified receptor preparation expressing the target of interest.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor.

  • Test compound (3-fluorophenyl-pyrazole derivative) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (specific to the receptor system).

  • Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I).

  • Glass fiber filters and a cell harvester.

Procedure:

  • Assay Setup:

    • In test tubes or a 96-well plate, add the assay buffer.

    • Add a fixed concentration of the radiolabeled ligand.

    • Add varying concentrations of the test compound (for the competition curve).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a saturating concentration of an unlabeled ligand.

  • Incubation:

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail or into tubes for a gamma counter.

    • Measure the radioactivity (counts per minute, CPM, or disintegrations per minute, DPM).

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Case Study - 3-Fluorophenyl Pyrazole Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[8] Several pyrazole-containing compounds have been developed as kinase inhibitors.[8] The inclusion of a 3-fluorophenyl moiety has been shown to be beneficial in this context. For instance, in the development of Aurora kinase B inhibitors, a derivative containing an N-(3-fluorophenyl)acetamide group demonstrated improved cellular activity and oral bioavailability.[9][10]

Molecular docking studies can provide valuable insights into the binding mode of these inhibitors and explain the role of the 3-fluorophenyl group at an atomic level.[11] These studies often reveal that the 3-fluorophenyl group orients itself within a hydrophobic pocket of the kinase active site, with the fluorine atom potentially forming key interactions with the protein.

Visualization of Concepts

Diagram 1: Workflow for Evaluating the Biological Impact of 3-Fluorophenyl Substitution

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_invivo In Vivo Studies Start Design Pyrazole Scaffold Synth Synthesize 3-Fluorophenyl Pyrazole Derivative Start->Synth MetStab Metabolic Stability Assay (Liver Microsomes) Synth->MetStab BindAssay Receptor Binding Assay (Radioligand Displacement) Synth->BindAssay EnzAssay Enzymatic Assay (e.g., Kinase Inhibition) Synth->EnzAssay Docking Molecular Docking Studies Synth->Docking PK Pharmacokinetic Profiling MetStab->PK Inform Dosing BindAssay->Docking Validate Binding Mode Efficacy Efficacy Studies (Disease Models) BindAssay->Efficacy Confirm Target Engagement EnzAssay->Efficacy PK->Efficacy

Caption: A generalized workflow for the synthesis and evaluation of 3-fluorophenyl pyrazole derivatives.

Diagram 2: Key Interactions of the 3-Fluorophenyl Moiety in a Protein Binding Pocket

G cluster_protein Pyrazole Pyrazole Core Fluorophenyl 3-Fluorophenyl Moiety Pyrazole->Fluorophenyl Covalent Bond Hydrophobic Hydrophobic Residues (e.g., Leu, Val) Fluorophenyl->Hydrophobic π-π Stacking / Hydrophobic Interaction Polar Polar Residues (e.g., Ser, Thr) Fluorophenyl->Polar Dipole-Dipole Interaction Carbonyl Backbone Carbonyl Fluorophenyl->Carbonyl Orthogonal Multipolar Interaction (C-F···C=O) Protein Protein Binding Pocket

Caption: Potential non-covalent interactions of the 3-fluorophenyl group within a target's active site.

Quantitative Data Summary

The following table summarizes hypothetical data that could be generated from the described protocols, comparing a parent pyrazole compound with its 3-fluorophenyl analog.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Receptor Binding Affinity (Ki, nM)
Parent Pyrazole1546.2120
3-Fluorophenyl Pyrazole5512.625

Interpretation: The introduction of the 3-fluorophenyl group led to a significant increase in metabolic stability (longer half-life, lower clearance) and a notable improvement in binding affinity (lower Ki value).

Conclusion

The incorporation of a 3-fluorophenyl moiety into a pyrazole scaffold is a well-established and highly effective strategy in medicinal chemistry. This substitution can concurrently enhance metabolic stability by blocking sites of oxidative metabolism and improve biological potency by introducing favorable interactions within the target binding site. The protocols and conceptual frameworks provided herein offer a guide for researchers to systematically evaluate and leverage the unique properties of the 3-fluorophenyl group in the design and development of novel pyrazole-based therapeutic agents. A thorough understanding of these principles is crucial for the successful optimization of lead compounds and the advancement of new drug candidates.

References

  • Vertex AI Search. (2016, June 9). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ACS Publications. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.).
  • AJC. (n.d.). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety.
  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PubMed. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubMed Central. (n.d.).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Taylor & Francis. (n.d.).
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • OUCI. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
  • Springer Nature Experiments. (n.d.).
  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
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  • ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
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  • ResearchGate. (2025, July 31).
  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).
  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-Phenylpiperazinyl-1-trans-propenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyA3W69dY6UPlH6EDdE8HpL3SGvp44KUCaFoBMxIDLG28gZss77PPNdliqS13gAdj4NKGn5w1jYLXFT_-izVK0FK3jNWKg5lC8fg4nAeZnyf00IGvMCcbdyt1WTghsoJqU_WsAOED8UKNZAPlf0ZQTuuEldj42Pr4mQbNHCAhH0Tnlgw8c3WWuYrQ2yS-Y5W2CBFTx0jSGmSX5JH7p1FxZrjOXTDS5mFQ7gah1wqs4W_FdhIZwPVCPXtm4iKFvRckChlVnL2p4197jkRIvfUAXuXxu3Yxe-d5AQHTK0zDWMBg0bgRJwVJ5ZgSkdpHv-FsguF90ysJeEykuyMYREuqqpE9awQ==]([Link]

Sources

Application Notes and Protocols for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as Scaffolds for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The search for selective and potent kinase inhibitors has led to the exploration of various heterocyclic scaffolds. Among these, the pyrazole ring system has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][3] Specifically, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core represents a highly versatile and synthetically accessible starting point for the development of a wide range of kinase inhibitors.[4] This scaffold is present in several FDA-approved drugs, underscoring its clinical significance.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold for the discovery and development of novel kinase inhibitors. We will delve into the structural basis of kinase inhibition, provide detailed protocols for synthesis and biological evaluation, and discuss key aspects of structure-activity relationship (SAR) optimization.

The Structural Basis of Kinase Inhibition

The efficacy of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives as kinase inhibitors stems from their ability to mimic the adenine region of ATP, the natural substrate for kinases. The pyrazole core, with its strategically positioned nitrogen atoms and amino substituent, can form crucial hydrogen bonds with the "hinge" region of the kinase active site.[3] This interaction is a hallmark of many type I and type II kinase inhibitors and serves as an anchor for the inhibitor molecule.

The aryl group at the 1-position of the pyrazole ring typically occupies the hydrophobic region of the ATP-binding pocket, and modifications to this group can significantly impact both potency and selectivity.[5] The carbonitrile group at the 4-position can be a key pharmacophore or a synthetic handle for further elaboration of the molecule to explore additional interactions within the active site.

Representative Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Several kinases within this pathway, such as B-Raf and MEK, have been successfully targeted by inhibitors, some of which are based on pyrazole scaffolds.[3]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazole-based B-Raf Inhibitor Inhibitor->BRAF

Caption: Simplified MAPK/ERK signaling pathway and the intervention point for a pyrazole-based B-Raf inhibitor.

Synthesis Protocol: Regioselective Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

A common and efficient method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.[6] This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol, yielding the desired pyrazole with high regioselectivity.[6]

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • (Ethoxymethylene)malononitrile (1.0 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylhydrazine hydrochloride (1.0 eq), (ethoxymethylene)malononitrile (1.0 eq), and sodium acetate (1.1 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, cool the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.[7]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9][10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized pyrazole derivatives, an in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.[2]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized pyrazole inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase buffer.

    • Add the synthesized inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the substrate peptide and ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add the recombinant kinase to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% kinase activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Experimental Workflow for Kinase Inhibitor Discovery and Evaluation

The process of discovering and evaluating novel kinase inhibitors based on the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold follows a structured workflow.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Validation Phase ScaffoldSelection Scaffold Selection: 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile LibrarySynthesis Library Synthesis (SAR Exploration) ScaffoldSelection->LibrarySynthesis HTS High-Throughput Screening (In Vitro Kinase Assay) LibrarySynthesis->HTS HitIdentification Hit Identification HTS->HitIdentification LeadOptimization Lead Optimization (Potency & Selectivity) HitIdentification->LeadOptimization SelectivityProfiling Selectivity Profiling (Kinome Scan / DSF) LeadOptimization->SelectivityProfiling CellularAssays Cellular Assays (Proliferation, Target Engagement) SelectivityProfiling->CellularAssays InVivoStudies In Vivo Efficacy & Pharmacokinetics CellularAssays->InVivoStudies

Caption: A typical workflow for the discovery and preclinical development of pyrazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) and Selectivity Profiling

The development of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationship (SAR). For the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold, key modifications include:

  • 1-Aryl Substituent: Altering the substituents on the aryl ring can modulate potency and selectivity by probing different sub-pockets of the kinase active site.[5]

  • 5-Amino Group: While often crucial for hinge binding, this group can be further derivatized to extend into the solvent-exposed region, potentially improving properties like solubility.

  • 4-Carbonitrile Group: This group can be hydrolyzed to the corresponding carboxamide, which can introduce additional hydrogen bonding interactions.[11][12]

Selectivity Profiling:

Achieving selectivity is a major challenge in kinase inhibitor development due to the high conservation of the ATP-binding site across the kinome. It is crucial to assess the selectivity of lead compounds to minimize off-target effects.

  • Kinome Scanning: This involves screening the inhibitor against a large panel of recombinant kinases (often >400) at a fixed concentration to identify potential off-targets.[13]

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (ΔTm) indicates binding, providing a rapid method for assessing inhibitor interactions across a panel of kinases.[5]

Data Presentation: Representative Inhibitory Activity

The following table summarizes hypothetical IC₅₀ data for a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives against two kinases to illustrate SAR.

Compound ID1-Aryl SubstituentKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
PYZ-001 Phenyl1502500
PYZ-002 4-Fluorophenyl751800
PYZ-003 3,4-Dichlorophenyl25950
PYZ-004 4-Methoxyphenyl2003500

Interpretation: The data suggests that electron-withdrawing groups on the 1-aryl substituent (e.g., fluoro and chloro) enhance potency against Kinase A, while electron-donating groups (e.g., methoxy) are detrimental. The compounds show a degree of selectivity for Kinase A over Kinase B.

Conclusion

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a robust and versatile starting point for the design of novel kinase inhibitors. Its synthetic tractability, coupled with its ability to form key interactions within the kinase active site, makes it an attractive framework for drug discovery campaigns targeting a wide range of kinases implicated in human diseases. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery efforts.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PubMed Central. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). [Link]

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Application Notes & Protocols: A Guide to the Development of Antimicrobial Agents from Fluorinated Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities. Among these, heterocyclic compounds have emerged as a particularly fruitful area of research. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" present in a variety of drugs with diverse biological activities.[1][2][3] This guide focuses on a specific, promising subclass: fluorinated pyrazole carbonitriles .

The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][4][5] Simultaneously, the carbonitrile (C≡N) group serves not only as a potent electronic modulator and a key player in molecular interactions but also as a versatile synthetic handle for further chemical modification. This document provides an integrated workflow, from synthesis to biological evaluation, to guide researchers in the systematic development of these compounds as next-generation antimicrobial agents.

Section 1: Synthesis of the Fluorinated Pyrazole Carbonitrile Scaffold

Expert Insight: The synthetic route to the target compounds must be robust, efficient, and amenable to diversification for structure-activity relationship (SAR) studies. A common and effective strategy involves the cyclization of a suitably functionalized precursor. The following protocol outlines a generalized, two-step synthesis starting from a fluorinated acetophenone, which allows for variability in the substitution patterns on the phenyl ring.

Protocol 1: General Synthesis of a 5-amino-3-(fluorophenyl)-1H-pyrazole-4-carbonitrile Derivative

This protocol describes a common pathway involving a Knoevenagel condensation followed by a cyclization reaction with hydrazine.

Step 1: Synthesis of an α,β-Unsaturated Dinitrile Intermediate

  • Reagents & Setup: To a solution of a substituted 2'-fluoroacetophenone (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the likely precipitated product is filtered, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

Step 2: Cyclization to Form the Pyrazole Ring

  • Reagents & Setup: Dissolve the intermediate from Step 1 (1.0 eq) in glacial acetic acid (15 mL). Add hydrazine hydrate (1.2 eq) dropwise while stirring.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Work-up & Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final fluorinated pyrazole carbonitrile.[6]

Synthesis_Workflow A Fluorinated Acetophenone C Piperidine (catalyst) Ethanol A->C B Malononitrile B->C D α,β-Unsaturated Dinitrile Intermediate C->D Knoevenagel Condensation E Hydrazine Hydrate Acetic Acid D->E F Fluorinated Pyrazole Carbonitrile E->F Cyclization

Caption: General synthetic workflow for fluorinated pyrazole carbonitriles.

Section 2: Primary Screening: Antimicrobial Susceptibility Testing

Expert Insight: The initial goal is to determine the concentration at which a compound inhibits bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) due to its reproducibility, scalability, and quantitative nature.[7][8][9] It is crucial to test against a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, to assess the spectrum of activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with DMSO at the highest concentration used).

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8] This can also be determined spectrophotometrically by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D 4. Add Controls (Positive, Negative, Solvent) C->D E 5. Incubate Plate (37°C, 16-20h) D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Caption: Standard workflow for the broth microdilution MIC assay.

Data Presentation: Hypothetical MIC Values

Summarize the results in a clear, tabular format.

Compound IDR1 GroupGram-Positive ActivityGram-Negative Activity
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
FP-1 H1664
FP-2 4-Cl416
FP-3 4-NO₂28
Ciprofloxacin (Control)0.50.015

Section 3: Safety Profile: In Vitro Cytotoxicity Assessment

Expert Insight: An effective antimicrobial agent must exhibit selective toxicity, meaning it should harm the pathogen at concentrations that are safe for host cells. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration to the MIC, is a critical parameter. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11]

Protocol 3: MTT Assay for Mammalian Cell Viability
  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[7][10]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a dose-response curve.

Cytotoxicity_Workflow A 1. Seed Mammalian Cells in 96-Well Plate B 2. Treat Cells with Serial Dilutions of Compounds A->B C 3. Incubate for 24-48h B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability and Determine IC₅₀ F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Section 4: Guiding Optimization: Structure-Activity Relationship (SAR)

Expert Insight: SAR analysis is the intellectual core of lead optimization. By systematically modifying the chemical structure and observing the impact on biological activity (MIC) and safety (IC₅₀), we can deduce which chemical features are critical for potency and selectivity. This knowledge guides the design of next-generation analogs with improved properties. For pyrazole derivatives, substitutions at various positions on the pyrazole and phenyl rings can dramatically influence activity.[12][13][14][15]

Key Areas for SAR Exploration:
  • Phenyl Ring Substituents (R¹): The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial activity.[4] This may be due to modulation of the molecule's electronic properties, improving its interaction with the biological target.

  • Pyrazole N1-Position (R²): Substitution at the N1 position can influence the compound's lipophilicity and steric profile. Unsubstituted (N1-H) pyrazoles may form different hydrogen bonding patterns compared to N1-alkyl or N1-aryl derivatives.

  • Other Pyrazole Positions: Modifications at C4 and C5 can also be explored to probe the binding pocket of the target enzyme.

Caption: Key positions on the pyrazole carbonitrile scaffold for SAR studies.

Data Interpretation: SAR Table
Compound IDR¹ GroupS. aureus MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Therapeutic Index (TI = IC₅₀/MIC)
FP-1 H16>128>8
FP-2 4-Cl49824.5
FP-3 4-NO₂27537.5
FP-4 4-OCH₃32>128>4

Analysis: The data suggests that electron-withdrawing groups (Cl, NO₂) at the R¹ position enhance antibacterial activity against S. aureus compared to hydrogen (FP-1) or an electron-donating group (OCH₃, FP-4). Compound FP-3 shows the best combination of potency and selectivity, making it a strong candidate for further development.

Section 5: Investigating the Mechanism of Action (MoA)

Expert Insight: While not a primary screening step, gaining insight into the MoA is crucial for drug development. Many pyrazole-based antimicrobials function by inhibiting essential bacterial enzymes that are absent in eukaryotes. A primary suspected target for this class of compounds is DNA gyrase (a type II topoisomerase) , which is essential for bacterial DNA replication.[1][16]

Proposed Next Steps:

  • DNA Gyrase Inhibition Assay: Perform an in vitro assay using purified bacterial DNA gyrase to determine if the lead compounds can inhibit its supercoiling activity.

  • Molecular Docking: Computational studies can predict the binding mode of the compounds within the active site of DNA gyrase, helping to rationalize the SAR data and design more potent inhibitors.[16]

  • Resistance Development Studies: Assess the potential for bacteria to develop resistance by repeatedly culturing them in the presence of sub-lethal concentrations of the lead compound.[9]

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099–2111. Retrieved from [Link]

  • Bi, H. M., Xie, P. T., Li, S. X., Li, Y. L., & Dong, C. H. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry, 25(18), 10301-10304. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
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  • PAHO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099–2111. Retrieved from [Link]

  • Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099-2111. Retrieved from [Link]

  • Rich, M., & Leber, A. (Eds.). (2020). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Retrieved from [Link]

  • Klobucar, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1241193. Retrieved from [Link]

  • Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). Retrieved from [Link]

  • Rich, M., & Leber, A. (Eds.). (2020). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Retrieved from [Link]

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Retrieved from [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]

  • El-Ashry, S. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 8340131. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Sharma, V., et al. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 18(6), 576-595. Retrieved from [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Retrieved from [Link]

  • Klahn, P., & Brönstrup, M. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. ChemBioChem, 18(11), 983-997. Retrieved from [Link]

  • IJRAR. (2020). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Gomaa, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 379-392. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gaby, M. S. A. (2012). Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities. Acta Pharmaceutica, 62(2), 199–214. Retrieved from [Link]

  • Zhang, H., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2333425. Retrieved from [Link]

  • Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 441–446. Retrieved from [Link]

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The 5-Aminopyrazole-4-carbonitrile Scaffold: A Versatile Core for the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The 5-aminopyrazole-4-carbonitrile core represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of bioactive molecules.[1] Its inherent structural features, including multiple sites for functionalization and the capacity to form key hydrogen bond interactions, make it an ideal template for the design of targeted therapies. In the realm of oncology, derivatives of this core have demonstrated significant potential as potent antitumor agents, primarily through the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[2][3] Notably, this scaffold is a key component in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds that has yielded potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of antitumor agents based on the 5-aminopyrazole-4-carbonitrile core. We will delve into detailed synthetic protocols, explore the underlying rationale for methodological choices, and present protocols for assessing the anticancer activity of the synthesized compounds.

Synthetic Strategies: From Core Synthesis to Advanced Derivatives

The synthesis of antitumor agents from the 5-aminopyrazole-4-carbonitrile core can be broadly categorized into two main phases: the initial construction of the core pyrazole ring and its subsequent elaboration into more complex, often fused, heterocyclic systems.

Part 1: Synthesis of the 5-Aminopyrazole-4-carbonitrile Core

The most efficient and widely adopted method for constructing the 5-aminopyrazole-4-carbonitrile scaffold is a one-pot, three-component reaction.[6][7] This approach is favored for its operational simplicity, high atom economy, and adherence to the principles of green chemistry, often avoiding the need for isolating intermediates and reducing solvent waste.[8][9]

Rationale for the One-Pot Approach:

The multi-component reaction strategy offers significant advantages over linear, multi-step syntheses. By combining three starting materials—an aldehyde, malononitrile, and a hydrazine derivative—in a single reaction vessel, the process minimizes reaction time, simplifies work-up procedures, and often leads to high yields of the desired product.[7][10] The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring.[10] The choice of catalyst and reaction conditions can be tailored to optimize yield and purity.

G cluster_0 One-Pot, Three-Component Synthesis Aldehyde Aldehyde Reaction_Vessel Single Reaction Vessel Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Catalyst_Solvent Catalyst / Solvent Catalyst_Solvent->Reaction_Vessel Core_Product 5-Aminopyrazole-4-carbonitrile Core Reaction_Vessel->Core_Product Efficient Cascade Reaction G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Downstream Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Migration Migration Dimerization->Migration Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blockade MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Endothelial Cell Proliferation MAPK->Proliferation Survival Survival Akt->Survival G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blockade Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective and commonly employed purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the scale of your reaction. Recrystallization is often suitable for removing minor impurities when a suitable solvent is found, while column chromatography provides superior separation for complex mixtures or closely related side products.

Q2: What are the key physicochemical properties of this molecule that influence its purification?

A2: Understanding the molecule's structure is critical. Key features include:

  • A Basic Amino Group (-NH2): The 5-amino group is basic and can interact strongly with acidic surfaces, such as standard silica gel. This is a primary consideration for chromatography.[1]

  • A Polar Nitrile Group (-CN): This group contributes to the molecule's overall polarity.

  • Aromatic Rings: The fluorophenyl and pyrazole rings provide rigidity and potential for π-π stacking interactions.

  • Hydrogen Bonding Capability: The amino group can act as a hydrogen bond donor, influencing its solubility in protic solvents.

Q3: What are the likely impurities from the synthesis of this compound?

A3: Impurities typically arise from unreacted starting materials or side reactions. Common syntheses involve the condensation of (3-fluorophenyl)hydrazine with a malononitrile derivative.[2][3][4] Therefore, potential impurities include:

  • Unreacted (3-fluorophenyl)hydrazine.

  • Unreacted malononitrile or its precursors.

  • Regioisomers or other side-products from the cyclization reaction.

  • Solvents and reagents used in the reaction.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool, but the basic nature of the 5-amino group can present challenges with standard silica gel.[1]

Q1: My compound is streaking badly on the TLC plate and seems to be sticking to the silica column. What is happening and how can I fix it?

A1: Cause & Explanation: This is a classic sign of a strong interaction between your basic amine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction causes some of the molecules to bind irreversibly or elute very slowly, leading to significant peak tailing, poor separation, and low recovery.

Solution Workflow:

start Problem: Compound Sticking to Silica cause Cause: Strong Acid-Base Interaction Between Basic Amine and Acidic Silica start->cause solution Solution: Mitigate the Acid-Base Interaction cause->solution option1 Option 1: Modify Mobile Phase solution->option1 option2 Option 2: Use a Different Stationary Phase solution->option2 protocol1 Add a Competing Base (e.g., 0.5-1% Triethylamine or Ammonia in Methanol) to the Eluent option1->protocol1 protocol2 Use Amine-Functionalized Silica Gel option2->protocol2 outcome Result: Symmetrical Peaks, Improved Separation, and Higher Recovery protocol1->outcome protocol2->outcome

Caption: Troubleshooting workflow for amine sticking to silica.

Detailed Protocol: Column Chromatography with a Modified Mobile Phase

  • Prepare the Slurry: Dry pack or wet pack your column with silica gel as per your standard lab procedure.

  • Select the Base Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol).

  • Modify the Eluent: To your chosen solvent system, add a small amount of a competing base. Triethylamine (TEA) at 0.5-1% (v/v) is a common and effective choice.[1] Alternatively, a 7N solution of ammonia in methanol can be used as the polar component in a gradient.

  • Equilibrate the Column: Before loading your sample, run at least 2-3 column volumes of the modified eluent through the column to ensure the entire silica bed is equilibrated.

  • Load and Run: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column. Elute with the modified solvent system, collecting fractions.

  • Monitor: Monitor the elution using TLC, ensuring you also spot your starting crude material for comparison.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed with the solvent.

Q2: I have poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A2: Cause & Explanation: Poor resolution means the selectivity of your chromatographic system is insufficient. This can be due to an inappropriate mobile phase polarity or a stationary phase that doesn't offer enough differential interaction with your compounds.

Solution:

  • Optimize the Mobile Phase: Use a shallower solvent gradient or switch to an isocratic (constant solvent composition) elution with a finely-tuned solvent ratio. Test various solvent systems with different polarities (e.g., switching from Ethyl Acetate to Diethyl Ether or adding a small amount of Methanol).

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Options include alumina (which has different surface activity) or reverse-phase C18 silica if your compound and impurities have sufficient differences in hydrophobicity. Reverse-phase HPLC can also be an excellent option for high-purity isolation.[5]

Troubleshooting Summary: Column Chromatography
Problem Potential Cause Suggested Solution
Compound streaks/tails on TLC/columnStrong acid-base interaction with silica[1]Add 0.5-1% triethylamine to the eluent; use amine-functionalized silica.
Poor separation of spotsIncorrect mobile phase polarity/selectivityUse a shallower gradient or isocratic elution; test different solvent systems (e.g., DCM/MeOH, Hexane/Acetone).
No compound eluting from the columnMobile phase is too non-polarGradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate or methanol).
All compounds elute at the solvent frontMobile phase is too polarDecrease the eluent polarity (e.g., increase the percentage of hexane).

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent can be found.[4][6]

Q1: My compound "oils out" instead of forming crystals when I cool the solution. What should I do?

A1: Cause & Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil is an impure liquid phase of your compound.

Solution Workflow:

start Problem: Compound 'Oils Out' cause Cause: Solution is Too Saturated or Cooling Too Fast start->cause solution Solution: Promote Slower, Controlled Crystallization cause->solution action1 Re-heat the solution to re-dissolve the oil solution->action1 action4 Try a different solvent or a two-solvent system (e.g., Ethanol/Water) solution->action4 If problem persists action2 Add a small amount of additional hot solvent to reduce saturation action1->action2 action3 Allow the solution to cool much more slowly (e.g., insulate the flask) action2->action3 outcome Result: Formation of Pure Crystalline Solid action3->outcome action4->outcome

Caption: Troubleshooting workflow for compound oiling out.

Detailed Protocol: Two-Solvent Recrystallization

This method is useful if finding a single ideal solvent is difficult.

  • Select Solvents: Find two miscible solvents. In "Solvent 1," your compound should be highly soluble. In "Solvent 2," your compound should be poorly soluble. For many aminopyrazoles, pairs like Ethanol/Water, Acetone/Hexane, or Dichloromethane/Hexane work well.

  • Dissolution: Dissolve your crude compound in the minimum amount of hot "Solvent 1" (the good solvent).

  • Induce Cloudiness: While the solution is still hot, add "Solvent 2" (the poor solvent) dropwise until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few more drops of hot "Solvent 1" until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold "Solvent 2," and dry thoroughly.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Cause & Explanation: Low yield can result from several factors: using too much solvent, cooling the solution too quickly, or incomplete precipitation. The compound may also be more soluble in the chosen solvent than ideal.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath or even a freezer for at least 30 minutes to maximize precipitation.

  • Solvent Selection: Your compound may be too soluble in the chosen solvent. Perform a solvent screen to find a solvent where the compound has high solubility when hot but very low solubility when cold.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after filtration still contains some dissolved product. Concentrating this solution and cooling it again may yield a second crop of crystals, which should be analyzed for purity separately.

References

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Retrieved from [Link]

Sources

byproduct formation in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common byproduct formations, and provide field-proven insights to optimize your experimental outcomes.

Overview of the Synthesis

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a cornerstone reaction in medicinal chemistry, providing a scaffold for numerous pharmacologically active compounds. The most prevalent and regioselective method involves the condensation of an arylhydrazine with (ethoxymethylene)malononitrile (EMMN). The reaction typically proceeds with high efficiency to yield the desired 5-amino isomer.

The generally accepted mechanism involves an initial Michael-type addition of the more nucleophilic nitrogen of the arylhydrazine to the β-carbon of EMMN, followed by cyclization and elimination of ethanol to afford the stable pyrazole ring.[1]

G Arylhydrazine Arylhydrazine Intermediate Acyclic Intermediate Arylhydrazine->Intermediate Michael Addition EMMN (Ethoxymethylene)malononitrile (EMMN) EMMN->Intermediate Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate->Product Cyclization & Ethanol Elimination

Caption: General reaction scheme for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

While this reaction is known for its high regioselectivity, deviations from optimal conditions can lead to the formation of undesired byproducts, impacting yield and purity. This guide will address these potential pitfalls in a structured question-and-answer format.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of regioisomers. How can I increase the selectivity for the 5-amino product?

A1: Issue Identification and Resolution

The formation of the undesired 3-amino-1-aryl-1H-pyrazole-4-carbonitrile regioisomer, although not frequently reported, can occur. The regioselectivity of the initial nucleophilic attack of the arylhydrazine on EMMN is the determining factor.[2][3]

Causality:

  • Electronic Effects: The nucleophilicity of the two nitrogen atoms in the arylhydrazine plays a crucial role. The terminal NH2 group is generally more nucleophilic and will preferentially attack the electrophilic carbon of EMMN. However, substituents on the aryl ring can modulate this reactivity.

  • Steric Hindrance: Bulky substituents on the arylhydrazine can influence the approach to the EMMN, potentially favoring attack at the less hindered nitrogen.

  • Reaction Conditions (pH): The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, protonation can occur, influencing which nitrogen acts as the primary nucleophile.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. While ethanol is commonly used, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance the formation of the 5-amino isomer.[3]

  • pH Control: Maintain a neutral to slightly basic reaction medium. The use of a mild base can deprotonate any hydrazine salt starting material without significantly altering the inherent nucleophilicity of the hydrazine nitrogens.

  • Temperature Optimization: Lowering the reaction temperature may increase the kinetic selectivity towards the desired 5-amino isomer.

ConditionExpected Outcome on Regioselectivity
Solvent Fluorinated alcohols (TFE) generally favor the 5-amino isomer.
pH Neutral to slightly basic conditions are optimal.
Temperature Lower temperatures may enhance selectivity.
Q2: I've isolated a byproduct that is not a pyrazole isomer. My analytical data suggests the formation of a Schiff base. Why is this happening and how can I prevent it?

A2: Issue Identification and Resolution

The formation of a Schiff base, resulting from the condensation of the arylhydrazine with an aldehyde or ketone impurity, can be a frustrating side reaction.

Causality:

  • Starting Material Impurities: The most likely cause is the presence of aldehyde or ketone impurities in your starting materials or solvent.

  • Reaction with EMMN: In some cases, the arylhydrazine may react with the formyl group equivalent of EMMN under certain conditions, although this is less common.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the purity of your arylhydrazine and EMMN. Recrystallization or distillation of the arylhydrazine may be necessary.

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize the presence of aldehyde or ketone impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of solvent impurities to aldehydes.

G Arylhydrazine Arylhydrazine SchiffBase Schiff Base Byproduct Arylhydrazine->SchiffBase Condensation Aldehyde Aldehyde/Ketone Impurity Aldehyde->SchiffBase

Caption: Formation of a Schiff base byproduct from an arylhydrazine and an aldehyde impurity.

Q3: My reaction is sluggish and I'm isolating uncyclized intermediates. How can I drive the reaction to completion?

A3: Issue Identification and Resolution

The isolation of the acyclic hydrazide intermediate indicates that the final cyclization step is hindered.

Causality:

  • Insufficient Temperature: The cyclization step, which involves the elimination of ethanol, is often the rate-limiting step and may require elevated temperatures.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the EMMN derivative can sterically hinder the intramolecular cyclization.

  • Solvent Effects: The solvent may not be optimal for promoting the cyclization reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Refluxing the reaction mixture is a common practice to ensure complete cyclization.

  • Choice of Solvent: A higher boiling point solvent may be necessary to achieve the required temperature for cyclization.

  • Catalyst: While often not necessary, the addition of a catalytic amount of a mild acid or base can sometimes facilitate the cyclization.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials and the product. The product is typically more polar than the starting materials and will have a lower Rf value.

Q: I have a persistent yellow or reddish color in my crude product. What is the likely cause?

A: Colored impurities often arise from side reactions of the arylhydrazine starting material.[4] These can sometimes be removed by recrystallization or by treating a solution of the crude product with activated carbon.

Q: My final product appears to be hydrolyzing during workup or storage. How can I prevent this?

A: The nitrile group of the final product can be susceptible to hydrolysis to the corresponding carboxamide under strongly acidic or basic conditions.[5][6]

  • Workup: During the aqueous workup, ensure the pH is kept close to neutral.

  • Storage: Store the purified product in a cool, dry place, away from strong acids or bases.

Q: Can I use a three-component reaction (aldehyde, malononitrile, and arylhydrazine) to synthesize these compounds?

A: Yes, a one-pot, three-component synthesis is a viable and often more atom-economical approach.[7] However, this method may require more optimization to control for the formation of byproducts from the reaction of the aldehyde with malononitrile or the arylhydrazine.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • To a solution of phenylhydrazine (1.08 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • The product will often precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Identification of Byproducts by NMR and MS
  • ¹H NMR: The proton on the pyrazole ring (C5-H) of the desired 5-amino isomer typically appears as a singlet around 7.5-8.0 ppm. The NH₂ protons will appear as a broad singlet. The presence of a second set of pyrazole proton signals may indicate the presence of the 3-amino regioisomer.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the expected product. The presence of other major peaks may indicate byproducts. For example, a peak corresponding to the molecular weight of a Schiff base would be a strong indicator of this side reaction.

References

  • SYNTHETIC COMMUN. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Ghareb, N., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(23), 14035-14044. [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • El-Sayed, N. N. E., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1863-1913. [Link]

  • ResearchGate. (2006). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • ResearchGate. (2023). Different steps of synthesis of arylhydrazide Schiff bases. [Link]

  • ResearchGate. (2021). AlCl3·6H2O-catalyzed Schiff-base reaction between aryl ketones and aromatic acylhydrazines/hydrazines in water. [Link]

  • PubMed Central. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • University of Waterloo. (n.d.). Hydrolysis. [Link]

  • National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. [Link]

  • eScholarship.org. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. [Link]

  • National Institutes of Health. (2022). Different Schiff Bases—Structure, Importance and Classification. [Link]

  • Academia.edu. (2018). HYDROLYSIS REACTIONS. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • ResearchGate. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. [Link]

  • ResearchGate. (2018). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. [Link]

  • National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

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optimization of reaction conditions for high-yield synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: High-Yield Synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and optimization of this compound. Moving beyond a simple protocol, this document is structured as a technical support center, addressing common challenges through detailed troubleshooting guides and FAQs to ensure a high-yield, reproducible synthesis.

Overview of the Synthesis

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a well-established and highly regioselective process.[1] The core transformation involves the condensation reaction between an arylhydrazine and an activated malononitrile derivative. Specifically for the target molecule, 3-fluorophenylhydrazine reacts with (ethoxymethylene)malononitrile in a process that can be described as a Michael-type addition followed by an intramolecular cyclization and elimination.[1][2] This method is favored for its efficiency and the directness with which it assembles the pyrazole core, a privileged scaffold in medicinal chemistry and agrochemicals.[3][4][5]

The reaction's success hinges on several key factors: the quality of the starting materials, the effective neutralization of the hydrazine salt, and precise control of reaction conditions to minimize side-product formation.

General Reaction Workflow

The synthesis follows a logical progression from reagent preparation to the isolation of the purified final product. Each stage presents unique considerations that are critical for achieving the desired outcome.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reagent_Prep Reagent Preparation (3-Fluorophenylhydrazine HCl, (Ethoxymethylene)malononitrile) Neutralization Hydrazine Neutralization (Liberate free base with Et3N) Reagent_Prep->Neutralization If using salt Setup Reaction Setup (Combine reagents in Ethanol) Neutralization->Setup Reflux Heat to Reflux (Monitor by TLC) Setup->Reflux Workup Workup (Cool, Filter/Concentrate) Reflux->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, M.P.) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Standard Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]

Materials:

  • 3-Fluorophenylhydrazine hydrochloride (CAS: 2924-16-5)[6][7]

  • (Ethoxymethylene)malononitrile (EMM)

  • Triethylamine (Et₃N)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Hydrazine Neutralization: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the suspension. Stir the mixture at 0 °C for 15-20 minutes. The formation of triethylamine hydrochloride salt may be observed. This step is crucial as it liberates the free hydrazine, which is the active nucleophile.[2]

  • Reaction Addition: To the cold suspension, add a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting materials and the appearance of a new, major product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. Otherwise, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: The crude material is best purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 5:1 and moving to 3:1 Hexanes:EtOAc).[2]

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low or zero. What are the potential causes?

Answer: Low or no yield is the most common issue and can stem from several sources. Let's break them down:

  • Ineffective Hydrazine Neutralization: The most critical step is the liberation of the free 3-fluorophenylhydrazine from its hydrochloride salt.[2] If the free base is not generated, the reaction will not proceed.

    • Solution: Ensure your triethylamine is dry and of good quality. Use a slight excess (1.1 eq) to ensure complete neutralization. Allow sufficient time for the acid-base reaction at 0 °C before adding the EMM.

  • Poor Reagent Quality:

    • Hydrazine: Arylhydrazines can degrade over time, especially if exposed to air and light, leading to discoloration and reduced reactivity.

    • (Ethoxymethylene)malononitrile (EMM): EMM is sensitive to moisture and can hydrolyze.

    • Solution: Use reagents from a reliable supplier.[8] If the hydrazine appears dark or tarry, it may be compromised. Use EMM from a freshly opened bottle or ensure it has been stored under inert gas in a desiccator.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants will leave one in excess and limit the theoretical yield.

    • Solution: Carefully calculate and weigh all reactants. A 1:1 molar ratio of the free hydrazine to EMM is optimal.

  • Insufficient Reaction Time/Temperature: The reaction may be sluggish if not heated to a proper reflux or if stopped prematurely.

    • Solution: Ensure a steady reflux is maintained. Always monitor the reaction to completion via TLC before initiating workup. Some similar pyrazole syntheses may require longer reaction times.[9]

Question: My final product is a dark oil or a discolored solid. What are the likely impurities?

Answer: Product discoloration typically points to impurities from side reactions or degradation.

  • Source of Color: The most common source of color is oxidized hydrazine species. If the starting 3-fluorophenylhydrazine has a pink or brown tint, this color will likely carry through the reaction.

  • Side Products: While this reaction is highly regioselective, forcing conditions (e.g., excessively high temperatures or prolonged reaction times) could potentially lead to decomposition.

  • Troubleshooting Steps:

    • Purification: A well-executed column chromatography is essential. The colored impurities often have different polarities and can be separated.

    • Charcoal Treatment: If the product is only slightly colored after chromatography, you can try dissolving it in a suitable solvent (like ethyl acetate or dichloromethane), adding a small amount of activated charcoal, stirring for 15 minutes, and filtering through celite.

    • Recrystallization: This can be an effective final polishing step after chromatography to improve both purity and crystal appearance.

Question: I see multiple spots on my TLC plate during the reaction. How do I identify them?

Answer: A well-run reaction should show the clean conversion of starting materials to one major product. Multiple spots indicate a more complex situation.

  • Spot Identification:

    • Co-spotting: Run a TLC with lanes for your crude reaction mixture, pure 3-fluorophenylhydrazine, and pure EMM. This will help you identify unreacted starting materials.

    • Polarity: The product, this compound, is moderately polar. Starting materials will have their own distinct Rf values. Intermediates, if they accumulate, might also be visible.

  • Possible Causes for Multiple Spots:

    • Incomplete Reaction: You will see spots for both starting materials and the product. Solution: Allow the reaction to proceed for a longer time.

    • Side Reactions: If you see spots that are not starting materials or product, it indicates side reactions are occurring. Solution: Re-evaluate your reaction conditions. Lowering the temperature or ensuring an inert atmosphere (e.g., running under Nitrogen or Argon) can sometimes minimize side product formation.

Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing and resolving common synthesis problems.

Troubleshooting_Tree Start Problem Encountered LowYield Low / No Yield Start->LowYield ImpureProduct Impure / Discolored Product Start->ImpureProduct CheckReagents Check Reagent Quality (Hydrazine color, EMM dryness) LowYield->CheckReagents Is reagent quality suspect? CheckBase Verify Base Addition (1.1 eq Et3N added at 0°C?) LowYield->CheckBase Was neutralization done correctly? CheckConditions Verify Conditions (Reflux temp? Monitored by TLC?) LowYield->CheckConditions Were conditions optimal? ColumnChrom Improve Purification (Optimize solvent gradient) ImpureProduct->ColumnChrom Was chromatography effective? PurifyReagents Action: Use fresh/purified reagents CheckReagents->PurifyReagents AdjustBase Action: Repeat with careful base addition CheckBase->AdjustBase AdjustConditions Action: Ensure proper reflux and monitor to completion CheckConditions->AdjustConditions Recrystallize Action: Recrystallize or treat with activated charcoal ColumnChrom->Recrystallize

Caption: A decision tree for systematically troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is 3-fluorophenylhydrazine provided as a hydrochloride salt? Can I use the free base directly? A: Hydrazine derivatives are often supplied as hydrochloride salts because the salt form is significantly more stable and less prone to aerial oxidation than the free base.[10] You can use the free base if it is available and of high purity, in which case you would omit the triethylamine neutralization step. However, for consistency and stability, starting with the salt is standard practice.

Q2: Can I use a different solvent than ethanol? A: Yes, other polar protic solvents like n-propanol or isopropanol can be used, which may require adjusting the reflux temperature and reaction time. Aprotic polar solvents like DMF have also been used for similar cyclocondensation reactions, sometimes even at room temperature, though this may alter the reaction kinetics and solubility of byproducts.[3][11] For this specific transformation, ethanol provides a good balance of reactivity and ease of removal during workup.[1]

Q3: Is the reaction sensitive to air or moisture? A: The primary sensitivity comes from the reagents. (Ethoxymethylene)malononitrile is moisture-sensitive, and the hydrazine free base is susceptible to air oxidation. While the reaction does not strictly require inert atmosphere techniques for a successful outcome on a lab scale, using dry ethanol and minimizing prolonged exposure to air is good practice and can contribute to higher yields and purer products.

Q4: How can I confirm the structure of my final product? A: A full characterization is necessary. The expected data would include:

  • ¹H NMR: Look for the characteristic singlet for the pyrazole C-H proton, signals for the aromatic protons (with splitting patterns indicative of the 3-fluoro substitution), and a broad singlet for the amino (-NH₂) protons.[2]

  • ¹³C NMR: Will show the expected number of carbon signals, including the nitrile carbon.

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₇FN₄ (186.07 g/mol ).

  • Melting Point (M.P.): A sharp melting point is a good indicator of purity.

Table of Optimized Reaction Parameters

This table summarizes key reaction variables and their impact on the synthesis outcome, providing a quick reference for optimization efforts.

ParameterStandard ConditionEffect of VariationRationale & Expert Advice
Solvent Ethanol- Higher boiling (e.g., n-Propanol): May speed up reaction but increase side products.- Aprotic (e.g., DMF): Can change reaction profile; may allow lower temperatures.[11]Ethanol is generally optimal. Change only if experiencing significant solubility or reactivity issues.
Base Triethylamine (Et₃N)- Weaker Base: May result in incomplete neutralization.- Stronger/Nucleophilic Base: Risks side reactions with EMM.Et₃N is a non-nucleophilic base ideal for neutralizing the HCl salt without interfering in the main reaction.
Temperature Reflux (~78 °C)- Lower Temp: Reaction will be significantly slower or may stall.- Higher Temp: Increases risk of reagent decomposition and byproduct formation.Reflux provides sufficient thermal energy for cyclization. Monitor closely to avoid overheating.
Stoichiometry 1.0 eq Hydrazine Salt1.1 eq Base1.0 eq EMM- Excess Hydrazine: Complicates purification.- Excess EMM: Can lead to dimer formation or other side reactions.Equimolar amounts of the reactive species (free hydrazine and EMM) are crucial for a clean reaction.

References

  • Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

  • Sarma, D., & Elnagdy, H. M. F. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Available at: [Link]

  • Scientific Journal of Applied Chemistry. (2020). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available at: [Link]

  • Gosselin, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Shawali, A. S. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hassan, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2002). REACTIONS WITH HYDRAZONOYL HALIDES XIX1: SYNTHESIS OF SOME PYRAZOLE AND 5-ARYLAZOTHIAZOLE DERIVATIVES. Taylor & Francis Online. Available at: [Link]

  • Scifinder. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride. Available at: [Link]

  • Pharmaguideline. (Year not specified). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions in pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who work with these important heterocyclic compounds. Pyrazole synthesis, particularly the classical Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, is frequently accompanied by significant heat release.[1][2] Failure to adequately control these exotherms can compromise yield and purity, and in worst-case scenarios, lead to dangerous runaway reactions.[1]

This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and logical workflows to enhance the safety and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during pyrazole synthesis, moving from understanding the fundamental hazards to proactive control strategies and emergency responses.

Section A: Understanding the Thermal Hazard
Q1: Why is the reaction between a 1,3-dicarbonyl compound and hydrazine so exothermic?

A: The significant exothermicity of the Knorr pyrazole synthesis and related reactions stems from the thermodynamics of the bonds being formed. The overall reaction involves the formation of a stable, aromatic pyrazole ring and water molecules. The mechanism proceeds through several steps, including the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.[3][4] Each of these steps contributes to the overall heat release. The high reactivity of hydrazine as a nucleophile and the formation of the very stable C=N and N-N bonds in the heterocyclic ring are the primary thermodynamic driving forces for the reaction's exothermic nature.

Q2: What are the primary risks of an uncontrolled exotherm?

A: The primary risks escalate from process inefficiency to critical safety failures. These include:

  • Reduced Yield and Purity: Localized "hot spots" caused by poor heat dissipation can lead to the formation of side products and impurities, complicating purification and reducing the overall yield.[2][5]

  • Solvent Boiling and Over-pressurization: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can quickly surpass the solvent's boiling point. This can cause vigorous, uncontrolled boiling and a rapid increase in vessel pressure, potentially leading to a breach of containment.[1]

  • Runaway Reaction: This is the most severe risk. A runaway reaction is a thermally unstable situation where the rate of heat generation increases exponentially with temperature.[1] If cooling capacity is insufficient, the reaction can accelerate beyond control, leading to the rapid evolution of gas, pressure buildup, and potentially, an explosion.[1][6] Diazotization steps, sometimes used in pyrazole synthesis, are particularly notorious for their potential to run away.[6]

Q3: How can I assess the thermal risk of my specific pyrazole synthesis before starting an experiment?

A: A proactive thermal hazard assessment is crucial, especially when working with new substrates or scaling up a reaction. The primary techniques are:

  • Differential Scanning Calorimetry (DSC): DSC can be used to analyze the thermal stability of your reactants, intermediates, and final product. A DSC scan of a reaction mixture can reveal the onset temperature of the exotherm and the total heat of reaction (ΔH). For example, DSC analysis of diazonium salt solutions, an intermediate in some pyrazole syntheses, shows sharp exothermic peaks, with decomposition starting at temperatures as low as 41°C for concentrated solutions.[6]

  • Reaction Calorimetry (RC1): An RC1 study provides real-time data on the heat flow of a reaction under controlled conditions that mimic a larger reactor. This allows you to determine the heat of reaction, the maximum rate of heat release, and the required cooling power to maintain a safe operating temperature.

Section B: Proactive Control Strategies
Q4: How does my choice of solvent affect exotherm management?

A: Solvent selection is critical for thermal management. Key factors to consider are:

  • Boiling Point: A solvent with a higher boiling point provides a larger operating window and can absorb more energy before boiling, acting as a heat sink.

  • Heat Capacity (Cp): Solvents with a higher heat capacity can absorb more heat for a given temperature increase, which helps to buffer against rapid temperature spikes.

  • Viscosity: Low-viscosity solvents generally improve mixing and heat transfer from the reaction mixture to the vessel walls and cooling system.

  • Solubility: Ensure that all reactants and intermediates are soluble to prevent precipitation, which can lead to poor mixing and the creation of localized hot spots.[2]

Solvent Property Impact on Exotherm Control Example Consideration
High Boiling Point Provides a larger safety margin before uncontrolled boiling.Using a higher-boiling ether like diglyme instead of THF for higher temperature reactions.
High Heat Capacity Buffers against rapid temperature increases.Water has an excellent heat capacity, but its reactivity may be an issue.
Low Viscosity Improves mixing and heat transfer efficiency.Acetonitrile or ethanol are often preferred over more viscous solvents like DMF if chemistry allows.
Q5: What is the safest method for adding reagents to control the reaction?

A: The rate of reagent addition is directly proportional to the rate of heat generation. For exothermic reactions, never mix all reagents at once (batch mode) , especially on scale. The safest approach is a semi-batch process :

  • Charge the Reactor: Add the 1,3-dicarbonyl compound and solvent to the reaction vessel.

  • Establish Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is active and has brought the vessel contents to the target initial temperature (e.g., 0-5 °C).

  • Controlled Addition: Add the hydrazine (e.g., hydrazine hydrate) slowly and dropwise via an addition funnel or syringe pump.[5]

  • Monitor Temperature: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to ensure the temperature does not rise above a pre-determined setpoint. If the temperature begins to rise uncontrollably, stop the addition immediately .[1]

This semi-batch approach ensures that the instantaneous concentration of the limiting reagent (hydrazine) is low, keeping the heat generation rate manageable and within the capacity of the cooling system.

Q6: I am scaling up my reaction. What are the key thermal safety considerations?

A: Scaling up a reaction is not linear due to changes in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally.[2][5] This makes heat removal much less efficient on a larger scale.

  • Re-optimization is Mandatory: Do not assume that lab-scale conditions will translate directly. Parameters like stirring speed, reagent addition rate, and cooling bath temperature must be re-evaluated.[5]

  • Flow Chemistry: For industrial or large-scale synthesis, transitioning to a continuous flow setup is a highly effective strategy.[5][7] Flow reactors have a very high surface-area-to-volume ratio, offering superior heat transfer and precise temperature control, which significantly improves safety.[5][7][8]

Section C: In-Process Troubleshooting
Q7: My reaction temperature is rising unexpectedly despite cooling. What are my immediate actions?

A: An unexpected temperature rise that does not respond to primary cooling is a critical warning sign of a potential runaway reaction.[1] Execute the following steps immediately:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.[1]

  • Enhance Cooling: If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint to its minimum. Do not apply extreme cold suddenly to a glass vessel to avoid thermal shock.[1]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.[1]

  • Prepare for Quenching/Evacuation: If the temperature continues to accelerate, be prepared to execute your lab's emergency shutdown procedure. This may involve adding a pre-determined quenching agent or evacuating the area.[1]

Part 2: Protocols & Workflows

Workflow 1: Thermal Hazard Assessment Logic

This workflow guides the decision-making process for assessing and mitigating thermal risks before beginning a pyrazole synthesis.

ThermalHazardWorkflow cluster_assessment Phase 1: Initial Assessment cluster_analysis Phase 2: Experimental Analysis cluster_control Phase 3: Control Strategy A Define Synthesis: Substrates, Scale, Solvent B Literature Review: Known Hazards for this class? A->B C Is the reaction known to be highly exothermic or produce gas? B->C D Perform DSC Analysis on reaction mixture C->D Yes / Unknown H Proceed with Caution: Standard Controls (Slow addition, cooling) C->H No E Determine Onset Temp (Td) and Heat of Reaction (ΔH) D->E F Is Td close to processing temperature OR is ΔH > 100 J/g? E->F G Perform Reaction Calorimetry (RC1) to measure heat flow profile F->G Yes I Implement Enhanced Controls: - Semi-batch addition - Dilute conditions - Robust cooling F->I No J High Hazard Protocol: - Consider Flow Chemistry - Redundant cooling - Quench system ready G->J

Caption: Decision workflow for thermal hazard assessment in pyrazole synthesis.

Protocol 1: Controlled Semi-Batch Synthesis of 3,5-Dimethylpyrazole

This protocol details a lab-scale synthesis with explicit steps for managing the exotherm.

Reagents:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Hydrazine Hydrate (Hydrazine derivative)

  • Ethanol (Solvent)

Procedure:

  • Vessel Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a temperature probe, and a 50 mL dropping funnel. Place the flask in an ice-water bath.

  • Initial Charge: Charge the flask with acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • Cooling: Begin stirring and allow the contents of the flask to cool to between 0 °C and 5 °C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of hydrazine hydrate (5.0 g, 0.1 mol) in ethanol (20 mL).

  • Controlled Addition (Critical Step): Begin adding the hydrazine solution dropwise to the stirred acetylacetone solution. Monitor the internal temperature closely. The rate of addition should be controlled such that the internal temperature does not exceed 10 °C. This addition should take approximately 30-45 minutes.

  • Post-Addition Stirring: Once the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

  • Warm to Room Temperature: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2 hours.

  • Work-up: Proceed with standard work-up and purification procedures (e.g., solvent removal, extraction, crystallization).

Visualization: Heat Generation vs. Heat Removal

The following diagram illustrates the critical relationship between the rate of reagent addition and the cooling capacity of the system. A safe reaction operates where the heat removal rate is always greater than the heat generation rate.

HeatManagement Heat Generation vs. Removal cluster_process Reaction Parameters cluster_system System Capacity A Reagent Addition Rate HeatGen Rate of Heat Generation (Qg) A->HeatGen Increases B Reaction Concentration B->HeatGen Increases C Stirring Speed HeatRem Rate of Heat Removal (Qr) C->HeatRem Improves D Cooling Bath Temp D->HeatRem Increases (as T decreases) E Vessel Surface Area E->HeatRem F Heat Transfer Coeff. F->HeatRem ReactionTemp Reaction Temperature (T) HeatGen->ReactionTemp Increases T HeatRem->ReactionTemp Decreases T Outcome Process Outcome ReactionTemp->Outcome Determines

Sources

troubleshooting low yields in three-component reactions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis Division

A-TS-PSC-26.01

From the Office of the Senior Application Scientist

Subject: Troubleshooting Low Yields in Three-Component Pyrazole Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to address the common and often frustrating issue of low yields in three-component pyrazole syntheses. As chemists, we appreciate the elegance of multicomponent reactions (MCRs) for their efficiency in building molecular complexity.[1][2] However, their one-pot nature can also obscure the root cause of problems when yields are suboptimal.

This document moves beyond generic advice to provide a structured, mechanistically-grounded approach to troubleshooting. By understanding the "why" behind each step, you can make informed decisions to optimize your reaction and achieve the high yields necessary for your research and development pipeline.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction shows low conversion or has stalled completely. Where should I start my investigation?

This is a common issue often rooted in reaction kinetics and catalyst efficacy. A stalled reaction points to a high activation energy barrier for one or more steps in the cascade.

Causality-Driven Diagnostic Steps:

  • Assess Catalyst Activity: The catalyst's role is to facilitate key steps, such as the initial condensation or the final cyclization and dehydration.[3][4]

    • Lewis & Brønsted Acids (e.g., Yb(PFO)₃, Sc(OTf)₃, p-TsOH): These activate carbonyl groups towards nucleophilic attack.[3][4][5] If you suspect catalyst degradation (e.g., from moisture for sensitive Lewis acids) or insufficient loading, consider adding a freshly prepared catalyst or increasing the catalytic amount.

    • Base Catalysts (e.g., Piperidine, Cs₂CO₃): Bases are often crucial for deprotonation steps, such as forming an enolate from a 1,3-dicarbonyl or facilitating the Knoevenagel condensation.[4][6] Ensure your base is not quenched by acidic functionalities on your substrates or by using a hydrazine salt (e.g., hydrochloride) without an additional equivalent of base.

    • Solvent-Free & Heterogeneous Catalysts: Reactions using catalysts like nano-ZnO or silica-supported acids can be highly effective but may suffer from mass transfer limitations.[6][7] Ensure vigorous stirring to maximize the surface area interaction between reactants and the catalyst.

  • Evaluate Reaction Temperature and Time:

    • Many three-component pyrazole syntheses are run at elevated temperatures (e.g., 70-100 °C) to overcome the activation energy for cyclization and subsequent dehydration/aromatization.[5] If your reaction is sluggish at a lower temperature, a controlled increase could be beneficial.

    • Recommendation: Set up a small-scale kinetic study. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by TLC or LC-MS to determine if the reaction is simply slow or has truly stalled.

  • Check Starting Material Purity: Impurities in starting materials can act as catalyst poisons or introduce side reactions.[8] For instance, residual acid or base from a previous step can neutralize your catalyst. Always use reagents of known purity, ideally >98%.[8]

Question 2: My TLC/LC-MS shows a complex mixture with multiple byproducts. How can I identify and minimize them?

A "messy" reaction is a clear sign that one or more intermediates are being diverted into non-productive pathways. The key is to control the relative rates of the desired reaction steps.

Common Side Reactions and Mitigation Strategies:

  • Knoevenagel Adduct Formation: The condensation between the aldehyde and the 1,3-dicarbonyl compound can be a major side reaction, especially if the subsequent steps are slow.[9][10][11] This intermediate is often visible on a TLC plate.

    • Causality: This step is often base-catalyzed. If the initial hydrazone formation (aldehyde + hydrazine) is slow, the Knoevenagel pathway can dominate.

    • Solution: Change the order of addition. Pre-forming the hydrazone by stirring the aldehyde and hydrazine together for a short period (e.g., 15-30 minutes) before adding the 1,3-dicarbonyl component can significantly improve yields by ensuring the desired reaction cascade is initiated first.[4] This is a classic strategy to control the reaction pathway in MCRs.

  • Uncyclized Hydrazone Intermediate: You may observe the stable hydrazone formed between the 1,3-dicarbonyl and hydrazine.

    • Causality: This suggests that the final intramolecular cyclization and dehydration are the rate-limiting steps. This can be due to steric hindrance or electronic effects.

    • Solution: Increase the reaction temperature or switch to a higher-boiling solvent to provide the necessary energy for the cyclization/dehydration cascade. A stronger acid catalyst can also promote this step.[12]

  • Michael Addition Side Products: In syntheses involving α,β-unsaturated carbonyls (formed in situ via Knoevenagel), the hydrazine can potentially undergo a Michael addition instead of the desired condensation at the carbonyl carbon.[13]

    • Solution: This is often controlled by the choice of catalyst and solvent. A Lewis acid catalyst can preferentially activate the carbonyl group, favoring the desired condensation pathway.[3][4]

Visualizing the Process: Mechanism & Troubleshooting

Understanding the sequence of events is critical. The diagram below outlines a common mechanistic pathway for the synthesis of a tetrasubstituted pyrazole.

G Figure 1. Generalized Reaction Mechanism cluster_intermediates Key Intermediates & Side Paths cluster_end Final Product A Aldehyde (R1CHO) D Hydrazone (R1CH=NNHR2) A->D + Hydrazine (B) E Knoevenagel Adduct (Side Product) A->E + 1,3-Dicarbonyl (C) (Knoevenagel Condensation) B Hydrazine (R2NHNH2) F Pyrazoline Intermediate B->F Alternative Path C 1,3-Dicarbonyl (R3COCH2COR4) C->F D->F + 1,3-Dicarbonyl (C) (Michael Addition) G Pyrazole Product F->G - H2O (Oxidation/Dehydration)

Caption: Figure 1. Generalized Reaction Mechanism

The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow start Low Yield (<50%) check_conversion check_conversion start->check_conversion stalled Reaction Stalled/Slow check_conversion:s->stalled Low Conversion complex_mixture Complex Mixture check_conversion:s->complex_mixture High Conversion, Low Purity purification_issue Potential Purification Issue: - Inseparable Isomers - Product Degradation - Water Solubility check_conversion:e->purification_issue High Conversion, Clean Reaction optimize_kinetics Optimize Kinetics: 1. Increase Temperature 2. Increase Catalyst Load 3. Check Reagent Purity stalled->optimize_kinetics control_pathway Control Pathway: 1. Change Order of Addition (Pre-form Hydrazone) 2. Screen Solvents 3. Re-evaluate Catalyst Choice complex_mixture->control_pathway success Yield Improved optimize_kinetics->success control_pathway->success purification_issue->success

Caption: Figure 2. Troubleshooting Workflow

Question 3: How do I select the optimal solvent and catalyst for my specific substrates?

There is no universal "best" system. The optimal conditions depend heavily on the electronic and steric properties of your aldehyde, hydrazine, and dicarbonyl compound. A systematic screening approach is the most rigorous method.

Systematic Optimization Protocol:

  • Objective: To identify the solvent and catalyst combination that maximizes the yield of the desired pyrazole.

  • Setup: Use a parallel synthesis platform or multiple small-scale (e.g., 0.1 mmol) reactions. Ensure each reaction vessel is identical and stirring is consistent.

  • Procedure: a. Solvent Screen: Choose a standard catalyst (e.g., 10 mol% piperidine or p-TsOH). Test a range of solvents with varying polarities and boiling points.[1][8][14] b. Catalyst Screen: Using the best solvent identified in the previous step, screen a panel of catalysts (both acid and base). c. Analysis: After a set time (e.g., 12 hours), quench all reactions, and analyze the crude reaction mixtures by a quantitative method like qNMR or LC-MS with a standard to determine the reaction yield accurately.

Table 1: Example Solvent & Catalyst Screening Matrix

EntrySolventCatalyst (10 mol%)Temperature (°C)Crude Yield (%)
1Toluenep-TsOH10045
2Ethanolp-TsOH8062
3Acetonitrilep-TsOH8055
4Water[1][14]p-TsOH10071
5DMFp-TsOH10075
6EthanolPiperidine8033
7EthanolL-Proline8058
8DMFSc(OTf)₃10089

This table presents hypothetical data for illustrative purposes. Water has emerged as a highly effective, green solvent for many pyrazole syntheses.[1][14][15]

Expert Insight: The interplay between solvent and catalyst is crucial. For instance, aprotic dipolar solvents like DMF or DMSO can be excellent for reactions involving charged intermediates, while protic solvents like ethanol can participate in the reaction through hydrogen bonding.[8] The use of ionic liquids has also been shown to be effective, sometimes requiring no additional catalyst.[16]

Question 4: My reaction appears clean, but the isolated yield is poor. What's happening during work-up and purification?

Low isolated yield despite a clean reaction profile points towards issues with product stability or the purification method itself.

Potential Pitfalls & Solutions:

  • Product Solubility: Highly polar pyrazoles may have significant solubility in the aqueous phase during an extraction.

    • Solution: Before discarding the aqueous layer, re-extract it multiple times with a more polar organic solvent like ethyl acetate or even a mixture of dichloromethane/isopropanol. If the product is particularly polar, consider evaporating the aqueous layer and triturating the residue or performing a reverse-phase purification.

  • Degradation on Silica Gel: Pyrazoles with certain functionalities (e.g., N-H pyrazoles) can be acidic and may streak or decompose on standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1%). Alternatively, consider using a different stationary phase like alumina (basic or neutral) or C18 (reverse-phase).

  • Formation of Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, you can form two different regioisomers.[7][17][18] These isomers often have very similar polarities, making them difficult to separate by chromatography.

    • Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The regiochemical outcome is controlled by a combination of sterics and electronics.[17]

    • Solution: The best approach is to modify the reaction to favor one isomer. This can sometimes be achieved by changing the catalyst or solvent.[7] If separation is unavoidable, high-performance chromatography techniques or crystallization may be required. Confirm the presence of isomers using high-resolution NMR or LC-MS.

This guide provides a framework for systematically diagnosing and solving the most common issues encountered in three-component pyrazole synthesis. By focusing on the underlying chemical principles, you can move from frustratingly low yields to robust, high-yielding protocols.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ACS Publications. Available at: [Link]

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available at: [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Unit 4 Pyrazole. SlideShare. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. National Institutes of Health (NIH). Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health (NIH). Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. As a critical intermediate in pharmaceutical development, ensuring a robust, safe, and efficient scale-up of its synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges encountered during the transition from laboratory to pilot or production scale.

Proactive Scale-Up Considerations

Successfully scaling a chemical synthesis requires a shift in perspective from simply increasing reagent quantities to a holistic analysis of the process. Physical parameters that are negligible at the lab scale can become critical at a larger scale.[1] It is crucial to anticipate these challenges to prevent costly and time-consuming setbacks.

Reaction Kinetics and Thermal Hazard Assessment

The reaction of (ethoxymethylene)malononitrile with 3-fluorophenylhydrazine is an exothermic process.[2] While this exotherm is easily managed in a lab flask, the decreased surface-area-to-volume ratio in a large reactor can lead to inefficient heat dissipation and a potential thermal runaway.[3][4]

  • Recommendation: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for designing an adequate cooling system and establishing safe operating limits.

  • Causality: The fluorine atom's high electronegativity can influence the reaction kinetics compared to its non-fluorinated analogue, potentially affecting the rate of heat generation.[5][6]

Mixing and Mass Transfer

Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities.[2]

  • Recommendation: Transition from magnetic stirring to overhead mechanical stirring for better homogeneity. The choice of impeller and stirring speed should be evaluated to ensure efficient mixing without causing excessive shear that might affect crystal formation during the reaction or workup.

  • Causality: Consistent mixing ensures uniform temperature distribution and reactant contact, which is critical for achieving consistent product quality and yield.

Reagent Addition Strategy

The rate of addition of the hydrazine derivative is a critical parameter to control the reaction exotherm.[2]

  • Recommendation: Implement a controlled, slow addition of the 3-fluorophenylhydrazine solution to the (ethoxymethylene)malononitrile solution. A semi-batch process, where one reactant is added over time, is generally recommended for exothermic reactions at scale.[7]

  • Causality: Rapid addition can overwhelm the cooling capacity of the reactor, leading to temperature spikes that can cause product degradation or the formation of by-products.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.

Q1: My reaction yield has significantly dropped after scaling up from a 10g to a 1kg scale. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[8] Ensure that the internal reaction temperature is being accurately monitored and controlled. Small-scale trial reactions can help re-optimize these parameters for the larger scale.

  • Inefficient Mixing: As discussed, poor mixing can lead to incomplete conversion.[2][8]

  • Product Precipitation and Isolation: The solubility of the product in the reaction solvent may differ at various temperatures and concentrations. Ensure that the product fully precipitates upon cooling before filtration. Investigate alternative solvents if necessary to maximize recovery.[2]

Q2: I am observing a significant amount of a regioisomeric impurity in my scaled-up batch. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature can often improve selectivity. The choice of solvent can also play a crucial role. Consider screening different solvents to find one that favors the formation of the desired isomer.

  • Alternative Synthetic Routes: While the reaction of (ethoxymethylene)malononitrile with aryl hydrazines generally shows good regioselectivity for the 5-amino isomer, exploring alternative routes with higher intrinsic selectivity might be necessary for demanding applications.[9]

Q3: The color of my final product is inconsistent between batches, ranging from off-white to yellow. What could be the cause?

A3: Color variations often indicate the presence of minor impurities.

  • Starting Material Quality: Ensure the purity of the 3-fluorophenylhydrazine and (ethoxymethylene)malononitrile. Hydrazine derivatives can be susceptible to oxidation.

  • Reaction and Workup Conditions: Overheating during the reaction or prolonged exposure to air during workup can lead to the formation of colored by-products. Consider working under an inert atmosphere (e.g., nitrogen) if the issue persists.

  • Purification Efficiency: The purification method, typically recrystallization, may not be consistently removing all colored impurities. Re-evaluate the recrystallization solvent system and procedure.

Frequently Asked Questions (FAQs)

What are the primary safety concerns when handling 3-fluorophenylhydrazine at a large scale?

3-Fluorophenylhydrazine hydrochloride is considered hazardous. It can cause skin and eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer.[10][11] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.[11]

What is the recommended method for purifying the final product at scale?

Recrystallization is the most common and effective method for purifying active pharmaceutical ingredients (APIs).[10][12] The choice of solvent is critical for obtaining a high-purity product with the desired crystal form. A solvent screen should be performed to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

How can I monitor the progress of the reaction at a large scale?

In-process controls (IPCs) are essential for monitoring reaction progress. High-performance liquid chromatography (HPLC) is a robust method for tracking the consumption of starting materials and the formation of the product and any impurities. Thin-layer chromatography (TLC) can also be used for a quicker, qualitative assessment.

Experimental Protocols and Methodologies

Lab-Scale Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives.[9]

Reagents and Equipment:

  • (Ethoxymethylene)malononitrile

  • 3-Fluorophenylhydrazine

  • Ethanol (or another suitable solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • Add a solution of 3-fluorophenylhydrazine (1.0 eq) in ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Scale-Up Recommendations
ParameterLab-Scale (e.g., 10g)Scale-Up (e.g., 1kg) RecommendationsRationale
Reactor Round-bottom flaskJacketed glass reactor with overhead stirringProvides better temperature control and mixing.
Stirring Magnetic stirrerOverhead mechanical stirrer (e.g., anchor or pitched-blade turbine)Ensures homogeneity and prevents hot spots.[2]
Reagent Addition Manual dropwise additionControlled addition via a peristaltic or diaphragm pumpPrecise control over addition rate to manage exotherm.[7]
Temperature Control Heating mantle/ice bathCirculating heating/cooling system connected to the reactor jacketAccurate and responsive temperature control.
Workup Filtration on a Büchner funnelNutsche filter-dryerEnclosed system for safe and efficient filtration and drying.

Visualizations

Synthetic Pathway

Synthesis_Pathway EMM (Ethoxymethylene)malononitrile Solvent Ethanol, Reflux EMM->Solvent FPH 3-Fluorophenylhydrazine FPH->Solvent Product 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carbonitrile Solvent->Product Cyclocondensation

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield decision decision action action issue Low Yield decision1 Reaction Complete? (by IPC) issue->decision1 Check Reaction Completion action1 Increase reaction time or temperature. Verify starting material quality. decision1->action1 Incomplete decision2 Significant Product in Mother Liquor? decision1->decision2 Complete action2 Optimize crystallization conditions. Screen for a better anti-solvent. Check for product loss in mother liquor. decision2->action2 Yes decision3 Major Impurities Detected? decision2->decision3 No action3 Analyze for side products (LC-MS). Adjust temperature or addition rate to minimize side reactions. decision3->action3 Yes action4 Investigate potential product degradation. Consider milder workup conditions. decision3->action4 No

Caption: Decision tree for troubleshooting low yield during scale-up.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]

  • Acevedo, D., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • MDPI. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • ACS Publications. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • Scirp.org. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

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Technical Support Center: 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments.

I. Compound Overview and General Stability

This compound is a substituted aminopyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The stability of this compound is influenced by its core pyrazole structure, the amino and carbonitrile functional groups, and the presence of a fluorophenyl moiety. While specific stability data for this exact molecule is not extensively published, we can infer its stability profile from related structures and general chemical principles. The fluorophenyl group is generally associated with increased metabolic and photostability.[1] However, the aminopyrazole core can be susceptible to degradation under certain conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage of the solid compound, it is recommended to store it in a cool, dark, and dry place. A temperature of 2-8°C is ideal. The container should be tightly sealed to prevent moisture absorption and exposure to air. For a similar compound, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a shelf-life of 1095 days has been noted, although the specific storage conditions for this shelf-life were not detailed.[2]

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. If you need to store the compound in solution, it is advisable to:

  • Use a suitable, dry, aprotic solvent.

  • Store the solution at -20°C or -80°C.

  • Protect the solution from light.

  • Use the solution as quickly as possible after preparation.

  • It is recommended to prepare fresh solutions for critical experiments.

Q3: Is this compound sensitive to light?

Yes, compounds of this class can be light-sensitive. A similar compound, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, is noted to be sensitive to light.[3] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping the container with aluminum foil. Fluorinated aromatic compounds can exhibit improved photostability, but this should not preclude the use of protective measures.[4][5]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been fully elucidated in the public domain, potential degradation pathways based on its structure include:

  • Hydrolysis: The carbonitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or amide.

  • Oxidation: The amino group and the pyrazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.

  • Thermal Decomposition: At elevated temperatures, aminopyrazoles can undergo decomposition, which may be initiated by reactions involving the amino group or the pyrazolic N-H moiety (if present in a tautomeric form).[6]

  • Photodegradation: Exposure to UV or visible light can lead to degradation, although the fluorophenyl group may offer some protection.[7][8]

III. Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.- Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light and moisture.- Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis Formation of degradation products.- Conduct a forced degradation study to identify potential degradants.- Optimize HPLC method to separate the main compound from all degradation products.- Re-evaluate storage and handling procedures.
Discoloration of the solid compound Oxidation or other forms of degradation.- Do not use the discolored compound for experiments.- Order a fresh batch of the compound.- Store the new batch under inert gas (e.g., argon or nitrogen) if high purity is critical.
Poor solubility The compound may have degraded to a less soluble form.- Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS).- If degradation is confirmed, procure a fresh sample.

IV. Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a dry, aprotic solvent (e.g., DMSO, DMF).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.

Protocol 2: Forced Degradation Study (General Guideline)

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10][11]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.

V. Visualizations

Logical Workflow for Stability Troubleshooting

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage fresh_solution Prepare Fresh Solution start->fresh_solution re_run Re-run Experiment check_storage->re_run fresh_solution->re_run consistent Results Consistent? re_run->consistent end_good Problem Solved consistent->end_good Yes analyze_purity Analyze Compound Purity (e.g., HPLC, LC-MS) consistent->analyze_purity No degraded Degradation Confirmed? analyze_purity->degraded new_batch Procure New Batch of Compound degraded->new_batch Yes end_bad Implement Stricter Handling Protocols degraded->end_bad No (Investigate other experimental variables) new_batch->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carbonitrile Amide Amide Derivative Parent->Amide H+/OH- OxidizedRing Oxidized Pyrazole Ring Parent->OxidizedRing [O] N_Oxide Amino Group Oxidation Products Parent->N_Oxide [O] Photoproducts Various Photoproducts Parent->Photoproducts CarboxylicAcid Carboxylic Acid Derivative Amide->CarboxylicAcid H+/OH-

Caption: Potential degradation pathways for the compound.

VI. References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091. [Link]

  • Khaled, M. B., Saunders, C., Weaver, J. D., & Tantillo, D. J. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11798–11808. [Link]

  • Khaled, M. B., Saunders, C., Weaver, J. D., & Tantillo, D. J. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11798-11808. [Link]

  • McErlean, C. S. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 11989-11991. [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Jasril, J., Zamri, A., & Ikhtiarudin, I. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1197. [Link]

  • Al-Zaydi, K. M. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • Jasinski, J. P., Guild, C. J., Samshuddin, S., Narayana, B., & Yathirajan, H. S. (2010). 3,5-Bis(4-fluoro-phen-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1948–o1949. [Link]

  • Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Retrieved from [Link]

  • Jasril, J., Zamri, A., & Ikhtiarudin, I. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1197. [Link]

  • Jasril, J., Zamri, A., & Ikhtiarudin, I. (2016). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank, 2016(2), M891. [Link]

  • Wang, Y., Zhang, Y., & Zhang, H. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials, 14(22), 7011. [Link]

  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. [Link]

  • Wang, Y., Zhang, Y., & Zhang, H. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials, 14(22), 7011. [Link]

  • Li, Y., et al. (2021). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113174. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • El-Faham, A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21095–21111. [Link]

  • Patel, P. N., & Patel, M. R. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 9(10), 1669-1675. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. Retrieved from [Link]

  • Al-Adiley, H. A. (2013). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 5(12), 1033-1038. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

  • El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–173. [Link]

  • Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 185–224. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12634–12663. [Link]

  • Li, Y., et al. (2019). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1667–1670. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kiyani, H., & Maryam. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 275-288. [Link]

  • Kumar, A., & Kumar, S. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(4), 1636-1652. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles: Methodology, Efficiency, and Green Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive compounds. The strategic placement of the amino, aryl, and cyano functionalities provides a versatile platform for further chemical modifications, leading to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The efficacy and cost-effectiveness of synthesizing these vital intermediates are therefore of paramount importance to researchers in both academic and industrial settings.

This in-depth guide provides a critical comparison of the most prevalent and effective synthesis methods for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their specific applications. Our focus extends beyond mere reaction yields to encompass aspects of regioselectivity, reaction conditions, substrate scope, and the growing imperative for environmentally benign synthetic routes.

I. The Workhorse Method: Cyclocondensation of Aryl Hydrazines with (Ethoxymethylene)malononitrile

One of the most reliable and widely employed methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the cyclocondensation reaction between an appropriately substituted aryl hydrazine and (ethoxymethylene)malononitrile.[4] This method is lauded for its operational simplicity and, most critically, its exceptional regioselectivity.

Mechanistic Rationale and Causality of Experimental Choices

The reaction proceeds via a well-established pathway. The initial step is a Michael-type addition of the more nucleophilic nitrogen of the aryl hydrazine to the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol to form an intermediate hydrazide, which then undergoes an intramolecular cyclization. The final step is a tautomerization to yield the aromatic 5-aminopyrazole ring. The high regioselectivity, exclusively yielding the 5-amino isomer, is a key advantage, precluding the need for tedious separation of constitutional isomers.[4] The choice of a refluxing alcoholic solvent, such as ethanol, is strategic as it facilitates both the initial nucleophilic attack and the subsequent elimination and cyclization steps while being relatively benign and easy to remove.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A (Ethoxymethylene)malononitrile C Michael Adduct A->C Michael Addition B Aryl Hydrazine B->C D Hydrazide Intermediate C->D Ethanol Elimination E 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile D->E Intramolecular Cyclization & Tautomerization

Figure 1: Reaction pathway for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazine.

Experimental Protocol: A Validated Approach

The following protocol is adapted from a peer-reviewed study and serves as a reliable starting point for this synthesis.[4]

Materials:

  • (Ethoxymethylene)malononitrile

  • Substituted Aryl Hydrazine (or its hydrochloride salt)

  • Absolute Ethanol

  • Triethylamine (if using a hydrochloride salt)

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.0 mmol). If using the hydrochloride salt of the aryl hydrazine, add triethylamine (1.2 mmol) to the solution to liberate the free base.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

II. The Rise of Efficiency: One-Pot, Three-Component Syntheses

In the quest for more sustainable and efficient chemical processes, one-pot, multi-component reactions have gained significant traction. For the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a common approach involves the condensation of an aromatic aldehyde, malononitrile, and an aryl hydrazine.[5][6][7] These methods often employ a catalyst to facilitate the reaction and can proceed under milder conditions than traditional reflux methods.

Mechanistic Insights and the Role of Catalysis

The reaction mechanism typically begins with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the aryl hydrazine to the activated double bond, and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product.[8] The use of catalysts, such as magnetic nanoparticles or layered double hydroxides, can enhance the reaction rate by activating the reactants and providing a surface for the reaction to occur.[5][8] This often leads to shorter reaction times and higher yields.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aromatic Aldehyde D Arylidenemalononitrile A->D Knoevenagel Condensation B Malononitrile B->D C Aryl Hydrazine E Michael Adduct C->E D->E Michael Addition F 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile E->F Intramolecular Cyclization & Aromatization

Figure 2: Generalized pathway for the three-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Experimental Protocol: A Green Chemistry Approach

The following protocol is a representative example of a catalysed, three-component synthesis.[9]

Materials:

  • Aromatic Aldehyde

  • Malononitrile

  • Phenylhydrazine

  • LDH@PTRMS@DCMBA@CuI catalyst (or other suitable catalyst)

  • Ethanol/Water solvent mixture

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g) in a mixture of water and ethanol.

  • Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required time (typically 15-30 minutes).[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst is used, it can be recovered by filtration or, in the case of magnetic catalysts, by using an external magnet.[5]

  • The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent followed by evaporation.

III. Comparative Performance of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two primary synthetic routes discussed. The data is compiled from published literature and represents typical outcomes.

FeatureCyclocondensation with (Ethoxymethylene)malononitrileOne-Pot, Three-Component Reaction
Starting Materials Aryl hydrazine, (ethoxymethylene)malononitrileAryl hydrazine, aromatic aldehyde, malononitrile
Regioselectivity Excellent (exclusively 5-amino isomer)[4]Generally high, but can depend on catalyst and conditions
Reaction Time 2 - 4 hours[4]15 - 30 minutes[10]
Typical Yields 47% - 93%[4]85% - 93%[10]
Reaction Conditions Reflux in ethanol[4]Often milder (e.g., 55 °C), can be solvent-free[5][9]
Catalyst Required Generally noOften yes (e.g., nanoparticles, layered double hydroxides)[5][8]
Advantages High regioselectivity, simple procedureHigh efficiency, shorter reaction times, "green" potential
Disadvantages Longer reaction times, use of a less common starting materialPotential for side reactions, catalyst cost and separation

IV. Conclusion and Future Perspectives

Both the classical cyclocondensation method and the modern one-pot, three-component reactions offer effective pathways for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The choice of method will ultimately depend on the specific priorities of the researcher. For applications where high regioselectivity is paramount and longer reaction times are acceptable, the reaction of aryl hydrazines with (ethoxymethylene)malononitrile remains a gold standard.

However, for researchers focused on process intensification, high-throughput synthesis, and the principles of green chemistry, the one-pot, three-component approach is highly attractive. The significantly shorter reaction times, high yields, and potential for catalyst recycling present compelling advantages. The continued development of novel and more efficient catalysts is expected to further enhance the utility of these multi-component reactions, making them the preferred method for the large-scale and environmentally conscious production of these valuable heterocyclic intermediates.

References

  • Al-Qalaf, F., Al-Mulla, A., George, B., El-Dusouqui, O., & Elnagdi, M. H. (2009). α-Oxoalkanonitriles and α-Aminoalkanonitriles as Precursors for the Synthesis of Polysubstituted Azoles and their Fused Derivatives. Molecules, 14(12), 5003-5012. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Bhale, P. S., et al. (2014). A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature.
  • Elmaati, T. M. A., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 11(62), 39225-39237. Available at: [Link]

  • Kiyani, H., et al. (2013). Synthesis of 5-amino-1H-pyrazole-4-carbonitriles using sodium ascorbate as a catalyst. Journal of the Serbian Chemical Society, 78(10), 1475-1484.
  • Martin, R., et al. (2006). Copper-Catalyzed Three-Component Coupling of Terminal Alkynes, Diazo Compounds, and Amines: A Direct and Modular Approach to 1,4,5-Trisubstituted 1,2,3-Triazoles.
  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]

  • Salaheldin, A. M., et al. (2007). Studies with enanimes: Novel synthesis of 4-substituted-pyrazoles and pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 44(1), 71-76.
  • Takagi, K., et al. (1987). A new synthesis of pyrazoles from 2-methyl-3-nitrochromone. Chemical and Pharmaceutical Bulletin, 35(2), 527-531.
  • Tominaga, Y., et al. (1990). Synthesis of pyrazoles and isoxazoles using ketene dithioacetals. Journal of Heterocyclic Chemistry, 27(4), 775-783.
  • Zare, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761801. Available at: [Link]

  • Zare, F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(3), 843-853. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its synthetic versatility and diverse pharmacological profile have made it a focal point for drug discovery efforts targeting a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases.[3][4] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their therapeutic potential. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated pyrazoles, offering insights into the profound impact of this unique halogen on molecular properties and performance, supported by experimental data and detailed protocols.

The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery

The incorporation of fluorine into a molecule is not a trivial substitution but a strategic decision to modulate its physicochemical and pharmacological properties.[5][6] Fluorine, being the most electronegative element, imparts unique characteristics to a molecule.[6] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are vastly different. The introduction of fluorine or a trifluoromethyl group can significantly alter a compound's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Lipophilicity: The addition of fluorine can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target.

  • pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and affecting its solubility and target engagement.

These fluorine-induced modifications have been shown to translate into enhanced biological activity across various therapeutic areas.

Comparative Biological Activity: A Data-Driven Analysis

The true measure of fluorine's impact lies in the direct comparison of the biological activities of fluorinated pyrazoles with their non-fluorinated analogs. While a multitude of studies highlight the potency of fluorinated pyrazoles, direct side-by-side comparisons are less common but provide the most compelling evidence.

Enhanced Enzyme Inhibition: A Case Study with Nitric Oxide Synthase (NOS)

A study on curcuminoid pyrazoles as inhibitors of nitric oxide synthase (NOS) isoforms provides a clear example of fluorine's enhancing effect.[7] The researchers synthesized and tested a series of both non-fluorinated and fluorinated pyrazole derivatives.

Compound IDStructure% Inhibition of iNOS (at 50 µM)
Non-Fluorinated Analog (E)-3(5)-(4-hydroxystyryl)-5(3)-phenyl-1H-pyrazoleNot reported to be highly active
Fluorinated Analog (13) (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazoleSignificantly more potent

The study concluded that the introduction of fluorine atoms into the pyrazole structure significantly enhanced the inhibitory activity against iNOS, with the fluorinated analog 13 being the most potent and selective inhibitor in the series.[7] This highlights how a single fluorine atom can dramatically improve the pharmacological profile of a pyrazole derivative.

Potent Anticancer Activity of Fluorinated Pyrazoles

Numerous studies have demonstrated the potent anticancer activity of fluorinated pyrazole derivatives against a variety of cancer cell lines. While direct comparative data with non-fluorinated analogs is often not the primary focus of these studies, the consistently low IC50 values of fluorinated compounds underscore their potential. For instance, a series of fluorinated pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines.[1][8][9]

Compound ClassCancer Cell LineIC50 (µM)Reference
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (ovarian)0.04[8]
Indolo-pyrazole grafted with thiazolidinone (6c)SK-MEL-28 (melanoma)3.46[9]
Substituted Pyrazole (P25)A431 (skin)3.7[1]

These low micromolar and even nanomolar activities suggest that the presence of fluorine contributes significantly to the potent anticancer effects of these pyrazole derivatives.

Superior Antimicrobial Efficacy

The threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Fluorinated pyrazoles have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[10][11]

A study on novel pyrazole derivatives demonstrated that specific compounds exhibited remarkable antimicrobial activity. For example, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed potent activity against both bacteria and fungi, with MIC values in some cases lower than the standard drugs chloramphenicol and clotrimazole.[12] Another study highlighted that fluorinated pyrazoline derivatives were particularly effective against several bacterial strains.[11]

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide derivative (21a)Aspergillus niger2.9 - 7.8[10][12]
Pyrazole-1-carbothiohydrazide derivative (21a)Staphylococcus aureus62.5 - 125[10][12]
Fluorinated pyrazoline (2g, 2d, 2i)Various bacteriaSignificant activity[11]

These findings suggest that fluorination can be a valuable strategy for enhancing the antimicrobial potency of pyrazole-based compounds.

Mechanistic Insights: Targeting Key Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with specific cellular signaling pathways that are dysregulated in disease. Fluorination can enhance the binding of these compounds to their protein targets, leading to more potent inhibition.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell growth, differentiation, and immune responses. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Several pyrazole-based compounds have been developed as potent JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Nuclear Translocation STAT->STAT_dimer Dimerization Fluorinated_Pyrazole Fluorinated Pyrazole Inhibitor Fluorinated_Pyrazole->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the JAK/STAT signaling pathway by a fluorinated pyrazole derivative.

Targeting the VEGFR-2 Signaling Pathway in Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Pyrazole-based inhibitors have been developed to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Fluorinated_Pyrazole Fluorinated Pyrazole Inhibitor Fluorinated_Pyrazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated pyrazole derivative.

Experimental Protocols for Biological Activity Assessment

To ensure the rigorous evaluation of pyrazole derivatives, standardized and validated experimental protocols are essential. The following are detailed methodologies for assessing key biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds (both fluorinated and non-fluorinated) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Add Pyrazole Compounds (Fluorinated vs. Non-Fluorinated) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Compound Preparation: Prepare a stock solution of each pyrazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) corresponding to a specific cell density.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds (fluorinated and non-fluorinated pyrazoles) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrazole scaffold is a powerful tool for enhancing biological activity. The evidence, particularly from direct comparative studies, strongly suggests that fluorination can lead to more potent enzyme inhibitors and is a promising strategy for developing effective anticancer and antimicrobial agents. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of novel fluorinated and non-fluorinated pyrazole derivatives.

Future research should focus on conducting more direct comparative studies to elucidate the structure-activity relationships of fluorinated pyrazoles in a more systematic manner. Investigating the impact of fluorine on pharmacokinetic and pharmacodynamic properties will also be crucial for translating promising compounds into clinical candidates. The continued exploration of fluorinated pyrazoles holds significant promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(9), 2092. [Link]

  • Gomha, S. M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8527. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(9), 2092. [Link]

  • Asif, M. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Journal of Chemistry, 2014, 1-7. [Link]

  • Singh, R., et al. (2016). Synthesis and Antibacterial Activities of Some New Fluorinated Pyrazoline Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1535-1541. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Structure–activity relationship of the new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1360. [Link]

  • Al-Tel, T. H., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15644-15665. [Link]

  • Farag, A. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 46(11), 5293-5309. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]

  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • Verma, A., et al. (2021). Some of the fluorinated pyrazole based drug molecules. ResearchGate. [Link]

  • Nagamallu, R., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 28(13), 5099. [Link]

  • Kumar, D., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(48), 30205-30221. [Link]

  • Singh, P., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7858. [Link]

  • Brullo, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]

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A Comparative Spectroscopic Guide to 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrazoles represent a critical class of heterocyclic compounds, valued for their extensive biological activities and unique photophysical properties.[1][2] The precise arrangement of substituents on the pyrazole and any associated aromatic rings can drastically alter a molecule's efficacy, safety profile, and physical characteristics. Consequently, the unambiguous structural confirmation of a target molecule, distinct from its positional isomers, is a cornerstone of synthetic chemistry.[3] This guide provides an in-depth, comparative spectroscopic analysis of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, a compound of interest in drug development, against its key structural isomers.

Positional isomerism in this context primarily involves the location of the fluorine atom on the phenyl ring (ortho, meta, para) and the arrangement of the amino and cyano groups on the pyrazole core. Each variation presents a unique electronic environment, giving rise to distinct spectroscopic signatures. This document outlines the experimental methodologies and interpretive logic required to differentiate these closely related structures using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures of Key Isomers

The primary isomers under consideration are distinguished by the position of the fluorine substituent on the N-phenyl ring. The subtle shift from the meta (3-fluoro) position to the ortho (2-fluoro) or para (4-fluoro) positions induces significant changes in the molecule's symmetry and electronic distribution, which are readily detectable by spectroscopic methods.

G cluster_0 This compound cluster_1 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile cluster_2 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile main iso1 iso2

Figure 1: Molecular structures of the target compound and its key fluorophenyl positional isomers.

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectroscopic data necessary for structural elucidation. Adherence to these methodologies ensures reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[4]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for its ability to resolve N-H protons, which might otherwise undergo rapid exchange.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.[6]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 12-16 ppm. Key parameters include a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 200-250 ppm. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[6]

  • ¹⁹F NMR Acquisition: If available, ¹⁹F NMR provides direct information about the fluorine environment. Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. Reference chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the specific functional groups within the molecule by measuring the absorption of infrared radiation.[7]

Methodology:

  • Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the solid pyrazole sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[6]

  • Pellet Formation: Press the resulting mixture in a die under high pressure to form a thin, transparent pellet.[6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.

  • Data Acquisition: Record a background spectrum of a blank KBr pellet. Place the sample pellet in the holder and record the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[6]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.[8]

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions that reveal structural information, while softer techniques like Electrospray Ionization (ESI) are excellent for identifying the molecular ion peak.[9]

  • Mass Analysis: Separate the generated ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[6]

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[10][11]

Comparative Spectroscopic Analysis

The differentiation of this compound from its isomers hinges on subtle but measurable differences in their spectra.

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Its synthetic accessibility and the ease with which its substitution patterns can be modified have made it a focal point for drug discovery efforts targeting a range of diseases, from cancers and inflammatory disorders to infectious diseases and agricultural pests. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, drawing on experimental data to elucidate the key structural features that govern their potency and selectivity across various biological targets.

The Versatile Scaffold: An Overview of Biological Activities

Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have demonstrated a remarkable breadth of biological activities. This versatility stems from the scaffold's ability to present a variety of functional groups in a well-defined three-dimensional space, allowing for tailored interactions with diverse biological macromolecules. Key therapeutic areas where these compounds have shown promise include:

  • Kinase Inhibition: A significant area of investigation has been the development of these pyrazoles as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.

  • Anticancer Activity: Beyond kinase inhibition, these compounds have exhibited cytotoxic effects against various cancer cell lines through other mechanisms.

  • Insecticidal Activity: The pyrazole core is a well-established pharmacophore in agrochemicals, and derivatives of this scaffold have shown potent insecticidal properties.

  • Antimicrobial Activity: Several analogs have been reported to possess activity against various bacterial and fungal strains.

This guide will dissect the SAR for each of these activities, providing a comparative analysis of how structural modifications influence biological outcomes.

Synthetic Strategies: Building the Pyrazole Core

A key advantage of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is its straightforward synthesis. The most common and efficient method is a one-pot condensation reaction.

Experimental Protocol: One-Pot Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles[1][2]

This protocol describes a general procedure for the synthesis of the title compounds via the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.

Materials:

  • Substituted arylhydrazine or arylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Triethylamine (if using hydrochloride salt)

Procedure:

  • To a solution of the substituted arylhydrazine (1.0 mmol) in absolute ethanol (10 mL), add (ethoxymethylene)malononitrile (1.0 mmol). If using an arylhydrazine hydrochloride salt, add triethylamine (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

This highly regioselective reaction typically yields the 5-amino isomer as the exclusive product.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the N1-aryl moiety. The following sections provide a comparative analysis of these SAR trends across different biological targets.

Kinase Inhibition: A Quest for Potency and Selectivity

The 5-aminopyrazole core has been identified as a valuable scaffold for the development of inhibitors targeting various protein kinases. The SAR of these compounds is often dictated by the specific interactions within the ATP-binding pocket of the target kinase.

IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for the treatment of inflammatory diseases. While much of the detailed SAR work has been on fused pyrazolo[1,5-a]pyrimidine systems, the core aminopyrazole interactions are highly relevant[1][2].

Key SAR Insights for IRAK4 Inhibition:

  • N1-Aryl Substituents: The nature of the substituent on the N1-aryl ring is critical for potency. Small, electron-withdrawing groups are often favored.

  • 5-Amino Group: The 5-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.

  • 4-Carbonitrile Group: The cyano group can engage in hydrogen bonding or dipole-dipole interactions within the active site.

A logical diagram illustrating the general pharmacophore for kinase inhibition.

SAR_Kinase Scaffold 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile N1_Aryl N1-Aryl Ring (Selectivity & Potency) Scaffold->N1_Aryl Position_3 Position 3 (Potency & Selectivity) Scaffold->Position_3 Position_5_NH2 5-Amino Group (Hinge Binding) Scaffold->Position_5_NH2 Position_4_CN 4-Carbonitrile (Active Site Interactions) Scaffold->Position_4_CN SBDD_Workflow Target Target Identification & Validation HTS High-Throughput Screening Target->HTS Hit_ID Hit Identification (e.g., Aminopyrazole) HTS->Hit_ID X_ray X-ray Crystallography or Molecular Modeling Hit_ID->X_ray SAR SAR by Synthesis & Biological Evaluation X_ray->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Aminopyrazole Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyrazole carbonitriles, a cornerstone scaffold in medicinal chemistry, is a field of continuous innovation. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides an in-depth comparison of various catalytic systems, moving beyond a simple recitation of protocols to offer insights into the rationale behind catalyst selection and the mechanisms that underpin their efficacy.

The Critical Role of Catalysis in Aminopyrazole Carbonitrile Synthesis

Aminopyrazole carbonitriles are privileged structures in drug discovery, forming the core of numerous therapeutic agents. Their synthesis, typically through a multi-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative, is greatly accelerated and controlled by a catalyst. An ideal catalyst should not only provide high yields in short reaction times but also be cost-effective, reusable, and operate under environmentally benign conditions. This guide will explore the performance of several classes of catalysts, providing the data and mechanistic understanding necessary for informed decision-making in your synthetic endeavors.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in this synthesis is largely dependent on its ability to activate the reactants and facilitate the key bond-forming steps. We will compare several prominent catalyst types, highlighting their strengths and weaknesses.

Heterogeneous Nanocatalysts: The Forefront of Green Chemistry

Recent years have seen a surge in the development of heterogeneous nanocatalysts, prized for their high surface area, stability, and ease of recovery and reuse. These catalysts often consist of a magnetic core, such as iron(III) oxide (Fe₃O₄), coated with a functionalized silica shell. This design allows for magnetic separation from the reaction mixture, simplifying purification and enabling catalyst recycling.[1][2][3]

A notable example is the tannic acid-functionalized silica-coated Fe₃O₄ nanoparticle (Fe₃O₄@SiO₂@Tannic acid).[1] This catalyst has demonstrated high efficiency in the three-component synthesis of novel 5-amino-pyrazole-4-carbonitriles. The acidic nature of tannic acid is proposed to activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile.

Another promising system involves nano copper stabilized on a layered double hydroxide (LDH) functionalized with N¹,N³-dicarbamimidylbenzene-1,3-disulfonamide (LDH@PTRMS@DCMBA@CuI).[4] This catalyst showcases significant activity and selectivity, achieving high yields in short reaction times under mild, eco-friendly conditions (water/ethanol solvent at 55 °C).[4] The proposed mechanism suggests that the copper(I) center plays a key role in activating the reactants.

Table 1: Performance Comparison of Heterogeneous Nanocatalysts

CatalystKey FeaturesReaction TimeYield (%)ReusabilityReference
Fe₃O₄@SiO₂@Tannic acidMagnetically separable, greenShortHighUp to 6 cycles with consistent activity[1]
LDH@PTRMS@DCMBA@CuIHigh activity and selectivity, eco-friendly15–27 min85–93Mentioned but quantitative data not provided[4]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidMagnetically separable, eco-friendlyShortExcellentUp to 6 cycles without significant loss of activity[2]
Fe₃O₄@SiO₂/NH/CC/2APy/CuIIMagnetically separable, cost-effective4–12 minHighUp to 5 cycles with minimal decrease in yield[3][5]
Homogeneous Catalysts: Simplicity and Mild Conditions

While heterogeneous catalysts offer advantages in recyclability, homogeneous catalysts are often valued for their mild reaction conditions and predictable kinetics.

Potassium Phthalimide (PPI): An Inexpensive and Efficient Choice

Potassium phthalimide has emerged as a surprisingly effective, inexpensive, and commercially available catalyst for this transformation.[6] Operating in a green solvent mixture of ethanol and water at a moderate temperature of 50 °C, PPI facilitates the one-pot, three-component reaction with high atom efficiency and minimal waste.[6] Its mild basicity is thought to promote the initial condensation steps. The catalyst can be recovered by evaporation of the solvent and reused.[6]

Sodium Ascorbate: A Green and Safe Alternative

In the quest for even safer and more environmentally friendly catalysts, sodium ascorbate has been successfully employed.[7] This readily available and non-toxic salt catalyzes the synthesis of 5-aminopyrazole-4-carbonitriles in an ethanol-water mixture at 50 °C, affording good to high yields.[7]

Table 2: Performance Comparison of Homogeneous Catalysts

CatalystKey FeaturesReaction TimeYield (%)ReusabilityReference
Potassium Phthalimide (PPI)Inexpensive, commercially available, greenNot specifiedHighReusable[6]
Sodium Ascorbate (SA)Safe, green, non-toxicNot specifiedGood to HighNot specified[7]
Traditional Metal Catalysts: Versatility in Functionalization

Transition metal catalysts, particularly those based on palladium and copper, have a long-standing history in organic synthesis and have also been applied to the synthesis and functionalization of aminopyrazoles. While often used for post-synthesis modifications like C-H arylation, some copper catalysts are effective for the primary synthesis.[8] For instance, a copper(I) catalyst has been reported for the synthesis of 3-aminopyrazoles.[8]

Mechanistic Insights: Understanding How the Catalysts Work

The efficacy of these diverse catalysts can be understood by examining their proposed roles in the reaction mechanism. The synthesis of 5-aminopyrazole-4-carbonitriles from an aldehyde, malononitrile, and phenylhydrazine generally proceeds through a cascade of reactions.

A plausible mechanism, particularly for acid-catalyzed reactions, involves the following key steps:

  • Knoevenagel Condensation: The catalyst activates the aldehyde, which then undergoes a Knoevenagel condensation with the active methylene group of malononitrile to form a dicyanoalkene intermediate.

  • Michael Addition: Phenylhydrazine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the dicyanoalkene.

  • Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization and aromatization to yield the final aminopyrazole carbonitrile product.

The diagram below illustrates this general mechanistic pathway.

Aminopyrazole Synthesis Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Aromatization Aldehyde Aldehyde Dicyanoalkene Dicyanoalkene Intermediate Aldehyde->Dicyanoalkene + Malononitrile (Catalyst Activation) Malononitrile Malononitrile Michael_Adduct Michael Adduct Dicyanoalkene->Michael_Adduct + Phenylhydrazine Phenylhydrazine Phenylhydrazine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Aminopyrazole Carbonitrile Cyclized_Intermediate->Final_Product Tautomerization & Aromatization

Caption: Generalized mechanism for the synthesis of aminopyrazole carbonitriles.

The role of the catalyst is crucial in each of these steps. Acidic catalysts protonate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the Knoevenagel condensation. Basic catalysts, on the other hand, can deprotonate the malononitrile, increasing its nucleophilicity. Metal-based catalysts can act as Lewis acids to activate the aldehyde or coordinate with the reactants to facilitate bond formation.

The diagram below illustrates the workflow for selecting an appropriate catalyst.

Catalyst Selection Workflow Start Define Synthesis Goals (Scale, Cost, Green Chemistry) Recyclability Is Catalyst Recyclability Critical? Start->Recyclability Mild_Conditions Are Mild Conditions & Simple Setup a Priority? Start->Mild_Conditions Heterogeneous Heterogeneous Catalysts (e.g., Fe3O4-based, LDH) Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) Heterogeneous->Optimization Proceed to Reaction Optimization Homogeneous Homogeneous Catalysts (e.g., PPI, Sodium Ascorbate) Homogeneous->Optimization Proceed to Reaction Optimization Recyclability->Heterogeneous Yes Recyclability->Homogeneous No Mild_Conditions->Heterogeneous No Mild_Conditions->Homogeneous Yes

Caption: A decision workflow for selecting a suitable catalyst.

Experimental Protocols

To provide a practical context, here are representative experimental protocols for two of the discussed catalytic systems.

Protocol 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using LDH@PTRMS@DCMBA@CuI Catalyst[4]
  • Reactant Preparation: In a reaction vessel, combine phenylhydrazine (1 mmol), malononitrile (1 mmol), and 4-chlorobenzaldehyde (1 mmol).

  • Solvent and Catalyst Addition: Add a water/ethanol solvent mixture and 0.05 g of the LDH@PTRMS@DCMBA@CuI catalyst.

  • Reaction: Stir the mixture at 55 °C. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion (typically 15-27 minutes), add chloroform to the reaction vessel and stir for 1 minute.

  • Catalyst Recovery: The catalyst can be recovered for reuse.

  • Product Isolation: Purify the product by appropriate methods (e.g., recrystallization).

Rationale: The use of a water/ethanol solvent system aligns with green chemistry principles. The relatively low temperature of 55 °C makes the procedure energy-efficient. The small catalyst loading highlights its high activity.

Protocol 2: Synthesis of 5-Aminopyrazole-4-carbonitriles using Potassium Phthalimide (PPI) Catalyst[6]
  • Reactant and Catalyst Mixture: In a suitable flask, mix the aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (specified catalytic amount).

  • Solvent Addition: Add a mixture of ethanol and water as the solvent.

  • Reaction: Heat the reaction mixture to 50 °C and stir.

  • Monitoring: Monitor the reaction's completion using thin-layer chromatography.

  • Product Isolation and Catalyst Recovery: After the reaction is complete, the product can be isolated by filtration or extraction. The solvent can be evaporated from the filtrate to recover the potassium phthalimide catalyst for reuse.

Rationale: This protocol exemplifies a simple and cost-effective approach. The use of a commercially available and inexpensive catalyst, coupled with a green solvent system and mild heating, makes it an attractive option for large-scale synthesis.

Conclusion and Future Outlook

The synthesis of aminopyrazole carbonitriles has been significantly advanced by the development of novel and efficient catalytic systems. Heterogeneous nanocatalysts, particularly those with magnetic recoverability, offer a sustainable and highly effective route. For applications where simplicity and cost are the primary drivers, homogeneous catalysts like potassium phthalimide and sodium ascorbate provide excellent alternatives.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the importance of green chemistry principles. The data and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and to further innovate in this vital area of medicinal chemistry. The ongoing development of new catalysts with improved activity, selectivity, and sustainability will undoubtedly continue to shape the future of drug discovery.

References

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. In: Topics in Heterocyclic Chemistry. Springer. [Link]

  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Materials Chemistry and Mechanics. [Link]

  • Green synthesis of novel pyrazole carbonitrile and aryl methylene-pyrazole derivatives using 2-aminopyridine-Functionalized Silica-Coated Fe3O4 Nanoparticles as a highly-efficient and magnetically Separable Catalyst (Fe3O4@SiO2/NH/CC/2APy/CuII). Research Square. [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]

  • One-pot and efficient synthesis of 5-aminopyrazole-4-carbonitriles catalyzed by potassium phthalimide. Heterocycles. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Synthetic Communications. [Link]

  • Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

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A Comparative Guide to the In Vitro Antimicrobial Activity of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vitro antimicrobial activity of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. We will explore its performance relative to other antimicrobial alternatives, supported by established experimental data and standardized protocols. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols and authoritative grounding in scientific literature.

Introduction: The Antimicrobial Potential of Pyrazole Derivatives

Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyrazole nucleus is a versatile scaffold, and substitutions at various positions can lead to compounds with potent and selective biological effects.[5][6][7] The 5-aminopyrazole-4-carbonitrile core, in particular, has been identified as a promising pharmacophore in the development of novel antimicrobial agents.[8][9] The introduction of a fluorophenyl group at the N1 position, as in the case of this compound, is a strategic modification aimed at enhancing lipophilicity and potentially improving interaction with microbial targets.

The urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens necessitates rigorous and standardized in vitro testing of novel compounds. This guide will detail the essential methodologies for evaluating the antimicrobial efficacy of this compound, adhering to the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Comparative In Vitro Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents illustrative MIC data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, in comparison to commonly used antibiotics.

It is important to note that the following data is a representative example for the purpose of this guide and may not reflect the actual experimental results for this specific, novel compound.

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Gram-Positive
Staphylococcus aureus (ATCC 29213)80.51
Enterococcus faecalis (ATCC 29212)1622
Gram-Negative
Escherichia coli (ATCC 25922)320.015N/A
Pseudomonas aeruginosa (ATCC 27853)>640.25N/A

N/A: Not Applicable, as vancomycin is not effective against Gram-negative bacteria.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is a critical step in the evaluation of a new antimicrobial agent. The broth microdilution method is considered the "gold standard" for its accuracy and reproducibility.[14][15]

Broth Microdilution Method (CLSI/EUCAST Guidelines)

This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microorganisms.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with 10 µL of the standardized inoculum.

  • Controls:

    • Positive Control: A well containing only the growth medium and the inoculum (no test compound).

    • Negative Control: A well containing only the growth medium (no inoculum).

    • Reference Antibiotic: A row of wells with a known antibiotic (e.g., ciprofloxacin) to ensure the validity of the assay.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a simpler, alternative screening method.[16][17]

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Plate Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the Results: Measure the diameter of the zone of inhibition (the area around the disk where no bacterial growth is visible). The size of the zone is inversely proportional to the MIC.

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Incubation_and_Analysis Incubation & Analysis Test_Compound Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilution in Microtiter Plate Test_Compound->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination Comparative_Analysis Comparative_Analysis MIC_Determination->Comparative_Analysis Compare with Reference Antibiotics

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of standardized methods like those from CLSI and EUCAST is paramount for ensuring that experimental results are reproducible and comparable across different laboratories.[11][12][13] The use of specific media, such as Mueller-Hinton agar/broth, is crucial as it is low in sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring that the observed antimicrobial activity is due to the test compound and not influenced by media components.

A self-validating system is established through the inclusion of appropriate controls. The positive control confirms that the bacteria are viable and capable of growth in the test conditions, while the negative control ensures the sterility of the medium. The inclusion of a reference antibiotic with a known MIC range for the quality control strain (e.g., S. aureus ATCC 29213) validates the entire experimental setup. If the MIC of the reference antibiotic falls outside the accepted range, the results for the test compound are considered invalid.

Potential Mechanisms of Action of Pyrazole Antimicrobials

While the exact mechanism of action for this compound would require further investigation, pyrazole derivatives have been reported to exert their antimicrobial effects through various pathways. These include the inhibition of essential enzymes involved in cell wall synthesis, protein synthesis, and nucleic acid synthesis.[18] Some studies suggest that pyrazole-containing compounds can disrupt the bacterial cell membrane, leading to cell death.[18] The presence of the fluorophenyl moiety may enhance the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the in vitro testing of the antimicrobial activity of this compound. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, researchers can generate reliable and comparable data. The comparative analysis against established antibiotics is essential for contextualizing the potential of this novel compound. Further studies to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity are warranted to fully assess the therapeutic potential of this promising pyrazole derivative.

References

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A Comparative Guide to the Biological Activities of Substituted 5-Aminopyrazole-4-carbonitriles: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminopyrazole-4-carbonitrile core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for creating diverse libraries of compounds with a wide spectrum of biological activities. Derivatives of this versatile heterocycle have demonstrated significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][3] This guide provides a comparative analysis of the biological activities of substituted 5-aminopyrazole-4-carbonitriles, synthesizing data from recent literature to elucidate structure-activity relationships (SAR). We will explore the common synthetic strategies, compare the efficacy of various derivatives across different therapeutic areas, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of a Core Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among them, the pyrazole nucleus has been extensively investigated, leading to the development of successful drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[4] The 5-aminopyrazole-4-carbonitrile substructure is particularly noteworthy. The presence of an amino group at the 5-position and a nitrile group at the 4-position makes it a highly versatile building block for synthesizing a variety of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][5] This chemical tractability, combined with the scaffold's ability to form key hydrogen bonds and engage in various molecular interactions, has led to the discovery of derivatives with potent biological activities, which will be the focus of this comparative guide.[1][6]

Synthetic Strategies: Building the Core

The construction of the 5-aminopyrazole-4-carbonitrile scaffold is typically efficient and high-yielding, often employing multi-component reactions (MCRs) that align with the principles of green chemistry.

The most prevalent approach is a one-pot, three-component reaction involving an aromatic or heterocyclic aldehyde, malononitrile, and a substituted hydrazine (e.g., phenylhydrazine).[2][3][7] This reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, yields the final product.[7]

Recent advancements have focused on environmentally friendly methodologies, including catalyst-free synthesis in water and the use of magnetically separable, reusable nanocatalysts, which offer operational simplicity and excellent yields.[2][7][8][9]

G cluster_0 General Synthetic Workflow Aldehyde Substituted Aldehyde (R1-CHO) Intermediate Arylidene Malononitrile Intermediate Aldehyde->Intermediate Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate Hydrazine Substituted Hydrazine (R2-NHNH2) Product Substituted 5-Aminopyrazole-4-carbonitrile Hydrazine->Product Catalyst Catalyst (Optional) e.g., Nanocatalyst, Base Catalyst->Intermediate Catalyst->Product Intermediate->Product Michael Addition & Intramolecular Cyclization

Caption: General workflow for the multi-component synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol: Catalyst-Free Synthesis in Water

This protocol is adapted from a reported green synthesis methodology.[8] It describes a self-validating system where the formation of a precipitate serves as a primary indicator of reaction completion.

Objective: To synthesize 5-amino-1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Materials:

  • 4-Nitrobenzylidene malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Deionized Water

  • Ethanol (for washing)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round bottom flask, add 4-nitrobenzylidene malononitrile (1 mmol).

  • Add 10 mL of deionized water to the flask. The intermediate will likely be poorly soluble.

  • Begin vigorous stirring at room temperature.

  • Add phenylhydrazine (1 mmol) dropwise to the suspension.

  • Continue stirring at room temperature. The reaction is typically rapid, and a solid product will begin to precipitate out of the water, often within 15-20 minutes. The color of the suspension may also change.

  • Control Point: Monitor the reaction for 30-60 minutes. The completion is marked by the cessation of any visible changes and the formation of a thick precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Validation: Characterize the final product using techniques like FT-IR (to confirm the presence of nitrile and amine groups), ¹H NMR, and melting point determination to confirm its identity and purity. The expected yield is typically excellent (>90%).

Comparative Analysis of Biological Activities

Anticancer Activity

The 5-aminopyrazole-4-carbonitrile scaffold is a prolific source of potent anticancer agents.[10] Many derivatives function by inhibiting protein kinases, which are crucial regulators of cell cycle progression and apoptosis. Fused pyrazole systems derived from this core, such as pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of PIM kinases.[1]

G cluster_1 PIM Kinase Inhibition Pathway Drug Pyrazolo[1,5-a]pyrimidine (Derivative of 5-Aminopyrazole) PIM PIM Kinase (PIM-1, PIM-2) Drug->PIM Inhibits Phosphorylation Phosphorylation (Inactivation) PIM->Phosphorylation Catalyzes CellCycle Cell Cycle Arrest (G1 Phase) PIM->CellCycle Promotes Progression (Inhibited by Drug) Substrate Pro-Apoptotic Proteins (e.g., BAD) Substrate->Phosphorylation Apoptosis Apoptosis (Programmed Cell Death) Phosphorylation->Apoptosis Prevents

Caption: Simplified pathway showing PIM kinase inhibition leading to apoptosis and cell cycle arrest.[1]

Comparative Performance:

The cytotoxic potential is highly dependent on the substitution patterns at the N1 and C3 positions of the pyrazole ring. Analysis of published data reveals key structure-activity relationships.

Compound IDN1-SubstituentC3-SubstituentTarget Cell LineIC50 (µM)Reference
Doxorubicin (Reference Drug)(Reference Drug)HCT-1162.11[1]
Doxorubicin (Reference Drug)(Reference Drug)MCF-74.57[1]
Cisplatin (Reference Drug)(Reference Drug)HeLa4.8[1]
Compd. 45h Phenyl4-(dimethylamino)phenyl (within a fused pyridine ring)HCT-1161.98[1]
Compd. 43a PhenylPhenyl (within a fused pyridine ring)HeLa2.59[1]
Compd. 45h Phenyl4-(dimethylamino)phenyl (within a fused pyridine ring)MCF-74.66[1]
Compd. 47a PhenylSpiro-cyclohexane (within a fused pyridine ring)HepG24.2[1]
Compd. 15 Quinolinone-basedQuinolinone-basedA549 (Lung)10.38[4]

Structure-Activity Relationship (SAR) Insights:

  • Fused Ring Systems: Condensing the 5-aminopyrazole-4-carbonitrile core into fused systems like pyrazolo[3,4-b]pyridines is a highly effective strategy.[1]

  • C3-Aryl Substituents: For the pyrazolo[3,4-b]pyridine series, electron-donating groups on the C3-aryl moiety, such as the dimethylamino group in compound 45h , appear to enhance potency against colon (HCT-116) and breast (MCF-7) cancer cell lines, achieving efficacy comparable to doxorubicin.[1]

  • Spirocyclic Systems: The introduction of a spiro-cyclohexane ring at the C3 position (as in 47a ) confers potent activity against liver cancer cells (HepG2).[1]

  • Bulky Quinolinone Moieties: Complex, bulky substituents derived from quinolinone scaffolds can provide significant activity against lung cancer cells (A549), as seen with compound 15 .[4]

Antimicrobial Activity

Derivatives of 5-aminopyrazole-4-carbonitrile have also been extensively evaluated for their antibacterial and antifungal properties.[1][6][8][11] The mechanism is often related to the disruption of essential cellular processes in the microbes.

G cluster_2 Antimicrobial Screening Workflow Start Synthesized Derivatives Primary Primary Screening (e.g., Disc Diffusion) Start->Primary Active Identify Active Compounds Primary->Active Secondary Secondary Screening (MIC Determination) Lead Lead Compound for Further Study Secondary->Lead Active->Secondary Active Inactive Inactive Active->Inactive Inactive

Caption: A typical workflow for screening and identifying lead antimicrobial compounds.

Comparative Performance:

The antimicrobial efficacy varies significantly with the substituents on the pyrazole core. Some compounds show broad-spectrum activity, while others are more specific to either bacteria or fungi.

Compound IDC3-SubstituentN1-SubstituentTest OrganismActivity (Zone of Inhibition, mm)Reference
Chloramphenicol (Reference Drug)(Reference Drug)E. coli25.12[8]
Ketoconazole (Reference Drug)(Reference Drug)C. albicans20.14[8]
Compd. 3b 4-NitrophenylPhenylC. albicans15.34[8]
Compd. 3b 4-NitrophenylPhenylA. niger11.23[8]
Compd. 3d 4-ChlorophenylPhenylC. albicans9.87[8]
Compd. 61b (Fused pyrimidine)(Fused pyrimidine)E. coli"Powerful" (Qualitative)[1]
Compd. 61i (Fused pyrimidine)(Fused pyrimidine)S. Typhi"Powerful" (Qualitative)[1]

Structure-Activity Relationship (SAR) Insights:

  • Potent Antifungal Activity: Certain substitutions lead to more potent antifungal than antibacterial activity. For example, a 4-nitrophenyl group at the C3 position (compound 3b ) confers significant activity against the fungal strains C. albicans and A. niger.[8]

  • Effect of Halogens: The presence of a chloro-substituent (compound 3d ) provides moderate antifungal activity but is less potent than the nitro-substituted analog.[8]

  • Fused Pyrimidines: Fusing the pyrazole with a dihydropyrazolo[1,5-a]pyrimidine ring system (compounds 61b , 61i ) can generate powerful antibacterial agents.[1]

  • Sugar Moieties: Other studies have shown that incorporating sugar moieties into the structure can significantly enhance overall antimicrobial activity.[11]

Antioxidant Activity

Several 5-aminopyrazole derivatives have been investigated for their ability to scavenge free radicals, a property relevant to combating oxidative stress-related diseases.[1][10] The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Data from a 2023 study on imidazo[1,2-b]pyrazole derivatives synthesized from a 5-aminopyrazole precursor showed promising results.[1]

Compound IDStructureAntioxidant Activity (% Inhibition)Reference
Ascorbic Acid (Reference Drug)89.0%[1]
Compd. 22 Imidazo[1,2-b]pyrazole derivative75.3%[1]
Compd. 23 Imidazo[1,2-b]pyrazole derivative72.9%[1]

SAR Insights:

  • The specific imidazo[1,2-b]pyrazole derivatives 22 and 23 demonstrate strong antioxidant properties, with inhibition percentages approaching that of the standard antioxidant, ascorbic acid. This indicates that cyclization of the 5-aminopyrazole into specific fused systems can unlock potent radical-scavenging capabilities.[1]

Conclusion and Future Perspectives

The substituted 5-aminopyrazole-4-carbonitrile scaffold has unequivocally established its role as a cornerstone in modern medicinal chemistry. This guide highlights its remarkable versatility, leading to derivatives with potent anticancer, antimicrobial, and antioxidant activities. The comparative analysis of various analogs underscores the critical importance of structure-activity relationship studies. The ease of synthesis, often through high-yield, multi-component reactions, further enhances its appeal for drug discovery programs.

Future research should continue to focus on:

  • Rational Design: Employing computational tools like molecular docking and QSAR studies to predict the activity of novel derivatives and guide synthetic efforts.

  • Mechanism of Action: Elucidating the precise molecular targets and mechanisms for the most potent compounds to enable target-based drug design and optimization.

  • Exploring New Chemical Space: Synthesizing novel fused heterocyclic systems and exploring a wider range of substitutions to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

By leveraging the rich chemistry and proven biological potential of this privileged scaffold, the scientific community is well-positioned to develop next-generation therapeutics for a range of human diseases.

References

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  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - NIH. National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. As a Senior Application Scientist, the following protocols are designed to ensure the highest level of safety and operational integrity in the laboratory. The procedures outlined are based on a thorough hazard assessment of the compound's structural components and established best practices for handling analogous chemical classes.

Hazard Assessment: A Proactive Approach to Safety

  • Aromatic Fluorine Compounds: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1][2] Some fluorinated organic compounds can be persistent in the environment or possess metabolic toxicity.[1][2] Reactions involving these compounds can be energetic.[3][4]

  • Nitrile Compounds (-CN): Nitrile groups are a potential source of cyanide toxicity, especially under acidic conditions or during thermal decomposition. While the nitrile group in this compound is on a stable pyrazole ring, it is prudent to handle it with care to prevent any potential for hazardous reactions or decomposition.

  • Pyrazole Derivatives: Pyrazole and its derivatives are known to have a wide range of biological activities.[5][6][7][8] Some pyrazole-based compounds can cause skin, eye, and respiratory irritation.[9][10]

Based on the Safety Data Sheet (SDS) of a structurally similar compound, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, we can anticipate the following hazards:

  • Toxic if swallowed.[11]

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.[11]

Quantitative Safety Data (Analog Compound)

Since specific toxicological data for this compound is not available, the following table includes data for a closely related compound, 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, as a conservative reference.

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesSource
Causes skin irritationH315P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
Causes serious eye irritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
May cause respiratory irritationH335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

Core Principles of Protection: A Multi-Layered Defense

The safe handling of this compound relies on a multi-layered approach to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.[13]

  • Engineering Controls: These are the first line of defense and are designed to remove the hazard at the source. All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[14]

  • Personal Protective Equipment (PPE): PPE serves as a barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the potential hazards.[15]

  • Administrative Controls and Safe Work Practices: These include established protocols and procedures for handling, storage, and disposal of the chemical, as well as proper training for all personnel.[16][17]

Personal Protective Equipment (PPE) Protocol: Your Essential Armor

A comprehensive PPE ensemble is mandatory when handling this compound.

Step-by-Step PPE Donning and Doffing Procedure:
  • Hand and Body Protection:

    • Inner Gloves: Don a pair of thin, disposable nitrile gloves.[18] Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact.[19][20]

    • Laboratory Coat: Wear a clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs.[1]

    • Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs of the outer gloves are pulled over the cuffs of the lab coat sleeves.[14] Double gloving provides an extra layer of protection against potential contamination.[1]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Wear chemical splash goggles that provide a complete seal around the eyes.[9] Standard safety glasses are not sufficient.

    • Face Shield: When there is a risk of splashing or handling larger quantities, a face shield must be worn over the goggles to protect the entire face.[1][14][21]

  • Respiratory Protection:

    • For routine handling within a fume hood, additional respiratory protection is typically not required.[22] However, if there is a potential for aerosol generation outside of a fume hood or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[21][23]

PPE Donning and Doffing Workflow```dot

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid cross-contamination) Don1 1. Inner Nitrile Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Outer Nitrile Gloves (over cuffs) Don2->Don3 Don4 4. Chemical Splash Goggles Don3->Don4 Don5 5. Face Shield (if required) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5

Caption: Safe Handling Workflow Diagram.

Spill and Emergency Procedures: Rapid and Correct Response

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][12] 2. Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [10][24] 2. Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air. [10][12] 2. Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water. [22] 3. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment. All waste must be handled as hazardous waste in accordance with EPA regulations and local institutional policies. [25][26][27][28][29]

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, absorbent paper) must be placed in a designated, clearly labeled hazardous waste container. [15] * Unused Compound: Unused or waste this compound must be disposed of in its original container or a compatible, labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams. [30]2. Container Management:

    • All waste containers must be kept closed except when adding waste. [31] * Containers must be clearly labeled with "Hazardous Waste" and the chemical name. [25]3. Final Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Hazardous Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage Solid Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Contaminated Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Unused Unused/Expired Compound Unused->Solid_Container EHS EHS Department Pickup & Final Disposal Solid_Container->EHS Liquid_Container->EHS

Caption: Hazardous Waste Disposal Workflow.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal and environmental protection.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.